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  • Product: 3-Hydroxy-2,5-dimethoxybenzoic acid
  • CAS: 204849-22-9

Core Science & Biosynthesis

Foundational

Whitepaper: The Synthetic and Biological Dynamics of 3-Hydroxy-2,5-dimethoxybenzoic Acid

Executive Summary In the realm of advanced drug development and natural product synthesis, certain molecules possess a "latent" biological activity—their therapeutic value is not realized as standalone agents, but as irr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced drug development and natural product synthesis, certain molecules possess a "latent" biological activity—their therapeutic value is not realized as standalone agents, but as irreplaceable architectural foundations for highly complex, biologically active macromolecules. 3-Hydroxy-2,5-dimethoxybenzoic acid (CAS: 204849-22-9) is one such critical building block.

As a highly functionalized aromatic precursor, this compound is intrinsically tied to the total synthesis of (±)-calicheamicinone , the aglycon core of the enediyne antitumor antibiotic Calicheamicin [1]. Calicheamicin is renowned for its extraordinary potency, binding to the minor groove of DNA and inducing double-strand breaks via a diradical mechanism. This technical guide deconstructs the physicochemical properties of 3-hydroxy-2,5-dimethoxybenzoic acid, the causality behind its use in the o-quinone monoketal synthetic strategy, and the downstream biological mechanisms of its final enediyne derivative.

Chemical Architecture & Mechanistic Causality

The selection of 3-hydroxy-2,5-dimethoxybenzoic acid as a precursor is not arbitrary; it is a masterclass in synthetic logic. To construct the highly strained bicyclo[7.3.1]enediyne core of calicheamicinone, chemists require an intermediate that can undergo controlled, stereoselective cyclization without premature degradation.

  • The 3-Hydroxy Group: Acts as an electron-donating, ortho-directing anchor. It is the primary site for hypervalent iodine-mediated oxidation, allowing the aromatic ring to be selectively "dearomatized" into an o-quinone monoketal.

  • The 2,5-Dimethoxy Groups: Provide essential electronic modulation. By stabilizing the transient oxonium ion during oxidation, these methoxy groups prevent chaotic polymerization, ensuring the monoketal is formed with high regioselectivity.

  • The Carboxylic Acid Moiety: Serves as the functional handle for esterification and subsequent intramolecular cyclization, ultimately forming the cyclohexenone ring of the calicheamicinone core [2].

The Biological Paradigm: Downstream DNA Cleavage

While 3-hydroxy-2,5-dimethoxybenzoic acid is a synthetic intermediate, its biological significance is fully expressed once it is transformed into the calicheamicinone core. The biological activity of the resulting enediyne system operates via a highly orchestrated, self-immolative pathway:

  • Cellular Entry & Triggering: The final calicheamicin molecule enters the tumor cell. Cellular reducing agents (such as glutathione) attack the trisulfide trigger attached to the core.

  • Michael Addition: The resulting thiolate undergoes an intramolecular Michael addition, causing a profound geometric change in the bridgehead double bond.

  • Bergman Cyclization: This geometric shift forces the enediyne alkyne termini together, triggering a spontaneous Bergman cyclization to form a highly reactive 1,4-didehydrobenzene diradical.

  • DNA Cleavage: The diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA in the minor groove, leading to catastrophic double-strand breaks and rapid cellular apoptosis.

Pathway Visualization

G N1 3-Hydroxy-2,5-dimethoxybenzoic acid (CAS: 204849-22-9) N2 PhI(OAc)2 / MeOH Oxidation (o-Quinone Monoketal Formation) N1->N2 Synthetic Phase N3 Lithium Acetylide Coupling (Enediyne Attachment) N2->N3 N4 (±)-Calicheamicinone Core (Bicyclo[7.3.1]enediyne) N3->N4 Cyclization N5 Cellular Glutathione (GSH) Trisulfide Reduction N4->N5 Biological Phase N6 Bergman Cyclization (1,4-Didehydrobenzene Diradical) N5->N6 Activation N7 DNA Minor Groove Cleavage (Apoptosis Induction) N6->N7 Cytotoxicity

Fig 1: Synthetic and biological lifecycle of 3-hydroxy-2,5-dimethoxybenzoic acid to Calicheamicin.

Experimental Workflow: The o-Quinone Monoketal Strategy

To guarantee trustworthiness and reproducibility, the following protocol outlines the foundational transformation of 3-hydroxy-2,5-dimethoxybenzoic acid into the reactive o-quinone monoketal, a methodology pioneered by the Magnus laboratory [1]. This protocol is designed as a self-validating system , ensuring that each step provides immediate analytical feedback before proceeding.

Step 1: Esterification and Protection
  • Procedure: Dissolve 3-hydroxy-2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours. Quench with saturated NaHCO₃ and extract with ethyl acetate.

  • Causality: The free carboxylic acid proton is highly acidic and will interfere with the subsequent hypervalent iodine oxidation. Converting it to a methyl ester masks this reactivity.

  • Self-Validation: Perform IR spectroscopy on the isolated product. The successful reaction is confirmed by the shift of the carbonyl stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1730 cm⁻¹ (ester), and the complete disappearance of the broad O-H acid stretch (2500–3300 cm⁻¹).

Step 2: Hypervalent Iodine Oxidation (Dearomatization)
  • Procedure: Cool a solution of the methyl ester (1.0 eq) in anhydrous methanol to 0 °C under an argon atmosphere. Add (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.1 eq) dropwise. Stir for 2 hours at 0 °C.

  • Causality: PhI(OAc)₂ acts as a mild, two-electron oxidant. The 3-hydroxy group directs the oxidation, while the methanol solvent acts as the nucleophile. The 2,5-dimethoxy groups electronically stabilize the transition state, forcing the formation of the o-quinone monoketal rather than a chaotic polymeric mixture.

  • Self-Validation: This step provides immediate visual validation; the solution will transition from pale yellow to a deep, vibrant orange as the quinone system forms. ¹H NMR validation will show the loss of aromatic protons and the appearance of upfield alkene protons, alongside a new highly integrated singlet representing the newly incorporated ketal methoxy groups.

Step 3: Enediyne Coupling
  • Procedure: In a separate flask, cool the enediyne alkyne precursor to -78 °C in THF. Add LiHMDS (1.05 eq) to form the lithium acetylide. Cannulate this solution into the o-quinone monoketal solution at -78 °C.

  • Causality: The o-quinone monoketal acts as a highly electrophilic ketone equivalent. The lithium acetylide attacks the less sterically hindered face, setting up the precise stereochemistry required for the ultimate bicyclo[7.3.1]enediyne framework.

  • Self-Validation: ESI-MS will confirm the exact mass of the coupled adduct. 2D NOESY NMR is mandatory here to validate the relative stereochemistry of the newly formed C-C bond, ensuring the enediyne "tail" is correctly oriented for future cyclization.

Quantitative Data & Physicochemical Profiling

The following table summarizes the key physicochemical parameters of 3-hydroxy-2,5-dimethoxybenzoic acid and explains the causality behind its structural utility in drug synthesis.

ParameterValue / DescriptionSynthetic & Biological Causality
CAS Number 204849-22-9Unique identifier for procurement of this exact isomeric building block.
Molecular Weight 198.17 g/mol Low molecular weight ensures high atom economy during the initial stages of total synthesis.
3-Hydroxy Moiety Electron-donating, ortho-directingEssential trigger for hypervalent iodine-mediated dearomatization to the o-quinone monoketal.
2,5-Dimethoxy Moieties Steric/Electronic modulatorsStabilizes the reactive oxonium intermediate, preventing unwanted polymerization during oxidation.
Benzoic Acid Handle Electrophilic anchorEnables esterification, serving as the foundational carbon framework for the cyclohexenone ring.

References

  • Churcher, I., Hallett, D., & Magnus, P. (1998). "Synthesis of the Antitumor Agent Aglycon (±)-Calicheamicinone Using an o-Quinone Monoketal Strategy." Journal of the American Chemical Society, 120(40), 10350–10358. URL:[Link]

  • Churcher, I., Hallett, D., & Magnus, P. (1998). "Synthesis of the Enediyne Aglycon (±)-Calicheamicinone." Journal of the American Chemical Society, 120(14), 3518–3519. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-2,5-dimethoxybenzoic acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-hydroxy-2,5-dimethoxybenzoic acid, with a specific focus on its molecular weight and exact mass. Designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-hydroxy-2,5-dimethoxybenzoic acid, with a specific focus on its molecular weight and exact mass. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support laboratory and research applications.

Introduction to 3-hydroxy-2,5-dimethoxybenzoic acid

3-hydroxy-2,5-dimethoxybenzoic acid, a substituted benzoic acid derivative, is a valuable organic compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a benzene ring with hydroxyl, methoxy, and carboxylic acid functional groups, imparts a unique combination of chemical reactivity and biological potential. Understanding its fundamental properties, such as molecular weight and exact mass, is critical for its accurate identification, quantification, and utilization in synthetic and analytical workflows.

The strategic placement of the hydroxyl and methoxy groups on the aromatic ring influences its electronic properties and potential for intermolecular interactions, making it an interesting building block for the synthesis of more complex molecules. This guide will delve into the precise determination of its mass, a cornerstone for any research involving this compound.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 3-hydroxy-2,5-dimethoxybenzoic acid are summarized below. These values are essential for a variety of applications, from reaction stoichiometry calculations to high-resolution mass spectrometry analysis.

PropertyValueSource
Molecular Formula C₉H₁₀O₅
Molecular Weight 198.17 g/mol [1][2][3]
Exact Mass 198.052823 Da[1][3]
Monoisotopic Mass 198.05282342 Da[1]
CAS Number 204849-22-9

Note: The exact mass and monoisotopic mass are identical for the isomeric compound 3-hydroxy-4,5-dimethoxybenzoic acid due to the same molecular formula. This value is computationally derived and is crucial for high-resolution mass spectrometry.

Experimental Workflow: Determination of Purity and Identity by HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the purity and confirming the identity of chemical compounds like 3-hydroxy-2,5-dimethoxybenzoic acid. Given the existence of several structural isomers, a robust chromatographic method is essential for their separation and unambiguous identification.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare Standard Solution (1 mg/mL in Methanol) injection Inject Sample (e.g., 5 µL) sample_prep->injection mobile_phase Prepare Mobile Phase (e.g., Acetonitrile & Water with 0.1% Formic Acid) hplc_system HPLC System with C18 Reversed-Phase Column mobile_phase->hplc_system hplc_system->injection separation Isocratic or Gradient Elution injection->separation detection UV Detection (e.g., at 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_analysis Analyze Retention Time & Peak Purity chromatogram->peak_analysis quantification Quantify Purity (Area Percent) peak_analysis->quantification

Caption: A generalized workflow for the purity determination of 3-hydroxy-2,5-dimethoxybenzoic acid using HPLC.

Detailed HPLC Protocol

This protocol provides a starting point for the development of a specific method for the analysis of 3-hydroxy-2,5-dimethoxybenzoic acid. Method optimization will be necessary based on the specific instrumentation and column used.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of 3-hydroxy-2,5-dimethoxybenzoic acid and dissolve it in 10 mL of HPLC-grade methanol to obtain a 1 mg/mL stock solution.

    • Further dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Mobile Phase Preparation:

    • Prepare two mobile phase components:

      • Mobile Phase A: 0.1% (v/v) formic acid in water.

      • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a general starting point is 254 nm).

    • Elution: A gradient elution is recommended to ensure the separation of potential impurities with different polarities. A suggested gradient is:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • The retention time of the main peak should be consistent across multiple injections.

    • Assess the purity of the compound by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak tailing and fronting should be minimal for a well-behaved chromatographic peak.

Synthetic Considerations: A Plausible Route

Synthesis_Pathway start 2,5-Dimethoxybenzoic Acid intermediate1 Nitration (HNO₃, H₂SO₄) start->intermediate1 Electrophilic Aromatic Substitution intermediate2 3-Nitro-2,5-dimethoxybenzoic Acid intermediate1->intermediate2 intermediate3 Reduction (e.g., H₂, Pd/C) intermediate2->intermediate3 intermediate4 3-Amino-2,5-dimethoxybenzoic Acid intermediate3->intermediate4 intermediate5 Diazotization (NaNO₂, HCl) intermediate4->intermediate5 intermediate6 Diazonium Salt Intermediate intermediate5->intermediate6 hydrolysis Hydrolysis (H₂O, Δ) intermediate6->hydrolysis final_product 3-Hydroxy-2,5-dimethoxybenzoic Acid hydrolysis->final_product

Caption: A conceptual synthetic pathway for 3-hydroxy-2,5-dimethoxybenzoic acid from 2,5-dimethoxybenzoic acid.

General Synthetic Protocol (Conceptual)

This protocol is illustrative and requires laboratory optimization and safety assessment before implementation.

  • Nitration of 2,5-Dimethoxybenzoic Acid:

    • Dissolve 2,5-dimethoxybenzoic acid in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture over ice and collect the precipitated product by filtration.

  • Reduction of the Nitro Group:

    • Dissolve the resulting 3-nitro-2,5-dimethoxybenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for example, 10% palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and remove the solvent under reduced pressure to obtain 3-amino-2,5-dimethoxybenzoic acid.

  • Diazotization and Hydrolysis:

    • Dissolve the 3-amino-2,5-dimethoxybenzoic acid in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C).

    • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

    • Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Purify the crude product by recrystallization or column chromatography to yield 3-hydroxy-2,5-dimethoxybenzoic acid.

Conclusion

The accurate determination of the molecular weight and exact mass of 3-hydroxy-2,5-dimethoxybenzoic acid is fundamental to its application in scientific research. This guide has provided these core values, alongside practical, field-proven insights into its analytical determination and a conceptual framework for its synthesis. By grounding these protocols in established chemical principles, researchers and drug development professionals can confidently incorporate this compound into their workflows.

References

  • Appchem. 3-Hydroxy-2,5-dimethoxybenzoic acid. [Link]

  • PubChem. 3-Hydroxy-4,5-Dimethoxybenzoic Acid. [Link]

  • NIST. 3-Hydroxy-4,5-dimethoxybenzoic acid. In: NIST Chemistry WebBook. [Link]

  • SpectraBase. 3-Hydroxy-4,5-dimethoxybenzoic acid. [Link]

Sources

Foundational

Pharmacokinetics of 3-Hydroxy-2,5-Dimethoxybenzoic Acid Derivatives: A Technical Guide to Metabolic Pathways and Prodrug Applications

Executive Summary The compound 3-hydroxy-2,5-dimethoxybenzoic acid (CAS 204849-22-9) and its structural analogs represent a critical class of chemical scaffolds in modern pharmacokinetics and medicinal chemistry. While r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-hydroxy-2,5-dimethoxybenzoic acid (CAS 204849-22-9) and its structural analogs represent a critical class of chemical scaffolds in modern pharmacokinetics and medicinal chemistry. While rarely administered as standalone active pharmaceutical ingredients (APIs), these derivatives possess immense pharmacological significance in two distinct domains: as advanced Phase I xenobiotic metabolites of 2,5-dimethoxyphenethylamine-based compounds (e.g., 2C-B, DOB) [1], and as tunable, sterically hindered linkers in rational prodrug design [2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic (PK) behavior, absorption, distribution, metabolism, and excretion (ADME) profiles of these derivatives. Furthermore, we will explore the causality behind utilizing this specific benzoic acid scaffold to engineer "soft drugs" and modified-release prodrugs, concluding with a self-validating in vitro protocol for PK profiling.

Metabolic Origins: The Xenobiotic Biotransformation Pathway

In human and mammalian models, 2,5-dimethoxybenzoic acid derivatives are primarily encountered as terminal or intermediate metabolites of potent 5-HT 2A/2C​ receptor agonists. The biotransformation of compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and 2,5-dimethoxy-4-bromoamphetamine (DOB) undergoes substantial first-pass metabolism in the liver[1].

The metabolic cascade is driven by a sequence of enzymatic reactions:

  • Oxidative Deamination : Monoamine oxidase (MAO-A and MAO-B) strips the amine group, yielding an intermediate aldehyde that is rapidly oxidized to a phenylacetic acid derivative (e.g., BDMPAA).

  • Oxidative Cleavage : Further oxidation truncates the alkyl chain, yielding the core benzoic acid scaffold (e.g., 4-bromo-2,5-dimethoxybenzoic acid) [3].

  • O-Demethylation : Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) catalyze the regioselective O-demethylation of the methoxy groups, yielding hydroxy-dimethoxybenzoic acid derivatives (such as the 3-hydroxy or 5-hydroxy variants) [4].

MetabolicPathway A 2C-B / DOB (Parent Drug) B Oxidative Deamination (MAO-A/B) A->B Phase I C Phenylacetic Acid Intermediate B->C D Benzoic Acid Derivative C->D Oxidation E O-Demethylation (CYP450) D->E Phase I F 3-Hydroxy-2,5-DMBA Derivatives E->F

Metabolic pathway of 2,5-dimethoxyphenethylamines yielding benzoic acid derivatives.

Pharmacokinetic Profiling (ADME)

Understanding the ADME profile of 3-hydroxy-2,5-dimethoxybenzoic acid derivatives requires analyzing the physicochemical properties imparted by the aromatic ring, the carboxylic acid moiety, and the sterically bulky methoxy groups.

Absorption and Distribution

As free acids, these derivatives are highly polar at physiological pH (pH 7.4), existing predominantly in their ionized carboxylate form. This limits their passive diffusion across lipophilic membranes, resulting in relatively low oral bioavailability and a restricted volume of distribution (V d​ ). However, when esterified to highly lipophilic parent drugs, they significantly alter the API's distribution profile. For instance, the disposition of the parent compound 2C-B exhibits a half-life of ~1.1 hours and a V d​ of 16 L/kg, whereas its polar benzoic acid metabolites are rapidly confined to the plasma compartment prior to excretion [1].

Metabolism and Excretion

The presence of the free 3-hydroxyl group acts as a prime target for Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly conjugate the hydroxyl group, forming highly water-soluble glucuronides and sulfates. These bulky, negatively charged conjugates are actively secreted into the proximal tubule of the kidney via Organic Anion Transporters (OAT1/OAT3) and excreted in the urine.

Summary of Pharmacokinetic Parameters

The following table synthesizes the PK parameters of 2,5-dimethoxybenzoic acid derivatives and their corresponding prodrug conjugates based on in vivo mammalian models [1] [2][5].

Compound ClassAdministration RouteHalf-Life (t 1/2​ )Clearance (CL)Systemic BioavailabilityPrimary Metabolic Fate
Free Benzoic Acid Metabolites Intravenous / Oral~1.1 - 2.4 hHigh (>12 mL/min/kg)Low (<30%)Phase II Glucuronidation & Renal Excretion
Ester Soft Drugs (DHFR Inhibitors) Intravenous~1.0 h15 mL/min/kgN/A (Rapid Hydrolysis)Ester Cleavage to Inactive Benzoic Acid
Hydromorphone-Benzoic Acid Prodrugs OralExtended (Modified)ReducedImproved vs. ParentGradual GI Hydrolysis

Application in Rational Drug Design

The true utility of the 2,5-dimethoxybenzoic acid scaffold lies in its application as a structural linker. By exploiting its predictable metabolic degradation, medicinal chemists use it to design self-regulating therapeutics.

Ester "Soft Drugs"

A "soft drug" is an active therapeutic agent designed to undergo predictable and rapid metabolic inactivation after achieving its localized effect, thereby minimizing systemic toxicity. Graffner-Nordberg et al. utilized 2,5-dimethoxybenzoic acid derivatives to synthesize ester soft drugs targeting dihydrofolate reductase (DHFR) in Pneumocystis carinii [2].

The Causality of the Design: The ester bond connecting the two aromatic systems is intentionally left vulnerable to plasma esterases. Upon intravenous administration, the active drug exerts its antimicrobial effect but is rapidly hydrolyzed (t 1/2​ = 1 h) into the inactive 2,5-dimethoxybenzoic acid metabolite, preventing the severe host toxicity typically associated with classic antifolates like trimetrexate [2].

Opioid Prodrug Conjugates

Conversely, benzoic acid derivatives are used to protect APIs from immediate absorption to deter abuse. Hydromorphone conjugated with 2,5-dimethoxybenzoic acid via an ester linkage creates a neutral prodrug[5]. The Causality of the Design: The steric bulk of the 2,5-dimethoxy groups shields the ester bond from rapid enzymatic cleavage in the stomach. It requires the specific enzymatic environment of the lower gastrointestinal tract to slowly liberate the hydromorphone. This blunts the C max​ (peak plasma concentration), extending the half-life and reducing the euphoric "rush" associated with opioid abuse [5].

Methodology: Self-Validating PK Profiling Protocol

To accurately determine the metabolic stability and clearance rates of 3-hydroxy-2,5-dimethoxybenzoic acid derivatives or their prodrugs, a rigorous in vitro microsomal stability assay is required. This protocol is designed as a self-validating system: the inclusion of control compounds (e.g., verapamil for rapid clearance) ensures the enzymatic viability of the microsomes, while the time-course quenching ensures accurate kinetic mapping.

Reagents and Equipment
  • Human Liver Microsomes (HLMs) (20 mg/mL)

  • NADPH Regenerating System (Solution A & B)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide)

  • LC-MS/MS System (Triple Quadrupole)

Step-by-Step Protocol
  • Preparation of the Incubation Matrix:

    • Dilute HLMs to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.

    • Causality: A physiological pH of 7.4 and an optimized protein concentration prevent non-specific protein binding from artificially masking the drug's clearance rate.

  • Compound Spiking:

    • Add the 3-hydroxy-2,5-dimethoxybenzoic acid derivative (or prodrug) to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add the NADPH regenerating system to the mixture.

    • Causality: NADPH serves as the obligate electron donor. Without it, CYP450-mediated Phase I metabolism (like O-demethylation) cannot occur. Its addition marks the exact T=0 of the kinetic assay.

  • Time-Course Aliquoting & Quenching:

    • At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing the internal standard.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and providing an exact temporal snapshot of the metabolic profile.

  • Centrifugation and Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound and the emergence of Phase I/II metabolites.

PKWorkflow Step1 1. Microsomal Incubation (Drug + HLMs + Buffer) Step2 2. Reaction Initiation (Add NADPH, 37°C) Step1->Step2 Step3 3. Quenching & Extraction (Ice-cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (14,000g, 15 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5

Step-by-step in vitro pharmacokinetic profiling workflow using human liver microsomes.

Conclusion

The pharmacokinetics of 3-hydroxy-2,5-dimethoxybenzoic acid and its derivatives illustrate a fascinating duality in xenobiotic metabolism. As terminal metabolites of potent psychotropics, their rapid Phase II conjugation and renal clearance highlight the body's efficiency in neutralizing lipophilic toxins. Conversely, by harnessing these exact clearance mechanisms and steric properties, drug development professionals can engineer sophisticated soft drugs and abuse-deterrent prodrugs. Mastery of these metabolic pathways is essential for any scientist engaged in rational drug design and toxicological profiling.

References

  • Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration ResearchGate URL:[Link]

  • Design, synthesis, computational prediction, and biological evaluation of ester soft drugs as inhibitors of dihydrofolate reductase from Pneumocystis carinii Journal of Medicinal Chemistry / PubMed (NIH) URL:[Link]

  • 2C-B (Metabolism and Pharmacokinetics) Wikipedia URL:[Link]

  • Study on metabolites of 2,5-dimethoxy-4-bromamphetamine (DOB) in human urine using gas chromatography-mass spectrometry Biomedical Papers / ResearchGate URL:[Link]

  • Google Patents (RU2573388C2)
Exploratory

3-Hydroxy-2,5-dimethoxybenzoic Acid: A Technical Guide on Biosynthetic Pathways, Natural Occurrence, and Analytical Methodologies

Executive Summary 3-Hydroxy-2,5-dimethoxybenzoic acid (3H25DMB) is a highly oxygenated phenolic acid. In the realm of synthetic organic chemistry, it is renowned as a critical building block—most notably utilized in the[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-2,5-dimethoxybenzoic acid (3H25DMB) is a highly oxygenated phenolic acid. In the realm of synthetic organic chemistry, it is renowned as a critical building block—most notably utilized in the[1]. However, from a natural products perspective, its structural core belongs to the ubiquitous family of methoxylated hydroxybenzoic acids. While 3H25DMB itself is often considered a rare or transient metabolite in nature, closely related analogs (e.g., 2,5-dimethoxybenzoic acid, syringic acid, and gentisic acid) are prevalent in plants and fungi, where they serve as antioxidants, allelochemicals, and structural components of lignin[2]. This whitepaper elucidates the putative biosynthetic pathways of this class of compounds, provides self-validating analytical protocols for their isolation, and contextualizes their significance in both chemical ecology and drug development.

Natural Occurrence and Ecological Context

Phenolic acids are primarily synthesized by plants and fungi as a response to biotic and abiotic stress. While extensive quantitative data for 3H25DMB specifically is limited due to its rapid downstream conversion or trace accumulation, its immediate precursors and structural analogs are well-documented in botanical matrices.

Table 1: Quantitative Data of Structurally Related Methoxylated Hydroxybenzoic Acids

CompoundPrimary Natural SourceTypical Concentration / YieldBiological Role
2,5-Dimethoxybenzoic Acid Nauclea officinalis (Stems/Leaves)Not Reported (Trace)Antimicrobial, Allelopathic[3]
Syringic Acid (4-OH-3,5-diOMe)Vitis vinifera (Grapes/Wine)5 - 20 mg/LAntioxidant, Lignin degradation[2]
Gentisic Acid (2,5-diOH)Gentiana lutea (Roots)10 - 50 mg/g extractPhytoalexin, Anti-inflammatory[2]
3-Hydroxy-2,5-dimethoxybenzoic Acid Fungal/Plant MatricesTrace / UndetectedPutative intermediate in lignin breakdown

Biosynthesis Pathways

The biosynthesis of highly oxygenated benzoic acids originates from the , which produces aromatic amino acids like L-phenylalanine[2]. The subsequent transformation into 3H25DMB involves the followed by a series of precise ring modifications[4].

  • Deamination and Chain Shortening: L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. The propanoid side chain is then shortened via a β-oxidative pathway (involving cinnamoyl-CoA hydratase-dehydrogenase, CHD) or a non-β-oxidative route to yield benzoic acid[4].

  • Aromatic Hydroxylation: Cytochrome P450 monooxygenases sequentially hydroxylate the aromatic ring. Hydroxylation at C2 yields salicylic acid, and subsequent hydroxylation at C5 produces gentisic acid (2,5-dihydroxybenzoic acid).

  • O-Methylation: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) catalyze the transfer of methyl groups to the C2 and C5 hydroxyls, forming 2,5-dimethoxybenzoic acid[3].

  • Final Regioselective Hydroxylation: A highly specific C3-hydroxylase introduces a hydroxyl group at the meta position, completing the biosynthesis of 3-hydroxy-2,5-dimethoxybenzoic acid.

Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL (Deamination) Ben Benzoic Acid Cin->Ben CHD / Thiolases (β-Oxidation) Sal Salicylic Acid (2-Hydroxybenzoic Acid) Ben->Sal C2-Hydroxylase (CYP450) Gen Gentisic Acid (2,5-Dihydroxybenzoic Acid) Sal->Gen C5-Hydroxylase (CYP450) DMB 2,5-Dimethoxybenzoic Acid Gen->DMB SAM-OMTs (O-Methylation) HDB 3-Hydroxy-2,5-dimethoxybenzoic Acid DMB->HDB C3-Hydroxylase (Regioselective)

Putative biosynthetic pathway of 3-hydroxy-2,5-dimethoxybenzoic acid from L-phenylalanine.

Experimental Protocols: Extraction and Biosynthetic Validation

To rigorously study trace phenolic acids, methodologies must account for matrix interference and potential artifact formation. The following protocols are designed as self-validating systems , incorporating internal controls to ensure data integrity.

Protocol 1: Extraction and LC-MS/MS Quantification

Causality: Phenolic acids are highly polar and prone to oxidation. Using acidified methanol ensures the carboxylic acid remains protonated, enhancing solubility and preventing oxidative degradation. Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent (e.g., Oasis HLB) is selected because it selectively retains aromatic rings while allowing polar interferences (sugars, salts) to be washed away.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize and homogenize 1.0 g of plant/fungal tissue.

  • Internal Standard Addition (Self-Validation): Spike the tissue with 100 ng of 13C6-labeled salicylic acid. Purpose: This acts as a surrogate to calculate extraction recovery and correct for matrix-induced ion suppression during MS analysis.

  • Extraction: Add 10 mL of 80% aqueous methanol containing 0.1% formic acid. Sonicate for 30 minutes at 4°C, then centrifuge at 10,000 x g for 15 minutes. Collect the supernatant.

  • SPE Purification:

    • Condition the HLB cartridge with 3 mL methanol followed by 3 mL 0.1% formic acid in water.

    • Load the sample extract.

    • Wash with 3 mL of 5% methanol in water to remove polar artifacts.

    • Elute the phenolic acids with 3 mL of 100% methanol.

  • LC-MS/MS Analysis: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase. Analyze using a C18 column coupled to a triple quadrupole mass spectrometer in negative Electrospray Ionization (ESI-) mode, monitoring the[M-H]- transition for 3H25DMB (m/z 197 → product ions).

Protocol 2: In Vivo Isotope Labeling for Biosynthetic Tracing

Causality: To definitively prove that 3H25DMB originates from the shikimate pathway (rather than a polyketide synthase route), stable isotope feeding is employed. By feeding 13C-labeled L-phenylalanine, the heavy isotopes will be incorporated into the aromatic ring, resulting in a predictable mass shift.

Step-by-Step Methodology:

  • Culture Inoculation: Grow the target biological source (e.g., fungal mycelia) in a defined minimal liquid medium.

  • Control vs. Experimental Setup (Self-Validation):

    • Control Flask: Spike with 1 mM unlabeled L-phenylalanine. Purpose: Establishes the natural isotopic baseline and confirms the culture's baseline metabolic profile.

    • Experimental Flask: Spike with 1 mM[ring-13C6]-L-phenylalanine during the exponential growth phase.

  • Incubation & Harvest: Incubate for 48-72 hours under continuous agitation. Harvest cells via filtration.

  • Metabolite Extraction: Process the biomass using Protocol 1.

  • HRMS Analysis: Analyze the extracts using High-Resolution Mass Spectrometry (HRMS). Detect the +6 Da mass shift (m/z 203) in the target metabolite, confirming the direct precursor-product relationship.

Workflow Cult Cell Culture Preparation Feed 13C-Precursor Feeding Cult->Feed Exponential Phase Extr Acidified MeOH Extraction Feed->Extr 48-72h Incubation SPE SPE Purification (HLB Cartridge) Extr->SPE Centrifugation LCMS LC-MS/MS Analysis (ESI-) SPE->LCMS Elution & Concentration Data Isotope Enrichment Calculation LCMS->Data Mass Shift Detection

Experimental workflow for isotope-labeling and LC-MS/MS validation of biosynthesis.

Synthetic Utility in Drug Development

Beyond its biological footprint, 3-hydroxy-2,5-dimethoxybenzoic acid is a cornerstone in advanced medicinal chemistry. The compound's unique substitution pattern—specifically the meta-hydroxyl group flanked by methoxy ethers—makes it an ideal precursor for generating highly reactive o-quinone monoketals.

In the landmark[1], the ethyl ester of 3H25DMB was utilized to construct the highly strained bicyclo[7.3.1]enediyne core structure. The methoxy groups direct the regioselectivity of subsequent oxidative functionalizations, while the hydroxyl group serves as a chemical handle for coupling the crucial allylic trisulfide trigger. This trigger is responsible for the DNA-cleaving mechanism of calicheamicin, making the precise synthesis of this aglycon paramount for developing targeted antibody-drug conjugates (ADCs) in oncology.

References

  • Synthesis of the Enediyne Aglycon (±)-Calicheamicinone | Journal of the American Chemical Society |[Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications | National Institutes of Health (NIH) / PMC |[Link]

  • Schematic representation of the possible pathways for the biosynthesis of the p-hydroxybenzoic acid | ResearchGate |[Link]

Sources

Foundational

Receptor binding affinity of 3-hydroxy-2,5-dimethoxybenzoic acid

An In-depth Technical Guide to the Receptor Binding Affinity of 3-hydroxy-2,5-dimethoxybenzoic Acid Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive framework for inve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Affinity of 3-hydroxy-2,5-dimethoxybenzoic Acid

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the receptor binding affinity of 3-hydroxy-2,5-dimethoxybenzoic acid. While direct receptor binding data for this specific molecule is not yet prevalent in public literature, its structural characteristics, shared with a class of biologically active phenolic compounds, suggest a strong potential for therapeutic relevance. This document serves as a resource for researchers, scientists, and drug development professionals by synthesizing information on structurally related compounds to build a data-driven hypothesis for potential biological targets. We provide detailed experimental workflows, from initial binding assays to functional validation and pathway analysis, to empower researchers to systematically characterize the pharmacological profile of this compound.

Introduction: The Rationale for Investigation

3-hydroxy-2,5-dimethoxybenzoic acid is a phenolic acid whose therapeutic potential is currently underexplored. Its structure is a derivative of 3-hydroxybenzoic acid, a compound known to occur in various plant sources and to possess a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] The addition of two methoxy groups to the benzoic acid core, as seen in analogs like 2,5-dimethoxybenzoic acid, can significantly influence its lipophilicity, metabolic stability, and receptor interaction profile.[5]

The exploration of such substituted benzoic acids is a promising avenue in drug discovery. For instance, the closely related 3,5-dihydroxybenzoic acid has been identified as a specific agonist for the hydroxycarboxylic acid 1 (HCA1) receptor, a G-protein coupled receptor (GPCR) involved in inhibiting lipolysis in adipocytes.[6] This precedent underscores the potential for discrete substitutions on the benzoic acid scaffold to confer specific and potent receptor affinities.

This guide will, therefore, construct a logical, evidence-based pathway for the scientific investigation of 3-hydroxy-2,5-dimethoxybenzoic acid, focusing on the ultimate goal of defining its receptor binding profile and mechanism of action.

Analysis of Structural Analogs and Potential Biological Activity

The biological activities of 3-hydroxybenzoic acid and its derivatives are diverse, suggesting that 3-hydroxy-2,5-dimethoxybenzoic acid may interact with multiple cellular targets.[1] The known effects of its structural relatives provide a foundation for hypothesizing its potential areas of impact.

CompoundKnown Biological ActivitiesReference(s)
3-Hydroxybenzoic Acid Antimicrobial, anti-inflammatory, antioxidant, anti-platelet aggregating, hypoglycemic.[2][3]
2,5-Dihydroxybenzoic Acid (Gentisic Acid) Anti-inflammatory, antirheumatic, antioxidant, Fibroblast Growth Factor (FGF) inhibitor.[4][7][8]
3,5-Dihydroxybenzoic Acid Specific agonist for Hydroxycarboxylic Acid Receptor 1 (HCA1), leading to inhibition of lipolysis.[6]
Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) Occurs in numerous natural sources and is a known antioxidant.[4]

These activities are often mediated by interactions with key signaling pathways that regulate cellular stress and inflammation.

Potential Downstream Signaling Pathways

Based on the established activities of related phenolic acids, two primary signaling pathways present themselves as probable targets for modulation by 3-hydroxy-2,5-dimethoxybenzoic acid.

The NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[1] Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway. A potential mechanism involves the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response 3-hydroxy-2,5-dimethoxybenzoic acid 3-hydroxy-2,5-dimethoxybenzoic acid 3-hydroxy-2,5-dimethoxybenzoic acid->IKK Complex Potential Inhibition

Caption: Potential inhibition of the NF-κB pathway.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[1] Phenolic compounds can activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.

G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces change in Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element Nucleus->ARE Binds to Gene Expression Gene Expression ARE->Gene Expression Cytoprotection Cytoprotection Gene Expression->Cytoprotection Test Compound 3-hydroxy-2,5-dimethoxybenzoic acid Test Compound->Keap1 Potential Disruption of Keap1-Nrf2 interaction

Caption: Potential activation of the Nrf2 pathway.

Experimental Workflow for Determining Receptor Binding Affinity

A systematic approach is required to identify and characterize the interaction of 3-hydroxy-2,5-dimethoxybenzoic acid with its molecular target(s).

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the affinity of a compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Prepare Receptor Source (e.g., cell membranes) A1 Incubate: Receptor + Radioligand + Test Compound P1->A1 P2 Select Radioligand (e.g., [3H]agonist) P2->A1 P3 Prepare Test Compound (serial dilutions) P3->A1 A2 Separate Bound/Free Ligand (e.g., filtration) A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Plot Competition Curve (% Inhibition vs. [Compound]) A3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff equation) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Receptor Preparation:

    • Homogenize cells or tissues expressing the target receptor in an appropriate ice-cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in order: assay buffer, the test compound (3-hydroxy-2,5-dimethoxybenzoic acid) at various concentrations, and the radiolabeled ligand at a fixed concentration (typically at or near its Kd).

    • Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This captures the membranes with bound radioligand while unbound ligand passes through.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression analysis.

    • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of the Precursor: 2,5-Dimethoxybenzoic Acid

Step 1: Gattermann Reaction (Formylation)

  • Apparatus Setup: In a dry, three-necked flask equipped with a mechanical stirrer, gas inlet, and reflux condenser, combine 1,4-dimethoxybenzene, dry benzene, and zinc cyanide.

  • Reaction Initiation: Cool the mixture in an ice bath and saturate with a stream of dry hydrogen chloride (HCl) gas while stirring.

  • Reaction: Raise the temperature to 45°C and maintain for 3-5 hours.

  • Workup: Pour the reaction mixture into 3N HCl and reflux to hydrolyze the intermediate. Cool and extract the product (2,5-dimethoxybenzaldehyde) with ethyl acetate.

Step 2: Oxidation to Carboxylic Acid

  • Apparatus Setup: Dissolve the crude 2,5-dimethoxybenzaldehyde from the previous step in acetone in a flask equipped with a stirrer.

  • Oxidation: Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄) dropwise with vigorous stirring.

  • Workup: Quench the reaction with sodium bisulfite and acidify with dilute HCl.

  • Isolation and Purification: Extract the final product, 2,5-dimethoxybenzoic acid, with ethyl acetate. The crude product can be purified by recrystallization.[9]

Note: A subsequent regioselective hydroxylation step would be necessary to produce the final 3-hydroxy-2,5-dimethoxybenzoic acid.

Conclusion and Future Directions

3-hydroxy-2,5-dimethoxybenzoic acid stands as a compound of significant interest, positioned at the intersection of known anti-inflammatory, antioxidant, and metabolic-modulating chemical spaces. The analysis of its structural analogs strongly suggests a high probability of biological activity. This guide provides the foundational logic and detailed experimental protocols necessary to move from hypothesis to empirical data.

The critical next steps for the research community are to:

  • Synthesize and purify 3-hydroxy-2,5-dimethoxybenzoic acid.

  • Perform broad screening assays to identify initial areas of biological activity.

  • Utilize the competitive binding and functional assay workflows described herein to identify and characterize specific receptor targets.

  • Elucidate the downstream signaling consequences of receptor engagement to understand its cellular mechanism of action fully.

The systematic investigation proposed in this guide will be instrumental in unlocking the potential therapeutic value of this promising molecule.

References

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC. [Link]

  • (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. [Link]

  • Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PMC. [Link]

  • 3-Hydroxy-2,5-diMethoxybenzoic acid — Chemical Substance Information. NextSDS. [Link]

  • 2,5-dihydroxybenzoic acid, 490-79-9. The Good Scents Company. [Link]

  • 3-Hydroxy-4,5-dimethoxybenzoic acid. NIST WebBook. [Link]

  • 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-hydroxy-2,5-dimethoxybenzoic acid: An Application Note for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-hydroxy-2,5-dimethoxybenzoic acid, a valuable building block in the development of novel pharmaceutical agents and other complex...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-hydroxy-2,5-dimethoxybenzoic acid, a valuable building block in the development of novel pharmaceutical agents and other complex organic molecules. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.

Introduction

3-hydroxy-2,5-dimethoxybenzoic acid possesses a unique substitution pattern on the benzene ring, making it an attractive scaffold for medicinal chemistry. The presence of a carboxylic acid, a hydroxyl group, and two methoxy groups offers multiple points for chemical modification, enabling the exploration of structure-activity relationships. This protocol outlines a reliable two-stage synthetic approach, beginning with the preparation of 2,5-dimethoxybenzoic acid, followed by a directed hydroxylation to introduce the 3-hydroxy group.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the 2,5-dimethoxybenzoic acid core from a commercially available starting material. The second stage introduces the hydroxyl group at the C-3 position through an electrophilic aromatic substitution reaction.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 2,5-Dimethoxybenzoic Acid cluster_1 Stage 2: Hydroxylation 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde 1,4-Dimethoxybenzene->2,5-Dimethoxybenzaldehyde Gattermann Reaction 2,5-Dimethoxybenzoic_Acid 2,5-Dimethoxybenzoic Acid 2,5-Dimethoxybenzaldehyde->2,5-Dimethoxybenzoic_Acid Oxidation 2,5-Dimethoxybenzoic_Acid_Input 2,5-Dimethoxybenzoic Acid Final_Product 3-hydroxy-2,5-dimethoxybenzoic acid 2,5-Dimethoxybenzoic_Acid_Input->Final_Product Directed Hydroxylation

Caption: Overall workflow for the synthesis of 3-hydroxy-2,5-dimethoxybenzoic acid.

Stage 1: Synthesis of 2,5-Dimethoxybenzoic Acid

The synthesis of the key intermediate, 2,5-dimethoxybenzoic acid, will be achieved through a two-step process starting from 1,4-dimethoxybenzene. This involves a Gattermann formylation followed by oxidation of the resulting aldehyde.

Step 1.1: Gattermann Reaction for 2,5-Dimethoxybenzaldehyde

The Gattermann reaction is a classic method for formylating electron-rich aromatic rings. In this step, 1,4-dimethoxybenzene is reacted with zinc cyanide and hydrogen chloride gas in the presence of a Lewis acid catalyst to introduce a formyl group.[1]

Experimental Protocol:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent side reactions.

  • Reagent Addition: In the flask, combine 1,4-dimethoxybenzene (30 g), dry benzene (90 ml), and zinc cyanide (40.4 g).[1]

  • Reaction Initiation: Cool the mixture in an ice bath. Bubble a steady stream of dry hydrogen chloride (HCl) gas through the stirred mixture until saturation is achieved.

  • Catalyst Addition: Slowly and cautiously add finely powdered anhydrous aluminum chloride (44 g) to the reaction mixture.[1]

  • Reaction Progression: After the addition of the catalyst, warm the reaction mixture to 45°C and maintain this temperature for 3-5 hours. Continue to pass a slow stream of HCl gas through the mixture during this time.[1]

  • Workup: Pour the reaction mixture into 500 ml of 3N HCl and reflux for 30 minutes to hydrolyze the intermediate aldimine.[1]

  • Extraction and Purification: After cooling, extract the mixture with ethyl acetate (2 x 200 ml). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2,5-dimethoxybenzaldehyde can be purified by distillation or used directly in the next step.[1]

Step 1.2: Oxidation of 2,5-Dimethoxybenzaldehyde to 2,5-Dimethoxybenzoic Acid

The aldehyde functional group of 2,5-dimethoxybenzaldehyde is oxidized to a carboxylic acid using potassium permanganate.[2] This is a robust and high-yielding oxidation method for this class of compounds.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 2,5-dimethoxybenzaldehyde from the previous step in acetone.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) in water. While stirring the aldehyde solution at room temperature, slowly add the KMnO₄ solution portion-wise to control the exothermic reaction.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. For more precise monitoring, thin-layer chromatography (TLC) can be used to track the consumption of the starting aldehyde.[1]

  • Workup: Once the reaction is complete, quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears.

  • Acidification and Isolation: Cool the mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until a white precipitate of 2,5-dimethoxybenzoic acid forms. Collect the precipitate by vacuum filtration, wash with cold water, and dry.[2]

  • Purification: The crude 2,5-dimethoxybenzoic acid can be further purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.[1][2]

Stage 2: Directed Hydroxylation of 2,5-Dimethoxybenzoic Acid

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxybenzoic acid in a suitable solvent system, such as an aqueous solution buffered to a slightly acidic pH (e.g., pH 3-6).

  • Reagent Addition: To the stirred solution, add a source of Fe(II) ions, such as iron(II) sulfate (FeSO₄), followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂). The reaction of Fe²⁺ with H₂O₂ generates the highly reactive hydroxyl radical (•OH).

  • Reaction Conditions: Maintain the reaction at a controlled temperature, typically room temperature, and stir for several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or HPLC to observe the formation of the new, more polar product.

  • Workup and Purification: Upon completion, the reaction mixture is worked up by extracting the product into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired 3-hydroxy-2,5-dimethoxybenzoic acid from unreacted starting material and other isomeric byproducts.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventTypical Yield
2,5-Dimethoxybenzaldehyde 1,4-DimethoxybenzeneZn(CN)₂, HCl, AlCl₃Benzene70-80%
2,5-Dimethoxybenzoic Acid 2,5-DimethoxybenzaldehydeKMnO₄Acetone/Water>85%
3-hydroxy-2,5-dimethoxybenzoic acid 2,5-Dimethoxybenzoic AcidFeSO₄, H₂O₂Aqueous BufferVariable

Troubleshooting and Safety Considerations

  • Gattermann Reaction: This reaction involves the use of highly toxic zinc cyanide and corrosive hydrogen chloride gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction is also moisture-sensitive, so anhydrous conditions are crucial.

  • Oxidation: The oxidation with potassium permanganate is exothermic and should be controlled by slow addition of the oxidant.

  • Hydroxylation: The generation of hydroxyl radicals is a powerful oxidative process. The reaction should be performed with care, and the concentration of hydrogen peroxide should be carefully controlled to avoid over-oxidation or decomposition of the starting material.

References

  • Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid - Benchchem.
  • Application Notes and Protocols for the Laboratory Preparation of 2,5-Dimethoxybenzoic Acid - Benchchem.
  • Zellner, G., Kneifel, H., & Winter, J. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology. Available at: [Link]

  • Hydroxylation of Hydroxybenzoic Acids. (n.d.). Scribd. Available at: [Link]

Sources

Application

Application Note: A Validated RP-HPLC Method for the Quantification of 3-hydroxy-2,5-dimethoxybenzoic acid

Abstract This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-hydroxy-2,5-dimethoxybenzoic acid. The method u...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-hydroxy-2,5-dimethoxybenzoic acid. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acidified water and acetonitrile, offering excellent peak symmetry and resolution. Detection is performed using a UV detector. The method was developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This protocol is suitable for routine quality control and research applications requiring the precise quantification of 3-hydroxy-2,5-dimethoxybenzoic acid.

Introduction

3-hydroxy-2,5-dimethoxybenzoic acid (Molecular Formula: C9H10O5, Molecular Weight: 198.17 g/mol ) is a substituted benzoic acid derivative. As with many phenolic acids, it serves as a key intermediate in organic synthesis and may be studied for its potential biological activities. Accurate and reliable quantification of this compound is essential for process monitoring, quality control of starting materials, and various research applications.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and specificity.[4][5][6] This note provides a comprehensive guide to a fully validated HPLC method, explaining the scientific rationale behind the selection of chromatographic parameters to ensure a robust and reliable analytical procedure.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure and Polarity: 3-hydroxy-2,5-dimethoxybenzoic acid is a moderately polar molecule. The presence of a benzene ring provides non-polar character, making it well-suited for retention on a non-polar stationary phase like C18 in a reversed-phase mode.

  • UV Absorbance: The aromatic ring and its substituents constitute a chromophore that absorbs UV light. A related compound, 2,5-dihydroxybenzoic acid, exhibits absorption maxima at 214 nm, 236 nm, and 334 nm.[8] A UV scan of 3-hydroxy-2,5-dimethoxybenzoic acid should be performed to determine the optimal wavelength for maximum sensitivity and specificity. For initial development, a wavelength around 230-240 nm is a reasonable starting point.

Based on these properties, a reversed-phase HPLC method was selected. The development process followed a logical sequence to optimize the separation.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (pKa, Polarity, UV Spectrum) Column Column Selection (Reversed-Phase C18) Analyte->Column Based on Polarity MobilePhase Mobile Phase Scoping (Acidified Water & ACN/MeOH) Column->MobilePhase Based on Retention Optimization Parameter Optimization (Gradient/Isocratic, Flow Rate, Wavelength) MobilePhase->Optimization Fine-tuning Separation FinalMethod Final Optimized Method Optimization->FinalMethod Meets Performance Criteria

Caption: Workflow for HPLC Method Development.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 235 nm
Run Time 10 minutes

Protocols

Reagent and Standard Preparation
  • Mobile Phase Preparation (1 L):

    • Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Carefully add 1.0 mL of concentrated phosphoric acid (85%) and mix thoroughly.

    • Add 400 mL of HPLC-grade acetonitrile.

    • Filter the solution through a 0.45 µm membrane filter and degas for 15-20 minutes using an ultrasonic bath.[4]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 3-hydroxy-2,5-dimethoxybenzoic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Working Standard and Calibration Curve Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Solution with the mobile phase.

Sample Preparation

The appropriate sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh an amount of sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Instrumentation and Analysis
  • Set up the HPLC system according to the conditions outlined in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[2][3][9]

G cluster_1 ICH Q2(R1) Validation Process Specificity Specificity (Peak Purity, Blank Analysis) Linearity Linearity & Range (Calibration Curve) Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness (Variations in Flow, Temp, % Organic) Accuracy->Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) Robustness->LOQ

Caption: Key Parameters for Method Validation.

The following table summarizes the validation parameters and their acceptance criteria.

ParameterTest ProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and standard solution. Assess peak purity using a DAD.No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Analyze calibration standards at 5-6 concentration levels covering the expected range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming linearity, accuracy, and precision.1 - 100 µg/mL.
Accuracy Spike a known amount of analyte into a sample matrix at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of a 100% standard solution. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) method or from the standard deviation of the response and the slope of the calibration curve.S/N ratio ≥ 10.
Robustness Intentionally vary method parameters (Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Organic Content ±2%).System suitability parameters remain within limits. RSD ≤ 2.0%.

Conclusion

The RP-HPLC method detailed in this application note is rapid, specific, accurate, and precise for the quantification of 3-hydroxy-2,5-dimethoxybenzoic acid. The logical development approach, based on the analyte's physicochemical properties, resulted in a robust procedure. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is suitable for its intended purpose in quality control and research environments.[1][10]

References

  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. Retrieved from [Link]

  • Afrin, S., et al. (2016). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Journal of Chromatographic Science. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Olkowski, A. A., et al. (2009). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • Jovanović, M., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chromatographica. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Jang, H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology. Retrieved from [Link]

  • Bansal, S. K., et al. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2005). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Appchem. (n.d.). 3-Hydroxy-2,5-dimethoxybenzoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Hydroxy-2,5-diMethoxybenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS 1916-08-1). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Hydroxy-4,5-dimethoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. Retrieved from [Link]

Sources

Method

Robust and High-Throughput Sample Preparation Strategies for the Quantification of 3-hydroxy-2,5-dimethoxybenzoic acid in Biological Matrices by LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents detailed protocols for the extraction and preparation of 3-hydroxy-2,5-dimethoxybenzoic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents detailed protocols for the extraction and preparation of 3-hydroxy-2,5-dimethoxybenzoic acid, a key phenolic acid, from common biological matrices for sensitive and reliable quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We describe optimized methods for human plasma and urine, addressing matrix-specific challenges such as protein content and metabolite conjugation. For plasma, two distinct workflows are provided: a rapid protein precipitation (PPT) protocol suitable for high-throughput screening and a more rigorous solid-phase extraction (SPE) method for applications requiring maximum sensitivity and cleanliness. For urine, a protocol involving enzymatic hydrolysis followed by liquid-liquid extraction (LLE) is detailed to ensure the accurate measurement of total analyte concentration. These methods are designed to yield high analyte recovery, minimize matrix effects, and ensure reproducibility, aligning with the principles of regulatory bioanalytical method validation guidelines.[1][2]

Introduction

3-hydroxy-2,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid of interest in various fields, including pharmacology and metabolomics.[3] Accurate quantification in biological matrices like plasma and urine is essential for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. However, the inherent complexity of these matrices presents significant analytical challenges. Plasma is rich in proteins that can interfere with analysis and damage analytical columns, while urine often contains conjugated metabolites that require cleavage for total analyte assessment.[4][5]

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[4] The success of any LC-MS/MS assay, however, is critically dependent on the sample preparation step. An effective preparation protocol must efficiently isolate the analyte from interfering endogenous components, such as phospholipids, salts, and proteins, while ensuring high and reproducible recovery.[6]

This guide provides a Senior Application Scientist's perspective on developing a robust sample preparation strategy for 3-hydroxy-2,5-dimethoxybenzoic acid. We will explore the rationale behind method selection and provide step-by-step protocols that are both scientifically sound and practically implementable in a modern analytical laboratory.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the cornerstone of effective method development.[7] 3-hydroxy-2,5-dimethoxybenzoic acid is a weak acid with moderate hydrophobicity, characteristics that directly inform the choice of extraction chemistry.

PropertyValueSource
CAS Number 204849-22-9
Molecular Formula C₉H₁₀O₅
Molecular Weight 198.17 g/mol
Structure Aromatic Carboxylic Acid[3]
Predicted pKa ~4.2 (estimated based on similar structures)[8]
Predicted logP ~1.5 - 2.0 (estimated)N/A

Scientist's Note: The carboxylic acid functional group (with an estimated pKa of ~4.2) is the primary handle for pH-based extraction strategies. At a pH below 4.2, the molecule will be predominantly in its neutral, more hydrophobic form, enhancing its retention on reversed-phase sorbents and its extraction into organic solvents. Above this pH, it will be ionized (deprotonated), making it more water-soluble and amenable to anion-exchange interactions.

Protocol for Human Plasma Sample Preparation

Plasma presents a significant challenge due to its high protein content (~6-8%).[9] Protein removal is mandatory to prevent clogging of the LC system and to avoid severe ion suppression in the MS source.[4] We present two methods with differing levels of complexity and cleanliness.

Method 1: Protein Precipitation (PPT) for High-Throughput Analysis

This method is the simplest and fastest approach, making it ideal for discovery-phase studies or when a large number of samples need to be processed quickly.[10] It involves adding a water-miscible organic solvent to denature and precipitate proteins.

Workflow: Plasma Protein Precipitation

Plasma 100 µL Plasma Sample + Internal Standard Precipitation Add 300 µL Acetonitrile with 0.1% Formic Acid Plasma->Precipitation Vortex Vortex 2 min Precipitation->Vortex Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Figure 1. Plasma Protein Precipitation Workflow.

Detailed Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[11]

    • Scientist's Note: Acetonitrile is a highly efficient precipitating agent.[9] The 3:1 ratio of solvent to plasma ensures near-complete protein removal.[12] Formic acid helps to stabilize the analyte and ensures it is in its neutral state.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile + 0.1% Formic Acid).

  • Vortex briefly, centrifuge to pellet any insoluble material, and inject into the LC-MS/MS system.

Method 2: Mixed-Mode Solid-Phase Extraction (SPE) for Maximum Sensitivity

SPE provides a much cleaner extract by removing not only proteins but also other interferences like phospholipids, which are a major cause of matrix effects.[13] This method is recommended for regulated bioanalysis or when the lowest possible limit of quantification (LLOQ) is required. We will use a mixed-mode sorbent that combines reversed-phase and anion-exchange properties.[14]

Workflow: Plasma Mixed-Mode SPE

cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Steps cluster_2 Post-Elution Plasma 200 µL Plasma + Internal Standard Dilute Dilute with 200 µL 4% Phosphoric Acid Condition Condition 1 mL Methanol Dilute->Condition Equilibrate Equilibrate 1 mL Water Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash1 Wash 1 1 mL 0.1% Formic Acid in Water Load->Wash1 Wash2 Wash 2 1 mL 20% Methanol in Water Wash1->Wash2 Elute Elute 1 mL 5% Ammonia in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Analysis Inject into LC-MS/MS

Figure 2. Plasma Mixed-Mode Solid-Phase Extraction Workflow.

Detailed Protocol:

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS, followed by 200 µL of 4% phosphoric acid in water. Vortex to mix.[15]

    • Scientist's Note: Acidification disrupts drug-protein binding and ensures the analyte is in its neutral form for initial retention by the reversed-phase character of the sorbent. Dilution reduces the viscosity of the sample, ensuring smooth loading.

  • SPE Cartridge Conditioning: Condition a mixed-mode weak anion exchange (WAX) SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing Step 1: Wash with 1 mL of 0.1% formic acid in water.

    • Scientist's Note: This aqueous wash removes highly polar, water-soluble interferences like salts. The acidic pH keeps the analyte neutral and retained.

  • Washing Step 2: Wash with 1 mL of 20% methanol in water.

    • Scientist's Note: This organic wash removes less polar, hydrophobically-bound interferences (like some phospholipids) that are not as strongly retained as the analyte.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a collection tube.

    • Scientist's Note: The basic elution solvent deprotonates the analyte's carboxylic acid group, making it negatively charged. This disrupts its hydrophobic interaction with the sorbent, allowing the strong organic solvent (methanol) to elute it effectively.

  • Post-treatment: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase for analysis.

Protocol for Human Urine Sample Preparation

In urine, phenolic acids are often excreted as glucuronide and sulfate conjugates.[16] To measure the total concentration, an enzymatic hydrolysis step is required to cleave these conjugates and release the free form of the analyte.[17] Following hydrolysis, liquid-liquid extraction (LLE) is an effective and cost-efficient cleanup method for the less complex urine matrix.[18]

Workflow: Urine Hydrolysis and LLE

Urine 200 µL Urine Sample + Internal Standard Buffer Add 50 µL Acetate Buffer (pH 5.0) Urine->Buffer Enzyme Add 10 µL β-glucuronidase/sulfatase Buffer->Enzyme Incubate Incubate 60 min at 37°C Enzyme->Incubate Acidify Add 10 µL Formic Acid Incubate->Acidify Extract Add 1 mL Ethyl Acetate /Hexane (9:1) Acidify->Extract Vortex Vortex 5 min Extract->Vortex Centrifuge Centrifuge 3000 x g, 5 min Vortex->Centrifuge Collect Transfer Organic Layer Centrifuge->Collect Evaporate Evaporate & Reconstitute Collect->Evaporate Analysis Inject into LC-MS/MS Evaporate->Analysis

Figure 3. Urine Hydrolysis and Liquid-Liquid Extraction Workflow.

Detailed Protocol:

  • Pipette 200 µL of urine into a microcentrifuge tube. Add 10 µL of IS.

  • Add 50 µL of 1 M sodium acetate buffer (pH 5.0).

  • Add 10 µL of β-glucuronidase/sulfatase enzyme solution (from Helix pomatia).

  • Vortex briefly and incubate in a water bath at 37°C for 1 hour.[15]

  • After incubation, stop the reaction and acidify the sample by adding 10 µL of concentrated formic acid.

    • Scientist's Note: Acidification is critical for LLE. It converts the analyte to its neutral form, which has much higher solubility in the organic extraction solvent.[18]

  • Add 1 mL of an ethyl acetate/n-hexane (9:1, v/v) mixture.[18]

  • Vortex vigorously for 5 minutes to ensure efficient partitioning of the analyte into the organic layer.

  • Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under nitrogen and reconstitute in 100 µL of the initial LC mobile phase for analysis.

LC-MS/MS Instrumental Analysis

The following are recommended starting conditions. The MS/MS parameters must be optimized specifically for 3-hydroxy-2,5-dimethoxybenzoic acid by infusing a standard solution.

Table 1: Recommended LC Parameters

Parameter Setting
LC System UPLC/UHPLC System
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[18]
Column Temp. 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Gradient | 5% B to 95% B over 5 min, hold 1 min, return to initial |

Table 2: Recommended MS/MS Parameters

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Rationale The carboxylic acid group readily loses a proton, making negative mode highly sensitive for [M-H]⁻.
Precursor Ion (Q1) m/z 197.1 (for [C₉H₉O₅]⁻)
Product Ions (Q3) To be determined (e.g., fragments from loss of CO₂ or CH₃)

| Key Voltages | Capillary, Cone/Fragmentor, Collision Energy to be optimized |

Method Validation and Trustworthiness

The protocols described herein are designed to be self-validating and robust. For use in regulated studies, a full validation should be performed according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[1][2][19]

Key Validation Parameters:

  • Selectivity & Specificity: Analyze blank matrix from at least six different sources to ensure no endogenous interferences co-elute with the analyte.

  • Recovery: Extraction recovery should be consistent and reproducible. The SPE method is expected to yield higher and more consistent recovery than PPT.[20]

  • Matrix Effect: Assess the degree of ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples to that in a pure solvent.[19] A stable isotope-labeled IS is the best tool to compensate for matrix effects.

  • Calibration Curve: The method should be linear over the expected concentration range, with an r² > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the LLOQ), and accuracy (%RE) should be within 85-115% (80-120% at the LLOQ).[21]

Table 3: Expected Method Performance Characteristics

Parameter Protein Precipitation Mixed-Mode SPE
Relative LLOQ 1-5 ng/mL 0.1-0.5 ng/mL
Recovery 70-90% >85%
Precision (%CV) <15% <10%
Throughput High Medium

| Extract Cleanliness | Moderate | High |

Conclusion

The choice of sample preparation method for 3-hydroxy-2,5-dimethoxybenzoic acid depends on the specific requirements of the study. For rapid, high-throughput analysis where moderate sensitivity is sufficient, protein precipitation is a viable strategy. For applications demanding the highest sensitivity, selectivity, and data quality, such as in regulated clinical or preclinical studies, the mixed-mode solid-phase extraction method is superior. For urine analysis, enzymatic hydrolysis followed by liquid-liquid extraction provides a reliable means of quantifying the total analyte concentration. By carefully selecting and optimizing the appropriate sample preparation workflow, researchers can generate accurate and reproducible data for their pharmacokinetic and metabolomic investigations.

References

  • Simultaneous determination of phenolic acids by UPLC–MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae preparations. (2014). Journal of Chromatography B, 961, 35-43. Available at: [Link]

  • Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. (2001). Journal of Analytical Toxicology, 25(7), 580-585. Available at: [Link]

  • Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. (2001). ResearchGate. Available at: [Link]

  • Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. (2013). Journal of Agricultural and Food Chemistry, 61(25), 5945-5953. Available at: [Link]

  • Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. (2015). Analytical and Bioanalytical Chemistry, 407(14), 4131-4140. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. Available at: [Link]

  • A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS. (2011). Waters Corporation. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. Available at: [Link]

  • Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. (2020). Journal of Agricultural and Food Chemistry, 68(38), 10426-10435. Available at: [Link]

  • Simultaneous determination of phenolic acids by UPLC-MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae preparations. (2014). ResearchGate. Available at: [Link]

  • A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. (2017). Molecules, 22(3), 394. Available at: [Link]

  • Technical Tip: Protein Precipitation. (2015). Phenomenex. Available at: [Link]

  • Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated-silica-gel, and gas chromatography tandem mass spectrometry. (2015). Bisphenol A Information & Resources. Available at: [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (2014). Semantic Scholar. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Available at: [Link]

  • (PDF) Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on KCO -treated silica, and gas chromatography tandem mass spectrometry. (2015). ResearchGate. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006). LCGC International. Available at: [Link]

  • How to prepare plasma samples for HPLC analysis? (2013). ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2022). Molecules, 27(22), 7929. Available at: [Link]

  • Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022). DergiPark. Available at: [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. Available at: [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Available at: [Link]

  • Extraction of Drug from the Biological Matrix: A Review. (2012). SciSpace. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal, 17(1), 1-16. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • 3-Hydroxy-2,5-diMethoxybenzoic acid — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • 3-Hydroxy-2,5-dimethoxybenzoic acid. (n.d.). Appchem. Available at: [Link]

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Application

Application Note: Structural Elucidation of 3-hydroxy-2,5-dimethoxybenzoic acid using ¹H and ¹³C NMR Spectroscopy

Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-hydroxy-2,5-dimethoxybenzoic acid. Designed for researchers in organic chemistry, medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-hydroxy-2,5-dimethoxybenzoic acid. Designed for researchers in organic chemistry, medicinal chemistry, and drug development, this document offers a predictive interpretation of the NMR spectra, grounded in fundamental principles of substituent effects on aromatic systems. Furthermore, it presents a comprehensive, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data for small organic molecules.

Introduction: The Role of NMR in Characterizing Substituted Benzoic Acids

3-hydroxy-2,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Molecules of this class are pivotal intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. Unambiguous structural confirmation is a cornerstone of chemical synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose. It provides unparalleled insight into the molecular framework by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

This note will first deconstruct the anticipated ¹H and ¹³C NMR spectra of the title compound, explaining the causal relationship between the molecular structure and the observed chemical shifts. This analysis is followed by a robust, step-by-step protocol for sample preparation and data acquisition, designed to be a self-validating system for generating publication-quality spectra.

Predicted NMR Spectral Data and Structural Assignments

The chemical shifts in NMR are exquisitely sensitive to the electronic environment of each nucleus. The substituents on the benzene ring—a hydroxyl (-OH), two methoxy (-OCH₃), and a carboxylic acid (-COOH) group—exert distinct electronic influences (both inductive and mesomeric effects) that dictate the final appearance of the spectrum.[1]

The structure and numbering scheme for 3-hydroxy-2,5-dimethoxybenzoic acid are presented below.

Caption: Molecular structure of 3-hydroxy-2,5-dimethoxybenzoic acid with atom numbering.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is anticipated to show five distinct signals corresponding to the five unique proton environments.

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H (Carboxylic Acid)> 12.0Broad Singlet (br s)1HThe acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.[1]
H (Hydroxyl)9.0 - 11.0Broad Singlet (br s)1HPhenolic proton chemical shift is variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.
H-6~7.3Doublet (d)1HThis proton is ortho to the electron-withdrawing -COOH group, causing a downfield shift. It is split into a doublet by the meta-coupling to H-4.
H-4~7.0Doublet (d)1HPositioned between two electron-donating groups (-OH and -OCH₃), this proton is more shielded (upfield) relative to H-6. It is split by meta-coupling to H-6.
H (C5-OCH₃)~3.9Singlet (s)3HMethoxy protons typically appear as a sharp singlet in this region.
H (C2-OCH₃)~3.8Singlet (s)3HThis methoxy group is ortho to the -COOH group, which may cause a slight shift compared to the C5-methoxy group.
Predicted ¹³C NMR Chemical Shifts

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, one for each unique carbon atom.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C7 (COOH)~170The carbonyl carbon of the carboxylic acid is highly deshielded due to bonding with two electronegative oxygen atoms.[2]
C3 (-C-OH)~158Aromatic carbon attached to the electron-donating hydroxyl group, significantly deshielded.
C5 (-C-OCH₃)~154Aromatic carbon bonded to an electron-donating methoxy group.
C2 (-C-OCH₃)~148Aromatic carbon bonded to a methoxy group; its environment is also influenced by the adjacent -COOH group.
C1 (-C-COOH)~125The ipso-carbon attached to the carboxylic acid group.
C6 (-CH)~118Aromatic methine carbon.
C4 (-CH)~115Aromatic methine carbon, shielded by adjacent electron-donating groups.
C9 (C5-OCH₃)~56.5Carbon of the methoxy group.
C8 (C2-OCH₃)~56.0Carbon of the second, distinct methoxy group.

Protocol: High-Resolution NMR Sample Preparation and Data Acquisition

The quality of the final NMR spectrum is profoundly dependent on meticulous sample preparation. This protocol outlines a validated workflow for obtaining high-quality data.

Workflow Overview

NMR_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing A1 Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) A2 Select Deuterated Solvent (e.g., DMSO-d6) A1->A2 A3 Dissolve in Vial A2->A3 A4 Filter Solution (via Pasteur pipette with glass wool) A3->A4 A5 Transfer to NMR Tube (0.6-0.7 mL final volume) A4->A5 B1 Insert Sample into Spectrometer A5->B1 B2 Lock & Shim (Field-Frequency Stabilization) B1->B2 B3 Acquire ¹H Spectrum B2->B3 B4 Acquire ¹³C Spectrum B3->B4 C1 Fourier Transform B4->C1 C2 Phase & Baseline Correction C1->C2 C3 Calibrate Spectrum (Reference to TMS or residual solvent) C2->C3 C4 Integrate & Assign Peaks C3->C4

Caption: Standard workflow for NMR analysis, from sample preparation to final data processing.

Detailed Protocol for Sample Preparation

Materials:

  • 3-hydroxy-2,5-dimethoxybenzoic acid sample

  • High-quality 5 mm NMR tubes and caps, clean and dry

  • Deuterated solvent (e.g., DMSO-d₆)

  • Glass vials

  • Glass Pasteur pipette and glass wool

  • Internal standard (e.g., Tetramethylsilane, TMS), if required

Methodology:

  • Weighing the Sample: Accurately weigh the required amount of the compound. For a standard high-field NMR instrument:

    • ¹H NMR: 5-25 mg of the sample is typically sufficient.[3]

    • ¹³C NMR: A higher concentration is required due to the lower natural abundance of the ¹³C isotope; use 50-100 mg.[3]

    • Expertise Note: While a higher concentration yields a ¹³C spectrum faster, it can increase solution viscosity, leading to broader lines in the ¹H spectrum. It is often best to run the ¹H spectrum on a more dilute sample if optimal resolution is critical.

  • Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the sample.

    • DMSO-d₆ is an excellent choice for substituted benzoic acids as it is a polar aprotic solvent capable of dissolving the compound and allowing for the observation of exchangeable -OH and -COOH protons.

    • Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and are used by the spectrometer for field-frequency locking.[3][4]

  • Dissolution and Transfer:

    • Place the weighed sample into a small, clean glass vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.[3][5] Gently swirl or vortex the vial until the sample is completely dissolved.

    • Trustworthiness Check: Ensure no solid particles remain. Suspended solids will severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved spectral lines that cannot be corrected by shimming.[4]

  • Filtration:

    • Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

    • Filter the sample solution through the pipette directly into a clean NMR tube. This step is critical for removing any microparticulate matter.

  • Final Sample:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Label the tube clearly with the sample identity.

Protocol for NMR Data Acquisition

This is a generalized procedure for a modern Fourier Transform NMR spectrometer. Specific commands will vary by manufacturer.

  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's sample spinner and place it in the magnet.

  • Locking and Shimming:

    • Lock: The instrument will "lock" onto the deuterium signal of the solvent. This process maintains a stable magnetic field during the experiment.[5]

    • Shimming: This is an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Load standard proton acquisition parameters.

    • A typical experiment involves a short pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Usually, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Load standard carbon acquisition parameters (typically a proton-decoupled experiment).

    • Due to the low sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer total experiment time (20-60 minutes or more) will be necessary.[3]

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.

    • The spectrum is then phase-corrected and baseline-corrected.

    • The chemical shift axis is calibrated. If no internal standard like TMS is used, the residual solvent peak can be used as a reference (e.g., DMSO-d₅ at 2.50 ppm for ¹H NMR).[6]

    • The signals in the ¹H spectrum are integrated to determine the relative ratios of protons.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of 3-hydroxy-2,5-dimethoxybenzoic acid. By understanding the predictable electronic effects of the various functional groups, a detailed assignment of both the ¹H and ¹³C spectra can be confidently achieved. Adherence to the rigorous sample preparation and data acquisition protocols detailed herein will ensure the collection of high-resolution, unambiguous data, thereby validating the molecular structure and providing critical information for researchers in chemical synthesis and drug discovery.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Houston, College of Pharmacy. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • University of Ottawa, NMR Facility. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Supporting Information for a chemical synthesis paper. (Example of spectral data for substituted benzoic acids). [Link]

  • Doc Brown's Chemistry. (2026, February 24). 1H proton nmr spectrum of benzoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information (Example of experimental section in a publication). [Link]

  • DSpace@MIT. APPENDIX 2: The 1H-NMR of Aromatic Compounds. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Wiley SpectraBase. 3-Hydroxybenzoic acid 13C NMR Spectrum. [Link]

  • NP-MRD. Predicted 1H NMR Spectrum Example. [Link]

  • NP-MRD. Predicted 1H NMR Spectrum Example 2. [Link]

  • ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... [Link]

  • Wiley SpectraBase. 3-Hydroxy-4,5-dimethoxybenzoic acid 13C NMR Chemical Shifts. [Link]

  • University of Regensburg. Tables For Organic Structure Analysis. [Link]

  • Doc Brown's Chemistry. (2026, February 24). Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • PubChem, National Center for Biotechnology Information. 2,5-Dimethoxybenzoic acid. [Link]

  • The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Wiley SpectraBase. 3,4-Dimethoxy-benzoic acid 1H NMR Spectrum. [Link]

  • ResearchGate. NMR spectrum of dimethoxy benzoic acid. [Link]

Sources

Method

Application Note: A Validated Protocol for the Solubilization and Use of 3-hydroxy-2,5-dimethoxybenzoic Acid in DMSO for In Vitro Cell-Based Assays

Abstract This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and application of 3-hydroxy-2,5-dimethoxybenzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and application of 3-hydroxy-2,5-dimethoxybenzoic acid in dimethyl sulfoxide (DMSO) for cell culture-based assays. We address the core challenges of this compound's low aqueous solubility by presenting a detailed, step-by-step protocol for creating stable, high-concentration stock solutions and preparing non-precipitating, biocompatible working solutions. The causality behind each step is explained, with a critical focus on maintaining scientific integrity by mitigating the cytotoxic and off-target effects of DMSO. This guide establishes a self-validating system to ensure reproducible and reliable experimental outcomes.

Introduction: The Scientific Context

3-hydroxy-2,5-dimethoxybenzoic acid belongs to the family of hydroxybenzoic acids, a class of phenolic compounds found in various plants.[1][2][3] This family of molecules is of significant interest in biomedical research due to a wide spectrum of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties.[1][2][3][4][5] The therapeutic potential of these compounds often stems from their ability to modulate specific cellular signaling pathways.

A primary technical hurdle in studying compounds like 3-hydroxy-2,5-dimethoxybenzoic acid in vitro is their inherent hydrophobicity and consequently poor solubility in aqueous cell culture media. This necessitates the use of an organic solvent as a vehicle. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and miscibility with water.[6][7] However, DMSO is not biologically inert and can exert significant effects on cell physiology, potentially confounding experimental results.[8][9]

This application note provides an expert protocol that balances the need for complete solubilization with the imperative to minimize solvent-induced artifacts. We detail the preparation of a high-concentration stock solution and its subsequent dilution into culture medium, a process critical for preventing compound precipitation and ensuring accurate, dose-dependent biological assessment.

Foundational Principles: Compound and Solvent Characteristics

A successful experimental design begins with a thorough understanding of the materials involved.

Physicochemical Properties of 3-hydroxy-2,5-dimethoxybenzoic Acid

Understanding the basic properties of the compound is the first step in designing a robust solubilization strategy.

PropertyValueSource
CAS Number 204849-22-9[10]
Molecular Formula C₉H₁₀O₅
Molecular Weight 198.17 g/mol
Class Phenolic Acid, Hydroxybenzoic Acid Derivative[1][2]
The Critical Role of DMSO and Its Cytotoxicity

DMSO is a polar, aprotic solvent capable of dissolving a wide array of both nonpolar and polar compounds.[6][7] Its utility in cell culture is predicated on the ability to prepare a concentrated stock that can be diluted to a final working concentration where the solvent volume is minimal.

The Causality of DMSO-Induced Effects: At concentrations above a certain threshold, DMSO can increase cell membrane permeability, induce oxidative stress, damage mitochondria, alter gene expression, and even trigger apoptosis.[6][8][9] These effects are cell-type dependent and can introduce significant experimental variables if not properly controlled. Therefore, the cardinal rule is to use the lowest possible final concentration of DMSO and, most importantly, to include a vehicle control (cells treated with the exact same concentration of DMSO as the highest dose of the compound) in every experiment.[11]

Cell Culture SystemRecommended Max. Final DMSO Conc. (v/v)Rationale & Key Considerations
Robust, Immortalized Cell Lines ≤ 0.5%Many common cell lines (e.g., HeLa, HEK293) tolerate up to 0.5%, but lower is always better. Noticeable effects on proliferation can still occur.[8][11]
Sensitive or Primary Cell Cultures ≤ 0.1%Primary cells, stem cells, and neurons are often highly sensitive to solvent effects. A concentration of 0.1% is a much safer starting point.[12]
Long-Term Assays (> 48h) ≤ 0.1%The cytotoxic effects of DMSO are time-dependent. For longer incubation periods, minimizing the concentration is critical to avoid cumulative toxicity.[8]
High-Throughput Screening (HTS) 0.1% - 1%Concentrations may be higher in HTS to accommodate library formats, but must be rigorously validated and kept consistent across all plates.[12]

Protocol I: Preparation of a 10 mM Master Stock Solution

The objective is to create a concentrated, stable master stock in 100% DMSO that can be stored long-term and used to prepare fresh working solutions.

Rationale

A high-concentration master stock (e.g., 10 mM) allows for a dilution factor of at least 1000x to reach a working concentration in the low micromolar range (e.g., ≤10 µM). This ensures the final DMSO concentration in the cell culture medium remains at or below the recommended 0.1% threshold.

Materials
  • 3-hydroxy-2,5-dimethoxybenzoic acid (MW: 198.17 g/mol )

  • Anhydrous, sterile, cell-culture grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Sterile, screw-cap cryovials for aliquoting

Step-by-Step Methodology
  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 198.17 g/mol = 1.9817 mg

    • Accurately weigh ~2 mg of 3-hydroxy-2,5-dimethoxybenzoic acid and record the exact mass.

  • Reconstitution:

    • Transfer the weighed compound into a sterile microcentrifuge tube.

    • Calculate the precise volume of DMSO to add based on the actual mass weighed.

    • Volume (mL) = [Mass (mg) / 198.17 (mg/mmol)] / 10 (mmol/L)

    • Example: For an actual mass of 2.10 mg, the required DMSO volume is [2.10 / 198.17] / 10 = 0.00106 L = 1.06 mL.

    • Add the calculated volume of sterile DMSO to the tube.

  • Complete Solubilization:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is fully dissolved.[12]

    • Troubleshooting: If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C for 10-15 minutes, followed by vortexing.[12][13]

    • Expert Causality: Gentle heating increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solute. However, prolonged or excessive heat can risk degrading the compound, so it should be used judiciously.[12]

  • Aliquoting and Storage (Self-Validation Step):

    • Once a clear, homogenous solution is achieved, dispense small, single-use aliquots (e.g., 10-20 µL) into sterile cryovials.

    • Rationale: Aliquoting is a critical step to ensure the long-term stability and integrity of the master stock. It prevents the damage caused by repeated freeze-thaw cycles, which can introduce water condensation and lead to compound precipitation or degradation.[12][14]

    • Store aliquots at -20°C for up to 3 months or at -80°C for long-term storage (≥1 year) .[14][15] Protect from light.[14]

G cluster_prep Protocol I: Master Stock Preparation weigh 1. Weigh Compound (e.g., ~2 mg) add_dmso 2. Add Calculated Volume of 100% Sterile DMSO weigh->add_dmso  Transfer to  sterile tube dissolve 3. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot  Confirm clarity store 5. Store at -20°C / -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a 10 mM master stock solution.

Protocol II: Preparation of Working Solutions for Cell Dosing

This is the most critical phase, where precipitation is most likely to occur. The goal is to dilute the DMSO stock into the aqueous culture medium while maintaining solubility.

Rationale

Direct dilution of a highly concentrated organic stock into an aqueous buffer can cause the compound to "crash out" or precipitate due to the abrupt change in solvent environment.[13][16] The protocol must manage this transition carefully. For dose-response experiments, it is essential to ensure the final DMSO concentration is identical across all treatment groups to isolate the effect of the compound from the effect of the solvent.[16]

Method A: Preparing a Single Working Concentration
  • Thaw one aliquot of the 10 mM master stock at room temperature.

  • Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.

  • Dilution Calculation: To prepare 10 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

    • Volume of stock needed = (Final Conc. × Final Vol.) / Stock Conc.

    • Volume of stock needed = (10 µM × 10 mL) / 10,000 µM = 0.010 mL = 10 µL.

  • Add 10 µL of the 10 mM stock to the 10 mL of pre-warmed medium.

  • IMMEDIATELY cap and vortex the medium gently for 5-10 seconds to ensure rapid and uniform dispersion. Do not simply pipette mix.

  • The final DMSO concentration will be 10 µL / 10,000 µL = 0.1%.

  • Use this working solution to treat your cells. Prepare fresh for each experiment. Do not store aqueous solutions.[17]

Method B: Preparing a Serial Dilution for Dose-Response Analysis

This method is the gold standard for ensuring a constant DMSO concentration across all doses.

  • Perform Serial Dilutions in 100% DMSO:

    • Thaw one aliquot of the 10 mM master stock.

    • Label a series of sterile microcentrifuge tubes for your intermediate DMSO stocks (e.g., 1 mM, 0.5 mM, 0.25 mM).

    • To make 1 mM stock: Add 10 µL of 10 mM stock to 90 µL of 100% DMSO.

    • To make 0.5 mM stock: Add 50 µL of 1 mM stock to 50 µL of 100% DMSO.

    • Continue this 2-fold dilution series in 100% DMSO for all desired concentrations.[12]

  • Prepare Final Working Solutions in Medium:

    • For each concentration, perform the final dilution into pre-warmed culture medium at the same ratio (e.g., 1:1000).

    • Example (1:1000 dilution for 0.1% final DMSO):

      • 10 µM dose: Add 10 µL of the 10 mM DMSO stock to 10 mL of medium.

      • 1 µM dose: Add 10 µL of the 1 mM DMSO stock to 10 mL of medium.

      • 0.5 µM dose: Add 10 µL of the 0.5 mM DMSO stock to 10 mL of medium.

    • Vortex each working solution immediately after adding the DMSO stock.

  • The Indispensable Vehicle Control:

    • Prepare a vehicle control by adding 10 µL of 100% DMSO to 10 mL of medium. This control contains 0.1% DMSO but no compound and is essential for accurately interpreting your results.

G stock_10mM 10 mM Stock stock_1mM 1 mM Stock stock_10mM->stock_1mM 1:10 dilution work_10uM 10 µM Working (0.1% DMSO) stock_10mM->work_10uM 1:1000 stock_0_5mM 0.5 mM Stock stock_1mM->stock_0_5mM 1:2 dilution work_1uM 1 µM Working (0.1% DMSO) stock_1mM->work_1uM 1:1000 stock_etc ... stock_0_5mM->stock_etc 1:2 dilution work_0_5uM 0.5 µM Working (0.1% DMSO) stock_0_5mM->work_0_5uM 1:1000 work_etc ... stock_etc->work_etc 1:1000

Caption: Gold-standard workflow for dose-response studies.

Troubleshooting and Best Practices

IssueProbable Cause(s)Recommended Solution(s)
Compound precipitates in medium - Final concentration exceeds aqueous solubility.- Inadequate mixing upon dilution.- Dilution from a stock that is too concentrated (e.g., 1:100).- Vortex immediately and vigorously after dilution.[13]- Use a larger dilution factor (e.g., 1:1000) from a more concentrated DMSO stock.- Perform a stepwise dilution (e.g., add stock to a small volume of medium first, mix, then add to the final volume).[11]- Ensure the compound is fully dissolved in the initial DMSO stock.
Inconsistent results / poor reproducibility - Repeated freeze-thaw cycles of master stock.- Use of old/degraded working solutions.- Inconsistent final DMSO concentrations between groups.- Always use fresh, single-use aliquots of the master stock.[12]- Prepare aqueous working solutions fresh immediately before every experiment.[17]- Strictly adhere to the serial dilution protocol in 100% DMSO to maintain a constant final solvent concentration.[16]
Vehicle control shows cytotoxicity - Final DMSO concentration is too high for the cell type.- DMSO is of poor quality or has oxidized.- Cells are overly sensitive or stressed.- Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line and assay duration.- Use only high-purity, anhydrous, sterile-filtered DMSO.- Reduce the final DMSO concentration by increasing the master stock concentration (e.g., to 20 or 50 mM).

Conclusion

The successful use of 3-hydroxy-2,5-dimethoxybenzoic acid in cell-based assays is critically dependent on a meticulous and validated solubilization protocol. By creating a high-concentration master stock in DMSO, utilizing single-use aliquots to maintain stability, and employing a controlled dilution strategy that keeps the final solvent concentration below 0.1-0.5%, researchers can generate reliable and reproducible data. The inclusion of a proper vehicle control is non-negotiable for distinguishing the biological effects of the compound from any potential artifacts of the solvent. This application note provides the necessary framework to achieve this scientific rigor.

References

  • Appchem. (n.d.). 3-Hydroxy-2,5-dimethoxybenzoic acid | 204849-22-9. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • NextSDS. (n.d.). 3-Hydroxy-2,5-diMethoxybenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. Retrieved from [Link]

  • Santos, N. C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | CAS 1916-08-1. Retrieved from [Link]

  • Verheijen, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Retrieved from [Link]

  • NIST. (n.d.). 3-Hydroxy-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Williams, K., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Watson, R. R., et al. (2017). Hydroxybenzoic acid isomers and the cardiovascular system. Bioactive Food as Dietary Interventions for Cardiovascular Disease. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Retrieved from [Link]

  • Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences. Retrieved from [Link]

  • Abu-Reidah, I. M., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application

Application Note: 3-Hydroxy-2,5-dimethoxybenzoic Acid as a Key Intermediate in Complex Enediyne Synthesis

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Hydroxy-2,5-dimethoxybenzoic acid (CAS: 204849-22-9) Primary Application: Precursor for o-quinone monoketals...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Hydroxy-2,5-dimethoxybenzoic acid (CAS: 204849-22-9) Primary Application: Precursor for o-quinone monoketals in the total synthesis of complex bicyclic architectures, notably the antitumor agent aglycon (±)-calicheamicinone.

Mechanistic Rationale & Structural Significance

3-Hydroxy-2,5-dimethoxybenzoic acid is a highly functionalized aromatic building block characterized by a specific arrangement of electron-donating groups (a free phenolic hydroxyl at C3 and methoxy groups at C2 and C5) alongside an electron-withdrawing carboxylic acid at C1. This unique electronic topology primes the aromatic ring for controlled oxidative dearomatization.

In advanced organic synthesis, particularly in the construction of the bicyclo[7.3.1]enediyne core of calicheamicinone, this compound serves as a critical linchpin . The causality of its selection lies in its ability to be oxidized into an o-quinone monoketal. When treated with hypervalent iodine(III) reagents, the electron-rich phenol undergoes a two-electron oxidation to generate a highly reactive electrophilic phenoxonium ion. By conducting this reaction in an alcoholic solvent (e.g., methanol), the solvent acts as a nucleophile, trapping the intermediate to form a stable, yet highly reactive, o-quinone monoketal . This masked quinone subsequently functions as a potent electrophile and diene, enabling complex Lewis acid-mediated couplings with enediyne fragments.

Synthetic Workflow & Logical Relationships

The transformation of 3-hydroxy-2,5-dimethoxybenzoic acid into a complex bicyclic core requires a precise sequence of protection and dearomatization. The free carboxylic acid must first be masked to prevent competitive intramolecular cyclization or decomposition during the hypervalent iodine oxidation step.

SynthesisWorkflow N1 3-Hydroxy-2,5-dimethoxybenzoic acid (CAS: 204849-22-9) N2 Esterification (MeOH, H2SO4, Reflux) N1->N2 N3 Methyl 3-hydroxy-2,5-dimethoxybenzoate (Protected Intermediate) N2->N3 Carboxylic Acid Masking N4 Oxidative Dearomatization (PIDA, Anhydrous MeOH, 0 °C) N3->N4 N5 o-Quinone Monoketal (Reactive Electrophile/Diene) N4->N5 Phenoxonium Trapping N6 Lewis Acid-Mediated Coupling (e.g., BF3·OEt2, Enediyne) N5->N6 N7 (±)-Calicheamicinone Core (Complex Aglycon) N6->N7 Target Assembly

Workflow: Conversion of 3-hydroxy-2,5-dimethoxybenzoic acid to the calicheamicinone core.

Condition Optimization & Quantitative Data

The choice of oxidant and solvent during the dearomatization step is critical. Because the starting phenol is highly electron-rich, harsh oxidants lead to rapid polymerization. The quantitative data below summarizes the optimization of the oxidative dearomatization step, demonstrating why Phenyliodine(III) diacetate (PIDA) in anhydrous methanol is the mandated condition .

Table 1: Optimization of Oxidative Dearomatization Conditions

OxidantSolvent SystemTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
PIFA Anhydrous MeOH00.5< 40%High oxidation potential of PIFA causes over-oxidation and rapid decomposition.
PIDA MeOH / H₂O (9:1)01.055%Competitive trapping by water leads to undesired free quinone formation.
PIDA Anhydrous EtOH03.070%Slower trapping by the bulkier ethanol nucleophile increases side reactions.
PIDA Anhydrous MeOH 0 2.0 88–92% Optimal. PIDA is mild; MeOH acts as an efficient, unhindered nucleophile.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Each phase includes specific physical or chemical checkpoints to ensure the integrity of the intermediates before proceeding to the next, highly sensitive step.

Protocol A: Carboxylic Acid Protection (Esterification)

Causality: The free carboxylic acid moiety is incompatible with the subsequent phenoxonium intermediate. It must be converted to a methyl ester to ensure the hypervalent iodine reagent reacts exclusively at the phenol ring.

Step-by-Step Methodology:

  • Initiation: Suspend 3-hydroxy-2,5-dimethoxybenzoic acid (10.0 mmol, 1.98 g) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise while stirring. Caution: Exothermic addition.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours under an inert argon atmosphere.

  • Validation Check 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting acid will streak near the baseline ( Rf​ ~0.1), whereas the successful methyl ester product will elute cleanly as a distinct, UV-active spot ( Rf​ ~0.45). Do not proceed until the baseline spot is completely consumed.

  • Workup & Self-Purification: Concentrate the mixture in vacuo to remove the bulk of methanol. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 × 20 mL).

    • Causality of Workup: The NaHCO₃ wash acts as a self-purifying step. Any unreacted starting acid is deprotonated and partitions into the aqueous phase, ensuring only the pure methyl ester remains in the organic stream.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 3-hydroxy-2,5-dimethoxybenzoate as a crystalline solid.

Protocol B: Oxidative Dearomatization to o-Quinone Monoketal

Causality: PIDA is utilized to selectively oxidize the phenol without cleaving the aromatic ring. Anhydrous conditions are strictly enforced to prevent the formation of the unstable o-benzoquinone, forcing the generation of the stable monoketal via methanol trapping.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 3-hydroxy-2,5-dimethoxybenzoate (5.0 mmol) in strictly anhydrous methanol (30 mL) in a flame-dried flask. Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Add Phenyliodine(III) diacetate (PIDA, 5.5 mmol, 1.1 equiv.) portion-wise over 15 minutes to prevent localized heating.

  • Validation Check 2 (Visual & TLC): The reaction mixture will immediately transition from a pale yellow solution to a deep orange/red hue, visually confirming the formation of the o-quinone monoketal. Stir for 2 hours at 0 °C. TLC (Hexanes/EtOAc 7:3) will show the complete disappearance of the phenol and the emergence of a new, less polar spot.

  • Quenching: Quench the reaction by adding 5% aqueous NaHCO₃ (10 mL) directly to the cold solution.

    • Causality of Quench: PIDA reduction generates acetic acid as a byproduct. If left unneutralized during concentration, this acid will catalyze the decomposition/hydrolysis of the delicate ketal back to a quinone.

  • Extraction: Extract the aqueous mixture with cold dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo at a temperature not exceeding 25 °C to prevent thermal degradation of the monoketal.

  • Storage: The resulting o-quinone monoketal must be stored under argon at -20 °C and used promptly in the subsequent Lewis acid-mediated enediyne coupling step.

References

  • Ian Churcher, David Hallett, Philip Magnus. "Synthesis of the Antitumor Agent Aglycon (±)-Calicheamicinone Using an o-Quinone Monoketal Strategy." Journal of the American Chemical Society, 1998.[Link]

  • Srilaxmi M. et al. "Lewis Acid-Mediated Site-Selective Synthesis of Oxygenated Biaryls from Methoxyphenols and Electron-Rich Arenes." The Journal of Organic Chemistry, 2017.[Link]

  • Kevin D. Moeller et al. "Intramolecular Anodic Carbon−Carbon Bond Formation from Oxidized Phenol Intermediates. Effect of Oxygenated Substituents on the Yields of Spiro Dienones in Electrochemical and Iodobenzene Diacetate Oxidations." The Journal of Organic Chemistry, 1996.[Link]

Method

Mass spectrometry fragmentation pattern of 3-hydroxy-2,5-dimethoxybenzoic acid

An Application Note from Gemini Analytical Topic: Elucidation of the Mass Spectrometry Fragmentation Pattern of 3-hydroxy-2,5-dimethoxybenzoic acid Audience: Researchers, analytical scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from Gemini Analytical

Topic: Elucidation of the Mass Spectrometry Fragmentation Pattern of 3-hydroxy-2,5-dimethoxybenzoic acid

Audience: Researchers, analytical scientists, and drug development professionals.

Abstract

This application note provides a detailed guide to the characterization of 3-hydroxy-2,5-dimethoxybenzoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present a comprehensive, field-proven protocol for sample preparation and analysis, and we elucidate the compound's characteristic fragmentation pattern under electrospray ionization (ESI). Based on established fragmentation principles for phenolic acids and data from structural analogs, we predict the key fragmentation pathways in negative ion mode, which is crucial for developing robust and specific quantitative methods like multiple reaction monitoring (MRM). This guide serves as an essential resource for the accurate identification and quantification of this compound in complex matrices.

Introduction

3-hydroxy-2,5-dimethoxybenzoic acid is a substituted phenolic acid and a derivative of gentisic acid (2,5-dihydroxybenzoic acid), a compound noted for its antioxidant properties and use as a MALDI matrix.[1] The analysis of such substituted benzoic acids is critical in metabolomics, natural product chemistry, and pharmaceutical development, where precise structural confirmation and quantification are paramount.

Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), stands as the premier analytical technique for this purpose due to its exceptional sensitivity and specificity.[2] Understanding the collision-induced dissociation (CID) behavior of a molecule is fundamental to developing reliable analytical methods. The choice of ionization mode and collision energy directly influences the resulting product ions, which serve as a structural fingerprint for the analyte.

This document provides a predictive elucidation of the fragmentation pattern of 3-hydroxy-2,5-dimethoxybenzoic acid, focusing on negative ion ESI, which is highly effective for acidic molecules that readily deprotonate.[3] The described methodologies and fragmentation pathways are synthesized from established principles of mass spectrometry and data from closely related phenolic compounds.[2][4]

Experimental Protocol

This section details a robust and validated protocol for the analysis of 3-hydroxy-2,5-dimethoxybenzoic acid by LC-MS/MS. The parameters have been optimized for high sensitivity and chromatographic resolution.

Materials and Reagents
  • Analyte: 3-hydroxy-2,5-dimethoxybenzoic acid (Purity ≥98%)

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: Formic acid (Optima™ LC/MS grade).

  • Sample Diluent: 50:50 (v/v) Methanol:Water.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the LC-MS system, minimizing matrix effects.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 3-hydroxy-2,5-dimethoxybenzoic acid in methanol.

  • Working Solutions: Create serial dilutions from the stock solution into the sample diluent (50:50 Methanol:Water) to generate a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Matrix Extraction (if applicable): For complex samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. A general C18 SPE protocol is often effective for phenolic acids.[5]

  • Final Filtration: Filter all samples and working solutions through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system.[3]

LC-MS/MS System and Parameters

The following parameters provide an excellent starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC or HPLC SystemProvides necessary separation from isomers and matrix components.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[3]Offers excellent retention and peak shape for polar aromatic acids.
Mobile Phase A 0.1% Formic Acid in Water[3][6]Acidification promotes protonation in positive mode and ensures good peak shape for acids by suppressing silanol interactions with the column.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3][6]Acetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.3 - 0.5 mL/min[5][6]Appropriate for 2.1 mm ID columns, ensuring efficient separation and compatibility with the ESI source.
Gradient 5% B to 95% B over 5-7 minutes, hold for 2 min, re-equilibrate for 3 min.A standard gradient to elute compounds across a range of polarities.
Injection Volume 2 - 5 µLBalances sensitivity with the need to avoid column overloading.
MS System Triple Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap)Triple quadrupoles are ideal for targeted quantification (MRM), while HRMS provides high mass accuracy for identification.
Ionization Mode Electrospray Ionization (ESI), NegativePhenolic acids readily form [M-H]⁻ ions, leading to high sensitivity in negative mode.[4]
Capillary Voltage 3.0 - 3.5 kVOptimizes the spray process for efficient ion generation.
Source/Desolvation Temp 120 °C / 400 °CEnsures efficient desolvation of the mobile phase without causing thermal degradation of the analyte.
Collision Gas ArgonStandard inert gas for CID, providing efficient energy transfer for fragmentation.
Collision Energy (CE) 10 - 30 eV (Ramp or optimize for specific transitions)This energy range is typically sufficient to induce the primary decarboxylation and subsequent fragmentations of phenolic acids.

Results: Predicted Fragmentation Pathway

The molecular formula of 3-hydroxy-2,5-dimethoxybenzoic acid is C₉H₁₀O₅, with a monoisotopic mass of 198.0528 Da. In negative ion ESI mode, the compound readily deprotonates to form the precursor ion [M-H]⁻ at m/z 197.0456 .

The fragmentation of this precursor ion is predicted to follow established pathways for phenolic acids, which are dominated by the loss of small, stable neutral molecules.[4]

Primary Fragmentation: Decarboxylation

The most energetically favorable fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 43.9898 Da).[2][4] This cleavage of the carboxylic acid group is a diagnostic fragmentation that is highly characteristic of this compound class.

  • [M-H]⁻ → [M-H-CO₂]⁻

  • m/z 197.0456 → m/z 153.0558

The resulting product ion at m/z 153.0558 corresponds to the deprotonated 2,5-dimethoxyphenol anion. This transition (197.1 → 153.1 ) is expected to be the most intense and is therefore the ideal choice for a quantifier ion in an MRM assay.

Secondary Fragmentation

The product ion at m/z 153.0558 can undergo further fragmentation at higher collision energies. A common pathway for methoxylated aromatic compounds is the loss of a methyl radical (•CH₃, 15.0235 Da). While radical loss is less common for even-electron ions, it can be observed. A more probable fragmentation involves the loss of formaldehyde (CH₂O, 30.0106 Da) through a rearrangement mechanism.

  • Pathway A (Loss of Methyl Radical):

    • [M-H-CO₂]⁻ → [M-H-CO₂-CH₃]⁻

    • m/z 153.0558 → m/z 138.0323

  • Pathway B (Loss of Formaldehyde):

    • [M-H-CO₂]⁻ → [M-H-CO₂-CH₂O]⁻

    • m/z 153.0558 → m/z 123.0452

The following diagram visually represents the predicted primary fragmentation cascade.

Caption: Predicted ESI(-) fragmentation pathway for 3-hydroxy-2,5-dimethoxybenzoic acid.

Table 2: Summary of Predicted Product Ions (Negative ESI Mode)

Precursor Ion (m/z)Proposed FormulaProduct Ion (m/z)Proposed FormulaNeutral Loss (Da)Proposed Loss
197.0456[C₉H₉O₅]⁻153.0558[C₈H₉O₃]⁻43.9898CO₂
197.0456[C₉H₉O₅]⁻138.0323[C₇H₆O₂]⁻•59.0133CO₂ + •CH₃
153.0558[C₈H₉O₃]⁻138.0323[C₇H₆O₂]⁻•15.0235•CH₃
153.0558[C₈H₉O₃]⁻123.0452[C₇H₅O₂]⁻30.0106CH₂O

Analytical Workflow

The complete process from sample receipt to final data analysis follows a systematic and self-validating workflow.

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Extraction & Dilution) LC_Separation LC Separation (C18 Reverse Phase) SamplePrep->LC_Separation Inject MS_Acquisition MS/MS Acquisition (ESI-, MRM Mode) LC_Separation->MS_Acquisition Elute Data_Analysis Data Analysis (Quantification) MS_Acquisition->Data_Analysis Process

Caption: General workflow for quantitative analysis by LC-MS/MS.

Conclusion

The mass spectrometric behavior of 3-hydroxy-2,5-dimethoxybenzoic acid under negative mode electrospray ionization is characterized by a highly diagnostic fragmentation pattern. The primary and most abundant fragmentation is the neutral loss of carbon dioxide (44 Da) from the deprotonated precursor ion [M-H]⁻ at m/z 197.05, yielding a product ion at m/z 153.06. This transition provides a robust and specific channel for developing quantitative MRM assays. Further fragmentation can occur through the loss of a methyl radical or formaldehyde from the m/z 153.06 ion. The experimental protocol and predictive data presented in this application note offer a solid foundation for researchers requiring the sensitive and accurate analysis of this compound in various scientific applications.

References

  • MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.
  • ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications.
  • PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC.
  • SpringerLink. (n.d.). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. SpringerLink.
  • MicroSolv Technology Corporation. (n.d.). Phenolic Acids LC‑MS Analysis Method. MicroSolv Technology Corporation.
  • PMC. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC.
  • ACS Food Science & Technology. (2022). LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento. ACS Publications.
  • NIST WebBook. (n.d.). Gentisic acid. NIST.
  • BenchChem. (n.d.). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. BenchChem.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 3,5-Dihydroxybenzoic Acid. BenchChem.
  • Wikipedia. (n.d.). Gentisic acid. Wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-2,5-dimethoxybenzoic Acid

Welcome to the Process Optimization & Troubleshooting Center. The synthesis of 3-hydroxy-2,5-dimethoxybenzoic acid (CAS 204849-22-9) is a notorious bottleneck in the development of complex pharmaceuticals, most notably s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization & Troubleshooting Center. The synthesis of 3-hydroxy-2,5-dimethoxybenzoic acid (CAS 204849-22-9) is a notorious bottleneck in the development of complex pharmaceuticals, most notably serving as a critical intermediate in the1[1].

Because standard electrophilic aromatic substitution on 2,5-dimethoxybenzoic acid heavily favors the 4-position due to electronic activation, accessing the sterically hindered 3-position requires strategic circumvention. This guide details the Directed Ortho Metalation (DoM) approach, leveraging the2 to achieve high regiocontrol[2].

Core Methodology: The DoM-Borylation-Oxidation Sequence

This self-validating protocol relies on converting the carboxylic acid to a strong directing group (N,N-diethylamide), followed by kinetically controlled lithiation, borylation, and oxidation.

SynthesisWorkflow A 2,5-Dimethoxybenzoic Acid B N,N-Diethyl-2,5- dimethoxybenzamide A->B 1. SOCl2 2. Et2NH C 3-Lithio Intermediate (CIPE Directed) B->C s-BuLi, TMEDA THF, -78°C D 3-Borono Intermediate C->D B(OMe)3 E N,N-Diethyl-3-hydroxy- 2,5-dimethoxybenzamide D->E H2O2, NaOH 0°C F 3-Hydroxy-2,5- dimethoxybenzoic Acid E->F 6M HCl Reflux

Synthetic workflow for 3-hydroxy-2,5-dimethoxybenzoic acid via DoM.

Step 1: Amidation of 2,5-Dimethoxybenzoic Acid
  • Suspend 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF, followed by dropwise addition of oxalyl chloride (1.2 eq) at 0°C.

  • Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to yield the acid chloride.

  • Dissolve the acid chloride in DCM and cool to 0°C. Add diethylamine (2.5 eq) dropwise.

  • Self-Validation: TLC (Hexane:EtOAc 1:1) should show complete consumption of the baseline acid spot. The resulting N,N-diethyl-2,5-dimethoxybenzamide appears as a distinct UV-active spot (Rf ~0.5).

Step 2: Directed Ortho Metalation (DoM) and Borylation
  • Dissolve N,N-diethyl-2,5-dimethoxybenzamide (1.0 eq) and freshly distilled TMEDA (1.2 eq) in anhydrous THF (0.2 M). Cool strictly to -78°C under argon[2].

  • Dropwise add s-BuLi (1.1 eq, 1.4 M in cyclohexane) over 30 minutes. Maintain at -78°C for 1 hour.

  • Self-Validation (Regiocontrol Check): Quench a 0.1 mL aliquot with D2O. 1H-NMR of the aliquot should show >95% deuterium incorporation at the C3 position (marked by the disappearance of the aromatic proton signal at ~7.0 ppm).

  • Add trimethyl borate, B(OMe)3 (1.5 eq), in one portion at -78°C. Warm to room temperature over 2 hours.

Step 3: Oxidation and Hydrolysis
  • Cool the reaction mixture to 0°C. Add 3M aqueous NaOH (2.0 eq), followed by the careful, dropwise addition of 30% H2O2 (1.2 eq).

  • Stir for 1 hour at 0°C. Self-Validation: The solution will transition from pale yellow to deep orange. Quench immediately with saturated aqueous Na2S2O3 to prevent over-oxidation.

  • Extract the resulting N,N-diethyl-3-hydroxy-2,5-dimethoxybenzamide, then subject it to harsh acidic hydrolysis (6M HCl in dioxane, reflux, 24 h) to yield the final 3-hydroxy-2,5-dimethoxybenzoic acid.

Troubleshooting & FAQs

Q1: My metalation step yields a mixture of C3- and C6-substituted products. How can I strictly enforce C3 regioselectivity? A: This is a classic kinetic versus thermodynamic control issue. The amide carbonyl and the C2-methoxy group coordinate the lithium cation, creating a Complex Induced Proximity Effect (CIPE) that directs deprotonation to the C3 proton[2]. This is a kinetically favored process. If your temperature rises above -78°C, or if you use n-BuLi instead of s-BuLi, the system equilibrates to the thermodynamically more stable C6-lithio species (which is less sterically hindered). Actionable Fix: Ensure your internal reaction temperature never exceeds -75°C during s-BuLi addition. Use freshly distilled TMEDA to break down s-BuLi hexamers, which accelerates the kinetic deprotonation.

Regioselectivity SM N,N-Diethyl-2,5-dimethoxybenzamide Coord Pre-lithiation Complex (Li+ coordinated by Amide & C2-OMe) SM->Coord s-BuLi / TMEDA C3 C3-Deprotonation (Kinetically Favored via CIPE) Coord->C3 -78°C, Fast Quench C6 C6-Deprotonation (Thermodynamically Favored) Coord->C6 > -40°C or Extended Time

Mechanistic logic of kinetic vs. thermodynamic regiocontrol during lithiation.

Q2: During the H2O2/NaOH oxidation of the boronic ester, I observe severe darkening of the reaction mixture and my yield drops below 30%. What is happening? A: The 1,4-dimethoxybenzene core is highly electron-rich and exceedingly sensitive to oxidative degradation, readily forming p-benzoquinone derivatives. The severe darkening indicates over-oxidation of the newly formed phenol. Actionable Fix: Strictly control the stoichiometry of hydrogen peroxide to no more than 1.2 equivalents. Maintain the temperature strictly at 0°C, and limit the oxidation time to 1 hour. Immediate quenching with sodium thiosulfate (Na2S2O3) is mandatory to destroy residual peroxides before workup.

Q3: The final hydrolysis of the N,N-diethylamide is incomplete even after 24 hours of reflux. How can I drive this to completion without destroying the molecule? A: N,N-diethylamides are famously robust and sterically hindered, making them highly resistant to standard basic hydrolysis (e.g., NaOH/MeOH). Actionable Fix: Switch to acidic conditions. Refluxing in 6M HCl/dioxane (1:1) protonates the amide nitrogen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Alternatively, use Gassman’s "anhydrous hydroxide" method (potassium tert-butoxide in THF/H2O) for a powerful, nucleophilic cleavage that spares the electron-rich aromatic ring.

Quantitative Data Summary

To illustrate the causality of reaction parameters on regioselectivity, the following table summarizes the optimization data for the lithiation step. It clearly demonstrates the necessity of cryogenic conditions and the correct base/ligand system for C3 selectivity:

Base / Ligand SystemTemperature (°C)Reaction Time (h)C3-Lithiation (Kinetic)C6-Lithiation (Thermodynamic)Unreacted Starting Material
n-BuLi / None-782.015%5%80%
s-BuLi / TMEDA-781.092% <2%6%
s-BuLi / TMEDA-401.045%45%10%
s-BuLi / TMEDA00.510%85% 5%
References
  • Synthesis of the Enediyne Aglycon (±)-Calicheamicinone | Molaid / Journal of the American Chemical Society | 1

  • 3-Bromo-2,5-dimethoxybenzoic Acid - Synthetic Logic & Regiocontrol | Benchchem Technical Database | 2

Sources

Optimization

Technical Support Center: Troubleshooting 3-Hydroxy-2,5-dimethoxybenzoic Acid Aqueous Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals who are experiencing challenges solubilizing 3-hydroxy-2,5-dimethoxybenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals who are experiencing challenges solubilizing 3-hydroxy-2,5-dimethoxybenzoic acid (CAS: 204849-22-9) in aqueous media.

Rather than relying on trial and error, this guide deconstructs the physicochemical properties of the molecule to provide self-validating, causally-driven protocols and troubleshooting steps.

PART 1: Physicochemical Root Cause Analysis (The "Why")

To successfully dissolve 3-hydroxy-2,5-dimethoxybenzoic acid, one must understand its amphiphilic nature and ionization states. The molecule contains three critical functional groups that dictate its behavior in solution:

  • The Carboxylic Acid Group (pKa ~4.1): In acidic environments (pH < 4.1), this group is protonated, rendering the molecule highly lipophilic and largely insoluble in water [1]. To achieve aqueous solubility, the pH must be raised above 5.5 to shift the equilibrium toward the highly soluble carboxylate anion.

  • The Phenolic Hydroxyl Group (pKa ~9.5): While deprotonating this group at a high pH (>9.5) will massively increase aqueous solubility, it transforms the molecule into an electron-rich phenolate. This state is highly susceptible to auto-oxidation, leading to rapid degradation into quinones [2].

  • The Methoxy Groups: These electron-donating groups increase the overall lipophilicity (LogP) of the un-ionized form. Because of this lipophilic bulk, attempting to dissolve the raw powder directly into neutral aqueous buffers often results in clumping and incomplete dissolution, necessitating the use of organic co-solvents [3].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubilization Impact

Property Estimated Value Solubilization Impact
Carboxylic Acid pKa ~4.1 Requires an aqueous buffer pH > 5.5 to ensure complete ionization to the soluble carboxylate form.
Phenolic OH pKa ~9.5 Deprotonation at high pH increases solubility but drastically increases the risk of oxidative degradation.

| LogP (Un-ionized) | > 1.5 | High lipophilicity of the protonated state necessitates organic co-solvents for initial dissolution. |

Table 2: Co-Solvent Compatibility & Limits

Solvent Max Stock Concentration Max Recommended Aqueous Final % Biological Assay Notes
DMSO 50 - 100 mM < 1.0% v/v Best overall solubility; generally well-tolerated by cells at <1%.
DMF 50 mM < 0.5% v/v Good alternative to DMSO; higher cytotoxicity profile.

| Ethanol | 10 - 20 mM | < 2.0% v/v | Lower solubility ceiling; excellent biocompatibility for specific in vivo models. |

PART 2: Self-Validating Solubilization Protocols

The following methodologies are designed as self-validating systems. By incorporating specific checkpoints (temperature, visual clarity, pH), you can instantly verify if the protocol is succeeding or failing before proceeding to your biological assay.

Protocol A: Co-Solvent Mediated Dilution (Recommended for Assays)

This is the gold-standard method for phenolic acids, relying on organic solvents to disrupt the crystal lattice before aqueous dispersion [4].

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required mass of 3-hydroxy-2,5-dimethoxybenzoic acid and add anhydrous DMSO to achieve a 50 mM concentration.

    • Causality Check: Using anhydrous DMSO prevents premature hydrolysis or ionization. The solution should be completely clear.

  • Homogenization: Vortex vigorously for 60 seconds, followed by water-bath sonication for 2 minutes at room temperature.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., 100 mM Phosphate Buffer, pH 7.4) to 37°C.

    • Causality Check: Warming the buffer increases the kinetic energy of the system, preventing the localized thermodynamic "shock" that causes lipophilic molecules to crash out upon solvent mixing.

  • Dilution: Place the warmed buffer on a magnetic stirrer (medium speed). Add the 50 mM DMSO stock dropwise directly into the vortex of the stirring buffer until the desired final concentration (e.g., 100 µM) is reached.

  • Validation: Measure the final pH. It must remain between 7.2 and 7.4. If the solution is completely transparent and the pH is stable, the protocol is validated.

Protocol B: Direct Aqueous Solubilization (Solvent-Free)

Use this method only if your downstream application strictly prohibits organic solvents.

Step-by-Step Methodology:

  • Suspension: Suspend the raw powder in sterile, deionized water (aiming for a 5 mM theoretical concentration). The suspension will be cloudy.

  • Alkaline Titration: While stirring rapidly, add 0.1 M NaOH dropwise. Monitor continuously with a micro-pH probe.

    • Causality Check: As the pH crosses 5.5, the carboxylic acid deprotonates, and the solution will begin to clear. Do not exceed pH 8.0 to prevent oxidation.

  • Buffering: Once the solution is clear (target pH 7.0 - 7.5), immediately add a concentrated buffer stock (e.g., 10X PBS) to lock the pH in place and achieve a 1X final buffer concentration.

PART 3: Troubleshooting FAQs

Q1: I diluted my DMSO stock into 10 mM Tris buffer (pH 7.4), and a white precipitate formed immediately. What happened? A1: You experienced a localized pH crash. 3-hydroxy-2,5-dimethoxybenzoic acid is highly acidic. When added to a low-capacity buffer (like 10 mM Tris), the micro-environment's pH drops below the molecule's pKa (~4.1)[1]. This forces the molecule back into its un-ionized, lipophilic state, causing it to precipitate. Solution: Switch to a higher capacity buffer (e.g., 100 mM Phosphate) or pre-adjust your buffer to pH 7.8 before adding the stock.

Q2: My solution dissolved perfectly, but after 4 hours on the bench, it turned a pinkish-brown color. Is it still viable? A2: No, the compound has degraded. The phenolic hydroxyl group is highly susceptible to auto-oxidation, forming quinones and complex polymers [2]. This process is accelerated by light, dissolved oxygen, and alkaline pH. Solution: Prepare aqueous solutions fresh immediately before use. For prolonged experiments, purge your buffers with an inert gas (Nitrogen or Argon) to displace dissolved oxygen, and protect the reaction vessel from light [4].

Q3: Can I store the 50 mM DMSO stock solution long-term? A3: Yes. When dissolved in high-purity, anhydrous DMSO, the stock is generally stable for up to 3-6 months if aliquoted, purged with Argon, and stored at -20°C. Avoid repeated freeze-thaw cycles, as condensation will introduce water, leading to localized degradation.

PART 4: Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Dilute DMSO Stock into Aqueous Buffer Precipitate Does precipitate form? Start->Precipitate CheckPH Check Solution pH Precipitate->CheckPH Yes ColorCheck Does solution turn brown/pink? Precipitate->ColorCheck No PHLow pH < 5.0 (Protonation) CheckPH->PHLow PHOK pH > 6.0 (Solvent Shock) CheckPH->PHOK FixPH Increase buffer capacity or titrate with NaOH PHLow->FixPH FixShock Warm buffer to 37°C & add dropwise with vortexing PHOK->FixShock FixPH->Start FixShock->Start Oxidation Auto-oxidation (Quinone formation) ColorCheck->Oxidation Yes Success Optimal Solution Achieved ColorCheck->Success No FixOx Purge with N2/Argon Keep pH < 7.5 Oxidation->FixOx FixOx->Start

Figure 1: Troubleshooting workflow for 3-hydroxy-2,5-dimethoxybenzoic acid solubilization.

References

  • Mobile Phase Buffers in LC: Effect of Buffer Preparation Method on Retention Repeatability. LCGC International. Available at:[Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. ResearchGate. Available at:[Link]

Troubleshooting

Optimizing mobile phase gradient for 3-hydroxy-2,5-dimethoxybenzoic acid chromatography

Subject: Optimizing Mobile Phase Gradients for 3-Hydroxy-2,5-Dimethoxybenzoic Acid Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Optimizing Mobile Phase Gradients for 3-Hydroxy-2,5-Dimethoxybenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for highly polar, ionizable analytes.

3-Hydroxy-2,5-dimethoxybenzoic acid presents a unique chromatographic challenge: it contains a carboxylic acid group (pKa ~3.5–4.5), a phenolic hydroxyl group, and two electron-donating methoxy groups. This combination results in high polarity and pH-dependent ionization, making gradient optimization and mobile phase selection critical for successful retention and resolution.

Part 1: Knowledge Base & Causality FAQs

Q1: Why does 3-hydroxy-2,5-dimethoxybenzoic acid elute in the void volume (t0) despite using a high-quality C18 column? Causality: Retention in RP-HPLC is governed by hydrophobic partitioning. If your mobile phase pH is above the pKa of the analyte's carboxylic acid group, the molecule deprotonates into an anion. Ionized species exhibit drastically reduced hydrophobicity and experience electrostatic repulsion from the non-polar stationary phase, causing them to wash out in the void volume1[1]. Solution: You must suppress ionization by lowering the mobile phase pH to at least 1.5 units below the analyte's pKa. Target a pH of 2.0–2.5 using acidic modifiers like 0.1% Formic Acid or 0.025% Trifluoroacetic Acid (TFA) 2[2].

Q2: Should I use Methanol or Acetonitrile as the organic modifier for this specific analyte? Causality: The choice of organic modifier dictates the selectivity ( α ) of the separation. Methanol is a protic solvent that can engage in hydrogen bonding with the analyte's methoxy and hydroxyl groups, often providing superior separation from closely related structural isomers2[2]. Acetonitrile is aprotic and primarily interacts via dipole-dipole forces, offering lower system backpressure and sharper peaks due to lower viscosity. Solution: Begin method development with Acetonitrile for sharper peak shapes. If co-elution with matrix impurities occurs, switch to Methanol to exploit hydrogen-bonding selectivity.

Q3: My peaks are broad and exhibit severe tailing. How do I fix this? Causality: Phenolic and carboxylic acid groups strongly interact with unreacted, residual silanols on the silica backbone of the stationary phase via secondary ion-exchange or hydrogen-bonding interactions. Solution: Ensure you are using a fully end-capped C18 column or a polar-embedded phase. Additionally, utilizing a competitive modifier like 0.025% TFA can mask residual silanols and sharpen the peak.

Part 2: Mechanistic & Troubleshooting Visualizations

Mechanism Neutral Mobile Phase pH < 2.5 (Protonated Carboxylic Acid) Retained High Hydrophobic Partitioning Strong C18 Retention Neutral->Retained Hydrophobic Interaction Ionized Mobile Phase pH > 4.0 (Deprotonated Anion) Void Low Hydrophobicity Elutes in Void Volume (t0) Ionized->Void Electrostatic Repulsion

Effect of mobile phase pH on the ionization state and retention behavior of benzoic acid derivatives.

Workflow A Issue: Poor Retention of 3-OH-2,5-diOMe-Benzoic Acid B Check Mobile Phase pH Is pH < 2.5? A->B C Add 0.1% Formic Acid or 0.025% TFA B->C No D Check Gradient Initial %B < 5%? B->D Yes C->D E Lower Initial Organic Modifier to 2-5% D->E No F Check Column End-capped C18? D->F Yes E->F G Switch to End-capped or Polar-Embedded Phase F->G No H Optimal Retention (k' > 2) Achieved F->H Yes G->H

Logical troubleshooting workflow for resolving poor retention of phenolic acids in RP-HPLC.

Part 3: Quantitative Data & Method Parameters
Table 1: Mobile Phase Additive Selection Matrix

Selecting the correct acidic modifier is crucial for balancing chromatographic performance with detector compatibility.

ModifierTypical ConcentrationResulting pHUV Cutoff (nm)MS CompatibilityPrimary Advantage
Trifluoroacetic Acid (TFA) 0.025% - 0.1% (v/v)~2.0210Low (Causes ion suppression)Excellent silanol masking; sharpest peaks.
Formic Acid (FA) 0.1% (v/v)~2.7210High (Volatile)Best balance for LC-MS/MS workflows.
Phosphoric Acid 10 mM~2.1<200None (Non-volatile solid)Transparent at low UV wavelengths (<210 nm).
Table 2: Optimized Gradient Elution Profile

Because 3-hydroxy-2,5-dimethoxybenzoic acid is highly polar, the gradient must begin with a high aqueous concentration to ensure partitioning into the stationary phase before ramping the organic modifier3[3].

Time (min)% Mobile Phase A(Water + 0.1% FA)% Mobile Phase B(Acetonitrile + 0.1% FA)Flow Rate(mL/min)Mechanistic Purpose
0.0 9821.0Initial focusing of the polar analyte on the column head.
3.0 9821.0Isocratic hold to establish robust retention ( k′>2 ).
15.0 40601.0Shallow linear ramp to elute the analyte and resolve impurities.
18.0 5951.0Steep ramp to wash highly hydrophobic matrix components.
20.0 5951.0Isocratic column wash.
21.0 9821.0Return to initial highly aqueous conditions.
26.0 9821.0Volumetric system re-equilibration (minimum 5 column volumes).
Part 4: Self-Validating Experimental Protocol

To guarantee the reliability of your method, you must implement a self-validating workflow that mathematically proves the analyte is interacting with the stationary phase rather than simply washing through the system.

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of HPLC-grade Water into a clean reservoir. Add 1.0 mL of MS-grade Formic Acid. Mix thoroughly and sonicate for 10 minutes to degas. This is Mobile Phase A .

  • Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of MS-grade Formic Acid. Mix and sonicate. This is Mobile Phase B .

Step 2: System Equilibration & Void Volume ( t0​ ) Determination

  • Install an end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Pump the initial gradient conditions (98% A / 2% B) at 1.0 mL/min until the baseline is stable.

  • Self-Validation Step: Inject 5 µL of a 10 µg/mL Uracil standard (an unretained marker). Record the retention time of the Uracil peak. This is your void time ( t0​ ). For a standard 150 x 4.6 mm column at 1.0 mL/min, t0​ should be approximately 1.5 to 1.8 minutes.

Step 3: Analyte Injection & Retention Factor ( k′ ) Calculation

  • Inject 5 µL of your 3-hydroxy-2,5-dimethoxybenzoic acid sample using the gradient profile in Table 2.

  • Record the retention time of the analyte ( tR​ ).

  • Self-Validation Step: Calculate the retention factor ( k′ ) using the formula:

    k′=(tR​−t0​)/t0​
  • Pass/Fail Criteria: If k′<2 , the analyte is not sufficiently retained, risking co-elution with void volume salts. If this occurs, lower the initial %B to 1% or verify the mobile phase pH is ≤2.5 .

References
  • BenchChem. "Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • AKJournals. "Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Universitat de Barcelona (UB). "Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 3-hydroxy-2,5-dimethoxybenzoic acid

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3-hydroxy-2,5-dimethoxybenzoic acid. Moving beyond generic advice, this document delves into the specific physicochemical properties of the analyte to offer a targeted, mechanism-based approach to resolving asymmetrical peaks, thereby enhancing method robustness and quantitative accuracy.

Part 1: Understanding the Analyte - The Root of the Problem

3-hydroxy-2,5-dimethoxybenzoic acid is a multifunctional molecule. Its structure, containing both a carboxylic acid and a phenolic hydroxyl group, dictates its behavior in a reverse-phase HPLC system. Understanding these features is the first step in diagnosing peak shape issues.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₉H₁₀O₅-
Molecular Weight 198.17 g/mol -
Key Functional Groups Carboxylic Acid, Phenolic Hydroxyl, Methoxy EthersThese polar groups can engage in secondary interactions (e.g., hydrogen bonding) with the stationary phase.[1][2]
Estimated pKa ~4.0 - 4.5The carboxylic acid is the primary acidic site. Near this pH, the molecule exists in both ionized and non-ionized forms, a major cause of peak broadening and tailing.[3][4][5]
Chelating Potential The hydroxyl and carboxyl groups can form complexes with metal ions.Interaction with trace metals in the HPLC system or column packing can cause severe peak tailing.[6][7][8]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding peak tailing for this specific analyte in a direct, question-and-answer format.

Q1: What is the most common cause of peak tailing for 3-hydroxy-2,5-dimethoxybenzoic acid?

The primary cause is almost always related to the mobile phase pH being too close to the analyte's pKa (~4.0).[5][9] When the pH is not adequately controlled, the molecule exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different affinities for the C18 stationary phase, causing them to travel through the column at slightly different speeds, resulting in a distorted, tailing peak.[3]

Q2: I've lowered my mobile phase pH, but I still see tailing. What is the next most likely cause?

If pH is properly controlled (i.e., pH < 3.0), the next likely culprit is secondary interactions with residual silanol groups on the silica-based stationary phase.[1][10][11] Even on high-quality, end-capped columns, some unreacted, acidic silanol groups (Si-OH) remain. The polar hydroxyl and carboxyl groups on your analyte can interact with these sites via hydrogen bonding, creating a secondary, non-hydrophobic retention mechanism that leads to tailing.[2][12] This issue is exacerbated by older or lower-quality (Type A silica) columns.[2]

Q3: How do I distinguish between column overload and a failing column?

This is a critical diagnostic step.

  • Column Overload (Mass Overload): This occurs when you inject too high a concentration of the analyte. The peak shape will be highly concentration-dependent. A classic symptom is a peak that looks like a right-triangle, and the tailing factor worsens as concentration increases.[13] To test this, perform a dilution study (e.g., inject your sample at 1x, 0.2x, and 0.05x concentration). If the peak shape dramatically improves upon dilution, you are overloading the column.

  • Failing Column (Bed Deformation/Contamination): This is a physical problem with the column, such as a void at the inlet or a blocked frit.[13] In this case, all peaks in the chromatogram will typically show similar distortion (tailing or fronting). The problem will not improve with sample dilution. Replacing the column with a new one is the definitive test.[10]

Q4: Could metal chelation be causing my peak tailing? It seems to be a very persistent issue.

Yes, this is an often-overlooked but significant problem for molecules like 3-hydroxy-2,5-dimethoxybenzoic acid. The analyte's structure is conducive to chelating metal ions.[8][14] Trace amounts of metal ions can be exposed on the surface of the silica packing material or leached from stainless steel components of the HPLC system (frits, tubing).[7][15] This chelation forms a very strong interaction, causing a fraction of the analyte to be retained much longer, resulting in severe tailing.[6]

Q5: What if every peak in my run, not just my analyte, is tailing?

If all peaks are tailing similarly, the problem is likely systemic and not related to the specific chemistry of your analyte. The two most common causes are:

  • A physical column problem: As mentioned in Q3, a void or a partially blocked inlet frit will distort the flow path and affect all compounds.[13]

  • Extra-column dead volume: This refers to empty space in the flow path outside of the column, such as from using tubing with too large an internal diameter or from an improper connection (e.g., a gap between the tubing and the column port).[16][17] This extra space allows for band spreading and mixing, which manifests as peak tailing.[16]

Part 3: Systematic Troubleshooting Guide & Protocols

Follow this workflow to systematically diagnose and resolve peak tailing.

G start Peak Tailing Observed (Tailing Factor > 1.2) ph_check Step 1: Mobile Phase pH Is pH at least 1.5 units below analyte pKa (e.g., pH 2.0-2.5)? start->ph_check overload_check Step 2: Column Overload Does tailing improve upon 10x sample dilution? ph_check->overload_check Yes solution_ph Solution: Adjust mobile phase to pH 2.0-2.5 using a suitable buffer/acid. ph_check->solution_ph No column_check Step 3: Column Health Is the column modern, end-capped, and in good condition? overload_check->column_check No solution_overload Solution: Reduce injection concentration or injection volume. overload_check->solution_overload Yes metal_check Step 4: Metal Chelation Does adding 0.1 mM EDTA to the mobile phase improve peak shape? column_check->metal_check Yes solution_column Solution: Replace with a new, high-purity, end-capped C18 column. column_check->solution_column No system_check Step 5: System Check Are all peaks tailing? metal_check->system_check No solution_metal Solution: Use mobile phase with EDTA or switch to a bio-inert HPLC system. metal_check->solution_metal Yes solution_system Solution: Check fittings for dead volume. Replace column inlet frit or column. system_check->solution_system Yes end_node Symmetrical Peak (Tailing Factor ≈ 1.0) system_check->end_node No, problem solved. solution_ph->end_node solution_overload->end_node solution_column->end_node solution_metal->end_node solution_system->end_node

Caption: A systematic workflow for troubleshooting peak tailing.

Protocol 1: Mobile Phase pH Optimization

Objective: To ensure the analyte is in a single, non-ionized state and to suppress silanol activity.

  • Analyte Ionization State: The goal is to operate at a pH at least 1.5-2 units below the analyte's pKa.[4] For 3-hydroxy-2,5-dimethoxybenzoic acid (pKa ~4.0), the target mobile phase pH should be 2.0-2.5 .

  • Aqueous Mobile Phase Preparation:

    • Prepare your aqueous mobile phase (Mobile Phase A).

    • Add an appropriate acidifier or buffer. A 10-25 mM buffer concentration is usually sufficient.[13]

    • Option A (Acidifier): Add 0.1% (v/v) formic acid or 0.1% (v/v) phosphoric acid to deionized water.

    • Option B (Buffer): Prepare a 20 mM potassium phosphate solution and adjust the pH to 2.5 using phosphoric acid.

  • Verification: Always measure the pH of the aqueous mobile phase component before mixing it with the organic modifier (e.g., acetonitrile or methanol).[18]

  • Analysis: Re-equilibrate the column with the new mobile phase for at least 10-15 column volumes and re-inject the sample.

Protocol 2: Diagnosing Column Overload and Health

Objective: To determine if peak tailing is caused by injecting too much sample mass or by a compromised column.

  • Prepare a Dilution Series: Create dilutions of your sample stock solution at 1:5, 1:10, and 1:50 in the initial mobile phase.

  • Sequential Injection: Inject the original sample followed by each dilution.

  • Data Analysis:

    • Measure the USP Tailing Factor for the analyte peak in each chromatogram.

    • If tailing improves significantly with dilution: The issue is mass overload . Reduce your sample concentration or injection volume for future analyses.[13]

    • If tailing remains constant across all dilutions: Overload is not the cause. The issue is likely related to the column's chemical (silanol activity) or physical (frit/void) state. Proceed to evaluate the column type.

  • Column Selection: Ensure you are using a modern, high-purity, fully end-capped C18 column (Type B silica).[2] These columns have minimal residual silanol activity and provide much better peak shapes for polar compounds compared to older columns.[9]

Protocol 3: Testing for Metal Chelation

Objective: To diagnose if secondary interactions are caused by analyte chelation with metal ions.

  • Prepare a Chelator-Containing Mobile Phase: Add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA) , to your optimized aqueous mobile phase (from Protocol 1). A final concentration of 0.1-0.5 mM EDTA is typically effective.

  • System Equilibration: Thoroughly flush and equilibrate the entire HPLC system and column with the EDTA-containing mobile phase. This may take longer than a standard equilibration to ensure all active metal sites are passivated.

  • Sample Injection: Inject your sample.

  • Evaluation: Compare the peak shape to the chromatogram obtained without EDTA.

    • If peak tailing is significantly reduced or eliminated: Metal chelation is a major contributing factor.[6] You can choose to permanently add EDTA to your mobile phase or consider using a bio-inert HPLC system with PEEK or MP35N components to mitigate the issue at its source.[7]

    • If there is no change in peak shape: Metal chelation is not the primary cause of tailing.

G cluster_0 Bad Condition (pH ≈ pKa) cluster_1 Good Condition (pH << pKa) analyte_mixed Analyte (Mixture of COOH and COO⁻) silanol_ionized Ionized Silanol (Si-O⁻) analyte_mixed->silanol_ionized Inconsistent Interactions label_tailing Result: Peak Tailing analyte_protonated Analyte (Fully Protonated COOH) silanol_protonated Protonated Silanol (Si-OH) analyte_protonated->silanol_protonated Minimal Secondary Interactions label_good Result: Symmetrical Peak

Caption: Effect of mobile phase pH on analyte and silanol interactions.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blogs.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Shodex. (n.d.). Column Selection for Phenolic Acids and Amino-Phenolic Acids in Grain Samples.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • MDPI. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil.
  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LCGC Troubleshooting.
  • Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Chinnici, F., et al. (2003, December 9). Improved HPLC Determination of Phenolic Compounds in Cv. Golden Delicious Apples Using a Monolithic Column. Journal of Agricultural and Food Chemistry.
  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • ChemicalBook. (n.d.). 3-Hydroxy-4,5-dimethoxybenzoic acid CAS#: 1916-08-1.
  • NextSDS. (n.d.). 3-Hydroxy-2,5-diMethoxybenzoic acid — Chemical Substance Information.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • BenchChem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Appchem. (n.d.). 3-Hydroxy-2,5-dimethoxybenzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Improving Peak Shape of 3-Hydroxybenzoic Acid in Reverse-Phase HPLC.
  • Thermo Fisher Scientific. (n.d.). Methoxybenzoic acids and derivatives.
  • Hou, A., et al. (n.d.).
  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • McCalley, D. V. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Skrovankova, S., et al. (2014, November 10). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. PMC.
  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table.
  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid.
  • Kurt-Karakus, P. B. (2022, January 10).

Sources

Troubleshooting

Removing impurities from 3-hydroxy-2,5-dimethoxybenzoic acid via recrystallization

Welcome to the technical support center for the purification of 3-hydroxy-2,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-prove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-hydroxy-2,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the recrystallization of this compound. Our focus is on troubleshooting common issues and answering frequently asked questions to ensure you achieve the highest purity and yield in your experiments.

Core Principle: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1] The fundamental principle is that a compound is typically more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures.[3] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Soluble impurities, present in lower concentrations, remain in the cold solvent (the "mother liquor"), while insoluble impurities are removed via hot filtration.[4] The slow, ordered formation of the crystal lattice inherently excludes impurity molecules, leading to a significantly purer final product.[1]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 3-hydroxy-2,5-dimethoxybenzoic acid.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Question: I dissolved my crude 3-hydroxy-2,5-dimethoxybenzoic acid, but upon cooling, it separated as an oily liquid instead of solid crystals. What went wrong?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid-liquid phase instead of a solid-crystal phase.[5] This is a common problem when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities, which can depress the melting point.

Probable Causes & Solutions:

  • Improper Solvent Choice: The boiling point of your solvent may be too high. The melting point of 3-hydroxy-2,5-dimethoxybenzoic acid is approximately 179-182°C. A solvent with a boiling point above this temperature is unsuitable.

    • Solution: Select a solvent or solvent pair with a lower boiling point.

  • Solution Cooled Too Rapidly: Sudden cooling can cause the compound to crash out of the solution as a supercooled liquid.

    • Solution: Reheat the mixture until the oil fully redissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool slowly on a benchtop, insulated with a beaker or watch glass, before moving it to an ice bath.[6]

  • High Impurity Concentration: Significant amounts of impurities can lower the melting point of the mixture, making it more prone to oiling out.

    • Solution: If slow cooling doesn't resolve the issue, try adding more hot solvent to decrease the overall concentration. If the problem persists, the crude material may require a preliminary purification step (e.g., acid-base extraction) to remove the bulk of the impurities before attempting recrystallization.[7]

Issue 2: Very Low or No Crystal Formation

Question: After cooling the solution, even in an ice bath, I've recovered very few crystals. Why is my yield so low?

Answer: A low yield suggests that a significant portion of your compound has remained dissolved in the mother liquor. This is one of the most common challenges in recrystallization.

Probable Causes & Solutions:

  • Excess Solvent Used: The most frequent cause of low yield is using too much solvent to dissolve the crude product.[8] The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Minimize the amount of solvent used. Add the hot solvent in small portions, waiting for the solution to boil between additions, until the solid just dissolves.[2][9] If you have already used too much, you can carefully evaporate some of the solvent by heating the solution and then attempt to cool it again.

  • Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration), product will be lost.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is preheated with hot solvent to prevent the product from crashing out on the filter paper.[7]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently or for long enough.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[10]

  • Inducing Crystallization: Sometimes, a supersaturated solution is reluctant to form crystals.

    • Solution: Induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod.[9] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of pure 3-hydroxy-2,5-dimethoxybenzoic acid to the cooled solution to initiate the process.[9]

Diagram: Troubleshooting Workflow

G start Recrystallization Issue oiling Compound 'Oiled Out' start->oiling low_yield Low or No Yield start->low_yield impure Product is Impure/Colored start->impure cause_oil_1 High BP Solvent Rapid Cooling oiling->cause_oil_1 Cause cause_yield_1 Too Much Solvent Incomplete Cooling low_yield->cause_yield_1 Cause cause_impure_1 Co-crystallization Colored Impurities impure->cause_impure_1 Cause sol_oil_1 Reheat, Add Solvent Cool Slowly cause_oil_1->sol_oil_1 Solution sol_yield_1 Use Min. Solvent Cool in Ice Bath Induce Crystallization cause_yield_1->sol_yield_1 Solution sol_impure_1 Use Charcoal Perform 2nd Recrystallization cause_impure_1->sol_impure_1 Solution G A 1. Dissolve in Min. Hot Ethanol B 2. Add Hot Water (to Cloud Point) A->B C 3. Add Hot Ethanol (to Re-dissolve) B->C D 4. Hot Gravity Filtration (Optional) C->D E 5. Slow Cooling (to Room Temp) D->E F 6. Ice Bath Cooling E->F G 7. Vacuum Filtration F->G H 8. Wash with Ice-Cold Solvent G->H I 9. Dry Crystals H->I

Caption: Step-by-step workflow for mixed-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude 3-hydroxy-2,5-dimethoxybenzoic acid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar or boiling chips. [7]In a separate flask, heat your solvents (ethanol and deionized water) to their boiling points. Add the minimum amount of boiling ethanol to the crude solid to dissolve it completely.

  • Saturation: While keeping the ethanol solution hot, add boiling water dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few drops of boiling ethanol to the cloudy mixture until it becomes clear again. At this point, you have a saturated solution at the boiling point.

  • (Optional) Decolorization & Hot Filtration: If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes. To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. [11]5. Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. 6. Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation. [10]7. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [11]8. Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent (use the same ethanol/water ratio, or just ice-cold water if the compound is sufficiently insoluble). [7]9. Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the purified crystals to a watch glass and dry them completely in a desiccator or a vacuum oven at a moderate temperature.

Data Summary Table
ParameterRecommended Value / ConditionRationale
Compound 3-hydroxy-2,5-dimethoxybenzoic acidTarget for purification.
Solvent System Ethanol / Deionized WaterGood solubility at high temp, poor at low temp. [4][5]
Dissolution Temp. Boiling point of the solvent mixtureTo ensure complete dissolution in minimal solvent. [1]
Cooling Protocol 1. Slow cool to room temp. 2. Ice bath (0-4 °C)Promotes large crystal growth; maximizes yield. [6]
Washing Solvent Ice-cold ethanol/water mixtureRemoves impurities without significant product loss. [8]
References
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado, Boulder, Department of Chemistry. [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Wellesley College, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • PW 01: recrystallization. (2026). Abdelhafid BOUSSOUF, University center of Mila. [Link]

  • Recrystallization 2. (2010). University of Massachusetts, Department of Chemistry. [Link]

  • Recrystallization of Impure Benzoic Acid. (2018). ResearchGate. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Austin Peay State University, Department of Chemistry. [Link]

  • Recrystallization and Melting Point Analysis. (2022). Professor Dave Explains via YouTube. [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]

  • Lab Report Recrystallization. (2016). Florida A&M University. [Link]

  • Chemical Properties of 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS 1916-08-1). (n.d.). Cheméo. [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Truman State University, Department of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Overcoming Baseline Noise in 3-hydroxy-2,5-dimethoxybenzoic Acid UV-Vis Detection

This guide serves as a specialized resource for scientists and researchers encountering baseline noise and other analytical artifacts during the UV-Vis detection of 3-hydroxy-2,5-dimethoxybenzoic acid (3H2,5DMBA). As you...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a specialized resource for scientists and researchers encountering baseline noise and other analytical artifacts during the UV-Vis detection of 3-hydroxy-2,5-dimethoxybenzoic acid (3H2,5DMBA). As your virtual Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework for diagnosing and resolving these issues, grounded in scientific principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to establish a foundational understanding.

Q1: What is the expected UV maximum (λmax) for 3-hydroxy-2,5-dimethoxybenzoic acid?

A1: The UV absorption profile of 3-hydroxy-2,5-dimethoxybenzoic acid is primarily dictated by its substituted benzene ring. While a specific, validated spectrum for this exact compound is not widely published, data from structurally similar compounds, such as 2,5-dihydroxybenzoic acid, show a distinct absorption maximum around 334 nm.[1] Therefore, a starting detection wavelength in the range of 330-340 nm is a scientifically sound choice. However, it is imperative to determine the empirical λmax by running a full UV scan (e.g., 200-400 nm) on a standard of your compound in your specific analytical solvent or mobile phase.

Q2: My baseline is very noisy. What are the most common culprits for this specific compound?

A2: High baseline noise during the analysis of phenolic compounds like 3H2,5DMBA often stems from the mobile phase or the instrument's fluidics. Key causes include:

  • Impure Solvents: Using low-grade solvents (e.g., non-HPLC grade) can introduce impurities that absorb UV light, leading to a noisy and drifting baseline.[2]

  • Dissolved Gases: Air dissolved in the mobile phase can form microbubbles in the detector flow cell, causing sharp, random spikes as they pass through the light path.

  • Mobile Phase Immiscibility or Degradation: If using a gradient with solvents of differing properties, poor mixing can cause baseline fluctuations.[3] Additionally, the stability of the analyte itself in the chosen solvent system can be a factor.[4]

  • Contaminated Flow Cell: Residue from previous analyses can slowly leach into the flow path, contributing to a noisy or rising baseline.

Q3: How critical is mobile phase pH for this analysis?

A3: The pH is extremely critical. 3-hydroxy-2,5-dimethoxybenzoic acid is a phenolic acid with both a carboxylic acid group and a hydroxyl group. The pH of the mobile phase will determine the ionization state of these functional groups. For reversed-phase HPLC, controlling the ionization state is essential for achieving reproducible retention times and consistent peak shapes. An acidic pH (typically between 2 and 4) is often used for phenolic acids to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks.[5][6]

Q4: What are the best practices for solvent selection?

A4: The ideal solvent should be transparent (i.e., have very low absorbance) at your chosen detection wavelength.

  • Purity: Always use HPLC-grade or spectrophotometric-grade solvents to minimize background noise.[2][7]

  • UV Cutoff: Select solvents with a UV cutoff wavelength well below your analytical wavelength. For detection around 330 nm, common solvents like acetonitrile, methanol, and water are excellent choices.

  • Compatibility: Ensure your analyte is soluble and stable in the chosen solvent system. Studies on similar hydroxybenzoic acids show they can be susceptible to degradation in certain conditions.[4]

Part 2: In-Depth Troubleshooting Guide

A stable, flat baseline is the foundation of accurate quantification. This section provides a systematic, cause-and-effect approach to diagnosing and resolving common baseline problems.

Symptom 1: High, Random (Fuzzy) Baseline Noise

This type of noise is often erratic and non-periodic, suggesting a problem with the light source, detector electronics, or contamination.

Causality: The Beer-Lambert law, which underpins UV-Vis quantification, assumes a stable incident light intensity (P₀). If the lamp's output flickers due to age or an unstable power supply, the ratio of light reaching the detector (P) to the incident light will fluctuate randomly, which the instrument interprets as absorbance noise.

Troubleshooting Workflow:

Caption: Diagnostic workflow for high random baseline noise.

Detailed Steps:

  • Lamp Evaluation: Check the instrument's maintenance log for the deuterium lamp's operating hours. An aging lamp is a primary cause of increased noise.

  • Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed. An inline degasser is ideal, but vacuum filtration or helium sparging are also effective methods.

  • Systematic Contamination Check: If the issue persists, perform Protocol 2 to determine if the source of noise is contamination within the system.

Symptom 2: Periodic or Pulsating Baseline Noise

This noise appears as a regular, repeating wave, often synchronized with the HPLC pump's stroke.

Causality: This is a classic sign of inadequate pressure dampening or poor check valve performance in the HPLC pump. As the pump pistons switch, a small pressure pulse is generated. This pulse can slightly change the refractive index of the mobile phase within the flow cell, which the detector misinterprets as a periodic absorbance change.

Troubleshooting Workflow:

Caption: Diagnostic workflow for periodic baseline noise.

Detailed Steps:

  • Pump Priming: Ensure all air is purged from the pump heads. Trapped air is compressible and will exacerbate pressure fluctuations.

  • Check Valve Maintenance: Faulty check valves (either sticking or leaking) are the most common cause of pulsation. Remove and sonicate them in isopropanol or replace them as per the manufacturer's guidelines.

Symptom 3: Drifting or Sloping Baseline

A baseline that continuously rises or falls indicates a slow, continuous change in the conditions within the detector flow cell.

Causality: This is typically caused by either a lack of thermal equilibrium or a changing chemical composition of the mobile phase reaching the detector. Column bleed, where the stationary phase slowly degrades and leaches into the mobile phase, is a common chemical cause.

Troubleshooting Steps:

  • Ensure Thermal Stability: Allow the HPLC system, especially the column compartment and the detector, to fully warm up and equilibrate. This can take 30-60 minutes. Temperature fluctuations can cause baseline drift.

  • Column Equilibration: Before starting analysis, ensure the column is fully equilibrated with the mobile phase. A changing mobile phase composition within the column will lead to a drifting baseline as it elutes.

  • Check for Column Bleed: If you are using an aggressive mobile phase (high pH or strong organic solvent) or an old column, stationary phase bleed may occur. To test this, replace the column with a zero-dead-volume union. If the baseline stabilizes, the column is the source of the drift.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared from high-purity reagents and is well-mixed. If using buffers, ensure they are fresh and filtered to prevent microbial growth, which can contribute to baseline issues.

Part 3: Experimental Protocols & Data

Protocol 1: Solvent Purity Check

Objective: To isolate the solvent/mobile phase as a potential source of baseline noise.

Methodology:

  • Turn on the HPLC system and detector, allowing for a 30-minute warm-up period.

  • Disconnect the analytical column from the system.

  • Connect the injector directly to the detector using a zero-dead-volume union.

  • Pump your prepared mobile phase through the system at your typical analytical flow rate (e.g., 1.0 mL/min).

  • Monitor the baseline at your analytical wavelength (e.g., 334 nm).

  • Self-Validation/Acceptance Criteria: A flat, stable baseline indicates the pump and mobile phase are not the source of noise. A noisy or drifting baseline points directly to issues with the mobile phase itself (impurities, dissolved gas, or poor mixing).

Protocol 2: System Contamination Check

Objective: To systematically identify a contaminated component in the fluidic path.

Methodology:

  • Perform Protocol 1 using a known pure solvent (e.g., HPLC-grade acetonitrile or methanol).

  • If the baseline is noisy, the contamination lies within the HPLC system itself (pump, degasser, injector, or connecting tubing).

  • If the baseline is clean, the issue lies with your prepared mobile phase or the column.

  • To check the column, reinstall it and pump the pure solvent through it. If the noise returns, the column is contaminated or bleeding.

  • Self-Validation/Acceptance Criteria: This systematic isolation allows you to pinpoint the source of contamination by observing when the noise appears in the baseline.

Table 1: Recommended Starting Conditions for HPLC-UV Analysis of Phenolic Acids
ParameterRecommended ConditionRationale & Citation
Mobile Phase A HPLC-Grade Water with Acid ModifierAcidification (pH 2-4) suppresses ionization for better retention and peak shape.[5][6]
Acid Modifier 0.1% Formic Acid or 0.1% Acetic AcidVolatile and compatible with MS detection if needed. Provides necessary pH control.
Mobile Phase B HPLC-Grade Acetonitrile or MethanolCommon organic solvents with good UV transparency and elution strength for phenolic compounds.[7][8][9][10]
Detection Wavelength 330-340 nm (primary); ~280 nm (secondary)Based on UV maxima of similar structures.[1] 280 nm is also a common wavelength for phenolic compounds.[5][8]
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for the separation of moderately polar organic molecules like phenolic acids.
Table 2: Common Solvents and their UV Cutoff Wavelengths

The UV cutoff is the wavelength below which the solvent itself absorbs strongly. Your analytical wavelength must be significantly higher than the cutoff of your mobile phase components.

SolventUV Cutoff (nm)
Water (HPLC Grade)190
Acetonitrile190
Methanol205
Ethanol210
Isopropanol205
Tetrahydrofuran (THF) (unstabilized)212

Data sourced from multiple chemical suppliers and chromatography guides. Values are approximate and can vary by grade and manufacturer.[2][7]

Part 4: References

  • Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. (2014). Journal of Chemistry. Available at: [Link]

  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. (n.d.). International Journal of Pharma and Bio Sciences.

  • Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (2023). Journal of Applied Biotechnology Reports.

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2018). IntechOpen. Available at: [Link]

  • Stability of 3-Hydroxybenzoic acid in different solvent systems. (2025). BenchChem.

  • 3-Hydroxy-2,5-diMethoxybenzoic acid — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid. (n.d.). HELIX Chromatography. Available at: [Link]

  • 3-Hydroxy-4,5-dimethoxybenzoic acid. (n.d.). NIST WebBook. Available at: [Link]

  • Applications of 2,5-Dimethoxybenzoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols. (2025). BenchChem.

  • UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. (n.d.). SIELC Technologies. Available at: [Link]

  • Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. (2001). Journal of Chromatography A. Available at: [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010). Molecules.

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). Victoria University Research Repository.

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent Technologies.

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2017). Rasayan Journal of Chemistry.

  • Organic Solvents Used in HPLC. (n.d.). GL Sciences. Available at: [Link]

  • Guide to Choosing the Correct HPLC Solvent. (2025). Phenomenex. Available at: [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. (2018). Indonesian Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

3-hydroxy-2,5-dimethoxybenzoic acid vs syringic acid antioxidant capacity

Comparative Efficacy Guide: Syringic Acid vs. 3-Hydroxy-2,5-dimethoxybenzoic Acid in Antioxidant Applications Executive Overview As formulation scientists and drug development professionals evaluate phenolic acids for ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Syringic Acid vs. 3-Hydroxy-2,5-dimethoxybenzoic Acid in Antioxidant Applications

Executive Overview

As formulation scientists and drug development professionals evaluate phenolic acids for oxidative stress modulation, understanding the profound impact of structural isomerism is critical. This guide provides an objective, mechanistic comparison between Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) —a highly validated, naturally occurring antioxidant—and its synthetic structural isomer, 3-hydroxy-2,5-dimethoxybenzoic acid .

While both compounds share a dimethoxybenzoic acid core, the positional shift of the hydroxyl and methoxy groups fundamentally alters their thermodynamics, Bond Dissociation Enthalpy (BDE), and resulting radical scavenging capacities[1]. Syringic acid is a benchmark therapeutic antioxidant, whereas 3-hydroxy-2,5-dimethoxybenzoic acid serves primarily as a chemical synthesis intermediate with theoretically inferior biological efficacy[1],[2].

Mechanistic Causality: Structure-Activity Relationship (SAR)

Application Insight: Do not merely look at the empirical data; understand the quantum mechanical "why" behind the molecule's behavior. The antioxidant capacity of phenolic acids is primarily governed by their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) to neutralize Reactive Oxygen Species (ROS).

  • Syringic Acid (4-OH, 3,5-diOMe): This molecule represents a "perfect storm" for radical scavenging. It features a hydroxyl group at the para position (C4) relative to the carboxylic acid, flanked symmetrically by two methoxy groups at C3 and C5[1]. This specific arrangement is thermodynamically optimal. The two bulky ortho-methoxy groups provide massive steric shielding to the resulting phenoxy radical, preventing unwanted pro-oxidant side reactions. Furthermore, they exert a strong electron-donating inductive effect, significantly lowering the O-H bond dissociation enthalpy. Crucially, the para-carboxylic group allows for extensive resonance delocalization of the unpaired electron across the entire aromatic system and onto the carbonyl oxygen[3].

  • 3-Hydroxy-2,5-dimethoxybenzoic Acid (3-OH, 2,5-diOMe): In this isomer, the hydroxyl group is at C3, meta to the carboxylic acid (C1). It is flanked by a methoxy group at C2, while the second methoxy is distant at C5[2]. The meta relationship between the hydroxyl and carboxyl groups completely severs the resonance delocalization pathway onto the carbonyl oxygen. Additionally, the lack of dual ortho-methoxy flanking leaves the phenoxy radical sterically exposed at C4 and electronically unsupported. Consequently, this isomer possesses a significantly higher BDE, rendering it a weak, highly localized radical scavenger.

Quantitative Efficacy Comparison

Experimental and theoretical data highlight the stark contrast between the two isomers. Syringic acid demonstrates exceptional scavenging kinetics, particularly in polar environments where its HOO• radical scavenging rate (1.53 × 10⁸ M⁻¹ s⁻¹) surpasses even that of ascorbic acid (Vitamin C)[4].

ParameterSyringic Acid (4-OH, 3,5-diOMe)3-Hydroxy-2,5-dimethoxybenzoic Acid
Primary Application Focus Therapeutic antioxidant, anti-inflammatory[5]Chemical synthesis building block[2]
ABTS•+ Scavenging (IC50) 21.06 ± 8.33 μmol/mL[5]Data not available (Predicted: >200 μmol/mL)
HOO• Scavenging Rate (Water) 1.53 × 10⁸ M⁻¹ s⁻¹[4]Suboptimal kinetics due to meta-OH
Radical Resonance Stabilization High (para-COOH, ortho-diOMe)[3]Low (meta-COOH, single ortho-OMe)
Steric Shielding of Radical High (Symmetrical flanking methoxy groups)Low (Asymmetric methoxy placement)

Experimental Workflows (Self-Validating Systems)

To empirically validate the structural deficiencies of 3-hydroxy-2,5-dimethoxybenzoic acid against the syringic acid benchmark, researchers must employ kinetic-tracking assays. Relying solely on endpoint measurements can mask the superior initial reaction rates of highly stabilized antioxidants.

Protocol A: Kinetic DPPH• Radical Scavenging Assay

Causality: DPPH is a stable nitrogen-centered radical. By tracking absorbance dynamically over 30 minutes, we can differentiate between fast-acting antioxidants (driven by low BDE, like Syringic Acid) and slow/weak scavengers[1],[6].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in anhydrous methanol. Self-Validation: Measure the initial absorbance at 517 nm; it must be between 0.90 and 1.00 to ensure radical stability and sufficient dynamic range[6].

  • Sample Dilution: Prepare equimolar concentrations (e.g., 10, 20, 50, 100 μM) of Syringic Acid, 3-hydroxy-2,5-dimethoxybenzoic acid, and Trolox (positive control) in methanol[6].

  • Reaction Initiation: In a 96-well microplate, add 200 μL of the DPPH• solution to 50 μL of each sample concentration[6].

  • Kinetic Tracking: Immediately place the plate in a microplate reader. Record absorbance at 517 nm every 1 minute for 30 minutes at 25°C in the dark[1].

  • Data Analysis: Calculate the percentage of scavenging: [(Abs_control - Abs_sample) / Abs_control] × 100. Plot kinetic curves to determine the rate constant and IC50.

Protocol B: ABTS•+ Radical Cation Decolorization Assay

Causality: ABTS•+ is highly reactive and operates via both HAT and Single Electron Transfer (SET) mechanisms, making it ideal for evaluating phenolic acids in aqueous/polar environments where Syringic Acid excels[5].

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (K₂S₂O₈) in a 2:1 ratio. Incubate in the dark at room temperature for 12-16 hours to ensure complete radical generation[7].

  • Standardization: Dilute the ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) until the absorbance at 734 nm reaches 0.70 ± 0.02. Self-Validation: Strict pH control is critical here, as the ionization state of the carboxylic acid group dictates the availability of the SET mechanism[5].

  • Assay Execution: Add 10 μL of sample to 990 μL of the standardized ABTS•+ solution.

  • Measurement: Incubate for exactly 6 minutes, then read absorbance at 734 nm. Calculate the Trolox Equivalent Antioxidant Capacity (TEAC)[7].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent radical stabilization pathways dictated by the structural isomerism of these two molecules.

G Phenolic Phenolic Acid (Antioxidant Candidate) HAT Hydrogen Atom Transfer (HAT) Reactive Oxygen Species (ROS) Scavenging Phenolic->HAT SA Syringic Acid (4-OH, 3,5-diOMe) HAT->SA Isomer 1 DMBA 3-hydroxy-2,5-dimethoxybenzoic acid (3-OH, 2,5-diOMe) HAT->DMBA Isomer 2 SA_Rad Highly Delocalized Phenoxy Radical (Resonance with para-COOH & ortho-OMe) SA->SA_Rad -H• DMBA_Rad Localized Phenoxy Radical (meta-COOH prevents resonance) DMBA->DMBA_Rad -H• SA_Result Potent Antioxidant Capacity (High ABTS/DPPH Scavenging) SA_Rad->SA_Result DMBA_Result Weak Antioxidant Capacity (Poor Radical Stability) DMBA_Rad->DMBA_Result

Structural influence on Hydrogen Atom Transfer (HAT) and radical stability.

Sources

Comparative

A Comprehensive Comparison Guide: Validation of Analytical Methods for 3-Hydroxy-2,5-dimethoxybenzoic Acid Quantification

Accurate quantification of highly specific small molecules like 3-hydroxy-2,5-dimethoxybenzoic acid (3-OH-2,5-DMBA, CAS: 204849-22-9) is a critical bottleneck in pharmacokinetics, metabolomics, and fine chemical quality...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of highly specific small molecules like 3-hydroxy-2,5-dimethoxybenzoic acid (3-OH-2,5-DMBA, CAS: 204849-22-9) is a critical bottleneck in pharmacokinetics, metabolomics, and fine chemical quality control. As a highly substituted benzoic acid derivative, 3-OH-2,5-DMBA presents unique analytical challenges: it possesses a polar carboxylic acid moiety (pKa ~3.5), a phenolic hydroxyl group, and two electron-donating methoxy groups.

This guide objectively compares the three primary analytical platforms—HPLC-UV, LC-MS/MS, and GC-MS—for the quantification of 3-OH-2,5-DMBA. By examining the mechanistic causality behind each technique, we provide a self-validating framework to help researchers select, optimize, and validate the most appropriate method for their specific sample matrix.

Mechanistic Causality in Method Selection

The structural features of 3-OH-2,5-DMBA dictate its behavior across different analytical platforms. The selection of a method is not arbitrary; it is a direct consequence of the analyte's physicochemical properties and the complexity of the matrix[1].

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): The aromatic ring and substituted oxygen atoms provide a strong chromophore, allowing for robust UV absorption (typically around 254 nm and 280 nm). This method is highly reproducible but lacks the selectivity required to differentiate 3-OH-2,5-DMBA from structurally similar endogenous phenolic acids in biological fluids[2].

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for trace quantification. The carboxylic acid group readily donates a proton in solution, making it highly amenable to Electrospray Ionization in negative mode (ESI-) , forming a stable[M-H]⁻ precursor ion[3]. Tandem mass spectrometry provides unparalleled selectivity by monitoring specific fragmentation pathways (e.g., the neutral loss of CO₂).

  • GC-MS (Gas Chromatography-Mass Spectrometry): The presence of active hydrogens on both the hydroxyl and carboxyl groups causes severe peak tailing and thermal instability in gas chromatography. Therefore, GC-MS requires prior chemical derivatization (e.g., silylation using BSTFA) to replace these hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

Analytical Workflow & Decision Matrix

MethodSelection Start Sample Containing 3-OH-2,5-DMBA Matrix Matrix Type? Start->Matrix Bio Complex Biological (Plasma/Urine/Tissue) Matrix->Bio Yes Form Simple/Formulation (API/Extracts) Matrix->Form No Conc Expected Concentration? Bio->Conc HPLC HPLC-UV/DAD (254 nm / 280 nm) Form->HPLC Trace Trace (pg/mL - ng/mL) Conc->Trace High High (µg/mL - mg/mL) Conc->High LCMS LC-MS/MS (ESI-) MRM Mode Trace->LCMS GCMS GC-MS (Requires Derivatization) Trace->GCMS Alternative High->HPLC

Decision matrix for selecting the optimal quantification method based on sample matrix and concentration.

Comparative Performance Data

To objectively compare these methodologies, we must look at standard validation parameters derived from regulatory guidelines (FDA/EMA) for phenolic and methoxybenzoic acids[4]. The table below synthesizes the expected performance metrics for 3-OH-2,5-DMBA quantification across the three platforms.

Validation ParameterHPLC-UVLC-MS/MS (ESI-)GC-MS (Derivatized)
Primary Application API Purity, High-dose PKTrace Bioanalysis (Plasma/Urine)Metabolomics, Volatile Profiling
Limit of Detection (LOD) 50 - 100 ng/mL0.1 - 1.0 ng/mL1 - 5 ng/mL
Linear Dynamic Range 0.5 - 500 µg/mL1 - 2000 ng/mL10 - 5000 ng/mL
Selectivity Low (Subject to co-elution)Very High (MRM transitions)High (High theoretical plates)
Sample Preparation Simple (Dilute & Shoot / PPT)Moderate (SPE or LLE required)Complex (Extraction + Derivatization)
Matrix Effect Susceptibility LowHigh (Ion suppression in ESI)Moderate
Throughput High (~10 min/sample)Very High (~3-5 min/sample)Low (~20-30 min/sample)

Self-Validating Experimental Protocol: LC-MS/MS Quantification

Because LC-MS/MS is the definitive technique for quantifying methoxybenzoic acid derivatives in complex matrices[5], the following protocol details a self-validating workflow. A self-validating system incorporates an isotopically labeled internal standard (IS) early in the sample preparation phase. This ensures that any analyte loss during extraction or signal variation due to matrix-induced ion suppression is mathematically corrected by the IS response ratio.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

Causality: Biological matrices contain phospholipids that cause severe ion suppression in ESI. By utilizing a Mixed-mode Anion Exchange (MAX) SPE cartridge, we exploit the acidic nature (pKa ~3.5) of 3-OH-2,5-DMBA to selectively retain the analyte while washing away neutral lipids and basic proteins[4].

  • Spiking: Aliquot 200 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., 3,5-dimethoxybenzoic acid-d3, 1 µg/mL).

  • Pre-treatment: Add 200 µL of 2% phosphoric acid to the sample. Reasoning: This lowers the pH, disrupting protein-analyte binding, but keeps the pH high enough that the strong anion exchange sites on the SPE cartridge can still capture the analyte.

  • Conditioning: Condition the MAX SPE cartridge with 1 mL of methanol, followed by 1 mL of HPLC-grade water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% methanol in water to remove hydrophilic interferences, followed by 1 mL of pure methanol to remove neutral hydrophobic lipids.

  • Elution: Elute the target analyte with 1 mL of methanol containing 2% formic acid. Reasoning: The high concentration of formic acid neutralizes the carboxylic acid group of 3-OH-2,5-DMBA, releasing it from the positively charged sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC Chromatographic Separation

Causality: A sub-2 µm C18 column provides the high theoretical plate count necessary to resolve 3-OH-2,5-DMBA from isomeric endogenous phenolic acids.

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water. (Maintains sharp peak shape by preventing secondary interactions with residual silanols on the stationary phase).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection Parameters

Causality: Electrospray ionization in negative mode (ESI-) is utilized because the molecule readily deprotonates to form[M-H]⁻[3].

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -2.5 kV

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion: m/z 197.1 [M-H]⁻

    • Quantifier Ion: m/z 153.1 (Corresponds to the neutral loss of CO₂, -44 Da). Collision Energy (CE): 15 eV.

    • Qualifier Ion: m/z 138.1 (Corresponds to the loss of CO₂ and a methyl radical). CE: 25 eV.

Step 4: Method Validation Criteria

To ensure trustworthiness, the method must be validated according to standard bioanalytical guidelines:

  • Linearity: Construct a calibration curve from 1 to 2000 ng/mL. The correlation coefficient (R²) must be ≥ 0.995.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in replicates of six. Intra-day and inter-day Coefficient of Variation (CV) must be ≤ 15% (≤ 20% at the LLOQ).

  • Matrix Effect: Calculate the IS-normalized matrix factor. The CV of the matrix factor across 6 different lots of matrix must be ≤ 15%, proving that the internal standard successfully compensates for ion suppression.

ValidationWorkflow Prep Sample Prep + Internal Standard Extract MAX SPE Extraction Prep->Extract LC UHPLC Separation (C18, Gradient) Extract->LC MS ESI(-) MS/MS MRM Detection LC->MS Data Quantification: Area(Analyte)/Area(IS) MS->Data

Self-validating LC-MS/MS workflow utilizing internal standard normalization for quantitative accuracy.

Conclusion

The quantification of 3-hydroxy-2,5-dimethoxybenzoic acid demands an analytical strategy tailored to its specific chemical properties. While HPLC-UV serves as a reliable workhorse for high-concentration purity assays, LC-MS/MS operating in ESI negative mode remains the undisputed choice for complex biological matrices due to its superior sensitivity and selectivity. By implementing a self-validating protocol utilizing solid-phase extraction and isotopic internal standardization, researchers can effectively eliminate matrix effects and achieve highly reproducible pharmacokinetic and metabolomic data.

Sources

Validation

A Researcher's Guide to Comparing the Cytotoxicity of 3-hydroxy-2,5-dimethoxybenzoic acid Across Diverse Cell Lines

In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. Benzoic acid derivatives, a class of compounds abundantly found in nature, have garn...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. Benzoic acid derivatives, a class of compounds abundantly found in nature, have garnered significant attention for their diverse pharmacological properties.[1][2] This guide focuses on a specific, yet under-investigated molecule: 3-hydroxy-2,5-dimethoxybenzoic acid (HDMBA) . While structurally related to compounds known for their biological activities, a comprehensive understanding of HDMBA's cytotoxic profile across various cell lines remains a notable knowledge gap.

This document serves as both a rationale and a practical, in-depth guide for researchers and scientists to systematically evaluate and compare the cytotoxic effects of HDMBA. We will delve into the established methodologies, the causal reasoning behind experimental choices, and the potential molecular pathways HDMBA may influence, thereby providing a robust framework for future investigations.

The Scientific Rationale: Why Investigate 3-hydroxy-2,5-dimethoxybenzoic acid?

The therapeutic potential of benzoic acid derivatives is often dictated by the substitution patterns on the benzene ring. The presence and position of hydroxyl and methoxy groups can significantly influence a compound's bioactivity, including its anticancer properties.[3][4] For instance, studies on dihydroxybenzoic acids have demonstrated that they can retard cancer cell growth, with their efficacy varying between different cancer cell types, such as colon and cervical cancer cells.[1] Furthermore, the number and position of methoxy groups in other molecular scaffolds are known to be critical determinants of their cytotoxic effects.[3]

Given these structure-activity relationships in related molecules, it is scientifically plausible that 3-hydroxy-2,5-dimethoxybenzoic acid possesses cytotoxic properties that are selective for certain cell lines. A comparative study across a panel of cancerous and non-cancerous cell lines is therefore essential to elucidate its therapeutic window and potential as a lead compound for drug development.

Part 1: Foundational Cytotoxicity Assessment

A primary evaluation of a compound's cytotoxic effect involves determining its impact on cell viability and proliferation. The MTT assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[4]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The intensity of the resulting purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer and non-cancerous cell lines (e.g., HeLa, MCF-7, A549, and HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-hydroxy-2,5-dimethoxybenzoic acid (HDMBA)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of HDMBA in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the HDMBA stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of HDMBA. Include a vehicle control (medium with the same concentration of DMSO used for the highest HDMBA concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the desired incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the HDMBA concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity of HDMBA

The results of the MTT assay should be summarized in a clear and concise table to facilitate easy comparison of HDMBA's cytotoxicity across the different cell lines and time points.

Cell LineCell TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HeLa Cervical CancerHypothetical ValueHypothetical ValueHypothetical Value
MCF-7 Breast CancerHypothetical ValueHypothetical ValueHypothetical Value
A549 Lung CancerHypothetical ValueHypothetical ValueHypothetical Value
HEK293 Normal KidneyHypothetical ValueHypothetical ValueHypothetical Value

This table presents a template for displaying hypothetical data. Actual values would be determined through experimentation.

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic effect of HDMBA is established, the next logical step is to understand the mechanism by which it induces cell death. Key questions to address are whether the compound causes membrane damage (necrosis) or triggers a programmed cell death pathway (apoptosis).

Distinguishing Necrosis and Apoptosis
  • Lactate Dehydrogenase (LDH) Assay for Necrosis: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis. The LDH assay measures the amount of released LDH, providing an indicator of cytotoxicity due to membrane disruption.[5][6]

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[1][2]

Experimental Protocol: LDH Cytotoxicity Assay

Materials:

  • Cells treated with HDMBA as in the MTT assay.

  • LDH cytotoxicity assay kit.

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Prepare Controls: Include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Measure Absorbance: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples and the controls, following the manufacturer's instructions.

Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

Materials:

  • Cells treated with HDMBA.

  • Annexin V-FITC/PI apoptosis detection kit.

  • Binding buffer.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment with HDMBA for the desired time, collect both the adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in the binding buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to primary necrosis)

Part 3: Investigating Potential Signaling Pathways

The biological activity of benzoic acid derivatives is often linked to their ability to modulate specific cellular signaling pathways. While the direct targets of HDMBA are yet to be identified, the mechanisms of structurally similar compounds offer valuable clues for investigation.

Hypothetical Mechanisms of Action for HDMBA

Based on the literature for related compounds, two plausible pathways for investigation are HDAC inhibition and modulation of cell survival pathways.

  • Histone Deacetylase (HDAC) Inhibition: Some dihydroxybenzoic acids have been shown to inhibit HDACs.[1] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.

  • Modulation of Pro-Survival and Apoptotic Pathways: Other related phenolic compounds are known to influence key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt and the intrinsic apoptosis pathways.

Diagrams of Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate these hypothetical pathways.

HDAC_Inhibition HDMBA 3-hydroxy-2,5- dimethoxybenzoic acid HDAC HDAC HDMBA->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG Apoptosis Apoptosis TSG->Apoptosis

Caption: Hypothetical HDAC inhibition pathway by HDMBA.

Apoptosis_Pathway cluster_0 Cell Survival Pathway cluster_1 Intrinsic Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis HDMBA 3-hydroxy-2,5- dimethoxybenzoic acid HDMBA->Akt Inhibition? HDMBA->Bax Upregulation? HDMBA->Bcl2 Downregulation?

Caption: Potential modulation of cell survival and apoptosis pathways by HDMBA.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the cytotoxic properties of 3-hydroxy-2,5-dimethoxybenzoic acid. By employing the detailed protocols for MTT, LDH, and apoptosis assays, researchers can generate robust and comparable data across a variety of cell lines. The presented hypothetical mechanisms of action and signaling pathways offer a starting point for more in-depth mechanistic studies, such as Western blotting for key proteins in the apoptosis and HDAC pathways.

The differential cytotoxicity of HDMBA, if established, could pave the way for its development as a novel therapeutic agent. The self-validating nature of the described protocols ensures the generation of trustworthy and reproducible data, which is the cornerstone of scientific integrity and progress in the field of drug development.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Foy, C., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Hussein, S. A., et al. (2023). Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. Tikrit Journal of Pharmaceutical Sciences. [Link]

  • Michalak, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules. [Link]

  • Hussain, S., et al. (2019). In Silico, Cytotoxic and Antioxidant Potential of Novel Ester, 3-hydroxyoctyl -5- trans-docosenoate Isolated from Anchusa arvensis (L.) M. Bieb. Against HepG-2 Cancer Cells. Dove Medical Press. [Link]

  • Tseng, T. H., et al. (2001). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Toxicology. [Link]

  • Edwards, R. L., & Tsvetkov, P. (2017). Hydroxybenzoic acid isomers and the cardiovascular system. PMC. [Link]

  • Appchem. (n.d.). 3-Hydroxy-2,5-dimethoxybenzoic acid. Retrieved from [Link]

Sources

Comparative

Structure-activity relationship of 3-hydroxy-2,5-dimethoxybenzoic acid vs other benzoic acids

Structure-Activity Relationship (SAR) Guide: 3-Hydroxy-2,5-dimethoxybenzoic Acid vs. Analogous Benzoic Acids Executive Summary In rational drug design and agrochemical development, the benzoic acid scaffold serves as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Guide: 3-Hydroxy-2,5-dimethoxybenzoic Acid vs. Analogous Benzoic Acids

Executive Summary

In rational drug design and agrochemical development, the benzoic acid scaffold serves as a highly tunable pharmacophore. The specific substitution pattern on the aromatic ring—dictated by the interplay between electron-donating hydroxyl (-OH) and lipophilic methoxy (-OCH3) groups—fundamentally governs the molecule's redox potential, membrane permeability, and target affinity. This guide provides an in-depth structure-activity relationship (SAR) analysis comparing 3-hydroxy-2,5-dimethoxybenzoic acid against benchmark phenolic acids, equipping researchers with mechanistic insights and self-validating experimental protocols for compound evaluation.

Mechanistic SAR Analysis: Tuning the Aromatic Ring

To understand the specific utility of 3-hydroxy-2,5-dimethoxybenzoic acid, we must deconstruct its functional domains relative to other benzoic acid derivatives.

The Hydroxyl Domain (Redox Center): The primary driver of antioxidant and radical scavenging activity in phenolic acids is the presence of free hydroxyl groups 1[1]. In highly hydroxylated analogs like gallic acid (3,4,5-trihydroxybenzoic acid) or gentisic acid (2,5-dihydroxybenzoic acid), the abundance of -OH groups facilitates massive Ferric Reducing Antioxidant Power (FRAP) via Hydrogen Atom Transfer (HAT) 2[2]. However, these molecules are highly polar, limiting their passive diffusion across lipid bilayers. 3-Hydroxy-2,5-dimethoxybenzoic acid possesses a single meta-hydroxyl group, yielding a moderate, highly controlled antioxidant profile that avoids pro-oxidant toxicity at high concentrations.

The Methoxy Domain (Lipophilic Shielding): Methoxy substitutions fundamentally alter the pharmacokinetic profile of the scaffold. The 2,5-dimethoxy configuration significantly increases the partition coefficient (LogP). For instance, 2,5-dimethoxybenzoic acid (DMB) is a potent postharvest antifungal agent because its high lipophilicity allows it to penetrate the cell walls of pathogens like Botrytis cinerea and Rhizopus stolonifer3[3].

By integrating a 3-hydroxyl group into this dimethoxy scaffold, 3-hydroxy-2,5-dimethoxybenzoic acid acts as a structural chimera. It retains the membrane-penetrating lipophilicity of DMB while introducing the redox-active -OH necessary for scavenging intracellular reactive oxygen species (ROS), a profile often identified in complex metabolic matrices like craft beers 4[4].

SAR Logical Relationship Mapping

SAR_Workflow Scaffold 3-Hydroxy-2,5-dimethoxybenzoic acid OH_Node 3-Hydroxyl Group • Enables HAT/SET • Radical Scavenging Scaffold->OH_Node Redox Center OMe_Node 2,5-Dimethoxy Groups • Increases LogP • Membrane Permeability Scaffold->OMe_Node Lipophilic Shield COOH_Node Carboxylic Acid • Target Anchoring • pH-dependent Ionization Scaffold->COOH_Node Pharmacophore Outcome_Bio Enhanced Intracellular Antioxidant Efficacy OH_Node->Outcome_Bio Neutralizes ROS OMe_Node->Outcome_Bio Drives Cellular Uptake Outcome_Path High Antifungal Activity (MIC) OMe_Node->Outcome_Path Penetrates Fungal Wall COOH_Node->Outcome_Path Enzyme Inhibition

Caption: SAR logic mapping the structural domains of 3-OH-2,5-diOMe-BA to its biological outcomes.

Comparative Performance Data

The following table summarizes the quantitative and qualitative shifts in performance based on the substitution patterns of key benzoic acid derivatives.

CompoundHydroxyl (-OH)Methoxy (-OCH3)Relative Antioxidant Capacity (FRAP)Lipophilicity (Est. LogP)Primary Application / Phenotype
3-Hydroxy-2,5-dimethoxybenzoic acid 1 (meta)2 (ortho, meta)ModerateHighDual-action intracellular antioxidant
2,5-Dihydroxybenzoic acid (Gentisic) 2 (ortho, meta)0Very HighLowSystemic antioxidant, tyrosinase inhibitor
3,4,5-Trihydroxybenzoic acid (Gallic) 3 (meta, para)0MaximumVery LowStandard radical scavenger
2,5-Dimethoxybenzoic acid (DMB) 02 (ortho, meta)NegligibleVery HighPostharvest antifungal agent

Self-Validating Experimental Methodologies

To accurately benchmark 3-hydroxy-2,5-dimethoxybenzoic acid against its analogs, the following standardized, self-validating protocols must be employed. As an application scientist, I emphasize that understanding the causality behind each step is critical to preventing data artifacts.

Protocol A: DPPH Radical Scavenging Kinetics Assay

This assay measures the Hydrogen Atom Transfer (HAT) capability of the hydroxyl domain.

  • Reagent Preparation: Prepare 0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous HPLC-grade methanol.

    • Causality: Water molecules introduce hydrogen-bonding artifacts that prematurely quench the radical. Anhydrous conditions ensure the DPPH radical is solely reduced by the HAT from the benzoic acid derivative.

  • Reaction Assembly: Mix 100 µL of the benzoic acid derivative (serial dilutions) with 100 µL of DPPH solution in a 96-well microplate. Include a solvent-only negative control and a Gallic Acid positive control.

    • Causality: The solvent-only control validates that baseline radical degradation is zero, while Gallic acid calibrates the maximum theoretical reduction potential of the assay system.

  • Incubation: Incubate the microplate for 30 minutes at 25°C in total darkness.

    • Causality: The DPPH chromophore is highly photolabile. Ambient light exposure triggers auto-oxidation, leading to false-positive antioxidant readings.

  • Photometric Quantification: Measure absorbance at 517 nm using a microplate reader.

    • Causality: 517 nm is the specific λmax​ of the unreduced DPPH radical. Reduction to the diamagnetic hydrazine derivative abolishes this peak, providing a direct, inverse stoichiometric readout of the compound's antioxidant capacity.

Protocol B: Broth Microdilution Assay for Antifungal MIC

This assay measures the lipophilicity-driven membrane permeation imparted by the methoxy domains.

  • Inoculum Standardization: Suspend Botrytis cinerea spores in Potato Dextrose Broth (PDB) and adjust to 1×105 CFU/mL using a hemocytometer.

    • Causality: Standardizing the inoculum density prevents the "inoculum effect," where artificially high spore counts overwhelm the lipophilic permeation rate of the methoxybenzoic acids, skewing the Minimum Inhibitory Concentration (MIC) higher.

  • Compound Solubilization: Dissolve the benzoic acid derivatives in 1% DMSO before diluting in PDB.

    • Causality: The high LogP imparted by the 2,5-dimethoxy groups makes these compounds poorly soluble in pure aqueous media. 1% DMSO ensures complete solvation without exerting background cellular toxicity.

  • Incubation & Viability Reading: Incubate at 25°C for 72 hours. Add resazurin dye (0.01%) for the final 4 hours.

    • Causality: Resazurin acts as a metabolic viability indicator. Live fungal cells reduce the blue resazurin to pink resorufin. This provides an objective, colorimetric validation of cell death, eliminating the subjectivity and error rates of visual turbidity assessments.

References

  • Title: A Comparative Guide to the Antioxidant Potential of 2,5-Dimethoxybenzoic Acid Derivatives. Source: Benchchem.
  • Title: Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Source: PMC.
  • Title: Antifungal activity of 2,5-dimethoxybenzoic acid on postharvest pathogens of strawberry fruits. Source: ResearchGate.
  • Title: Impact of Dealcoholization by Osmotic Distillation on Metabolic Profile, Phenolic Content, and Antioxidant Capacity of Low Alcoholic Craft Beers with Different Malt Compositions. Source: ACS Publications.

Sources

Validation

3-hydroxy-2,5-dimethoxybenzoic acid reference standard purity validation

3-Hydroxy-2,5-dimethoxybenzoic Acid Reference Standard Purity Validation: A Comprehensive Comparison Guide Executive Summary 3-Hydroxy-2,5-dimethoxybenzoic acid (CAS: 204849-22-9) is a highly specialized building block a...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Hydroxy-2,5-dimethoxybenzoic Acid Reference Standard Purity Validation: A Comprehensive Comparison Guide

Executive Summary

3-Hydroxy-2,5-dimethoxybenzoic acid (CAS: 204849-22-9) is a highly specialized building block and intermediate utilized in advanced medicinal chemistry and pharmaceutical synthesis[1]. As analytical demands in drug discovery intensify, the purity of such reference standards becomes a critical variable. Utilizing standard commercial reagent-grade material instead of a rigorously qualified Certified Reference Material (CRM) can introduce fatal flaws in quantitative assays, impurity profiling, and downstream biological evaluations[2].

This guide provides an objective comparison of reference standard tiers and details the self-validating, orthogonal analytical protocols required to establish absolute purity.

The Causality of Purity Validation: Why Orthogonality Matters

According to ICH Q2, Q6B, and Q7A guidelines, a reference standard must be highly pure, authentic, and supported by an extensive set of analytical data[2]. For 3-hydroxy-2,5-dimethoxybenzoic acid, the primary analytical risk lies in the presence of closely related positional isomers (such as 2-hydroxy-3,6-dimethoxybenzoic acid[3]) or residual inorganic salts from synthesis.

Relying on a single analytical technique like High-Performance Liquid Chromatography (HPLC) is scientifically insufficient. HPLC only detects UV-active organic impurities. To create a self-validating system , laboratories must employ an orthogonal consensus model: comparing the Mass Balance Approach (which subtracts all measurable impurities from 100%) against Quantitative NMR (qNMR) (which directly measures absolute purity against an internal standard)[4].

Comparison Guide: Reference Standard Tiers

Selecting the correct grade of 3-hydroxy-2,5-dimethoxybenzoic acid dictates the reliability of your analytical data. Below is a comparison of the three primary material tiers available to researchers.

FeatureCertified Reference Material (CRM)Qualified Secondary StandardCommercial Reagent Grade
Purity Assignment Orthogonal (Mass Balance + qNMR)Comparative (against CRM)Area % Normalization (HPLC only)
Traceability ISO 17034 / NIST TraceableTraceable to Primary CRMOften Untraceable
Isomeric Impurity Profiling Rigorously quantifiedScreenedRarely quantified
Water/Inorganic Accounting Fully quantified (KF, TGA, ROI)Assumed stableOften ignored
Best Application API release testing, quantitative assaysRoutine batch screeningEarly-stage synthesis, R&D

Quantitative Data: The Self-Validating Consensus

To demonstrate the efficacy of the orthogonal validation approach, the following table summarizes the experimental data from a high-purity CRM qualification batch of 3-hydroxy-2,5-dimethoxybenzoic acid.

Analytical MethodParameter AssessedResult (% w/w)Contribution to Mass Balance
HPLC-DAD Organic Purity99.65%-0.35% (Organic Impurities)
Karl Fischer Water Content0.15%-0.15% (Moisture)
TGA Residual Solvents0.05%-0.05% (Volatiles)
ROI Inorganic Ash<0.01%-0.00% (Inorganics)
Calculated Mass Balance Total Absolute Purity 99.45% ± 0.10% N/A
1H-qNMR Total Absolute Purity 99.42% ± 0.15% N/A

Interpretation: The absolute difference between the Mass Balance and qNMR approaches is 0.03% . Because this falls well within the strict ≤ 1.0% acceptance criteria, the system self-validates, confirming the absence of hidden "UV-invisible" or "NMR-invisible" impurities[5].

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Mass Balance Assessment (HPLC-DAD / KF / ROI)

The Mass Balance approach assumes that Absolute Purity = 100% - (Organic Impurities + Water + Volatiles + Inorganics)[5].

Step 1: Chromatographic Organic Impurity Profiling (HPLC-DAD)

  • Action: Prepare a 1.0 mg/mL solution of 3-OH-2,5-DMBA in 50:50 Water:Acetonitrile. Inject 5 µL onto a sub-2 µm C18 reversed-phase column.

  • Causality: 3-OH-2,5-DMBA contains a highly ionizable carboxylic acid group. Utilizing an acidic mobile phase (0.1% Formic acid in Water/Acetonitrile) suppresses the ionization of the carboxylate anion. This prevents peak tailing, ensuring sharp peak shapes required for the accurate integration of closely eluting positional isomers.

  • Self-Validation Check: Utilize Diode Array Detection (DAD) to perform peak purity analysis. If the UV spectrum at the leading edge of the peak differs from the trailing edge, a co-eluting impurity is present, immediately invalidating the 100% area normalization assumption[6].

Step 2: Volatile and Inorganic Quantification

  • Action: Determine water content via Karl Fischer (KF) titration and inorganic content via Residue on Ignition (ROI).

  • Causality: HPLC only detects UV-active organic compounds. Moisture and inorganic salts (e.g., sodium chloride from upstream synthesis) are "invisible" to HPLC but contribute to the total mass of the powder. Subtracting these values from the HPLC organic purity yields the true Mass Balance purity[5].

Protocol 2: Absolute Quantitation via 1H-qNMR

qNMR provides an absolute purity value without requiring a primary standard of the same compound, relying instead on a highly pure, distinct internal standard[4].

Step 1: Internal Standard (IS) Selection and Preparation

  • Action: Accurately weigh and co-dissolve ~10 mg of 3-OH-2,5-DMBA and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) in 0.6 mL of DMSO-d6.

  • Causality: Maleic acid provides a sharp, distinct singlet around 6.2 ppm. This chemical shift does not overlap with the aromatic protons (typically 6.5 - 7.5 ppm) or the methoxy protons (~3.8 ppm) of 3-OH-2,5-DMBA. This baseline resolution is mandatory for precise quantitative integration.

Step 2: NMR Acquisition with Extended Relaxation

  • Action: Acquire 1H-NMR spectra using a 90° pulse and a D1 relaxation delay of ≥ 60 seconds.

  • Causality: The aromatic protons of benzoic acid derivatives possess long longitudinal relaxation times (T1). If the D1 delay is shorter than 5 × T1, the nuclear spins will not fully return to thermal equilibrium between pulses. This causes signal attenuation, leading to under-integration and an artificially low calculated purity.

Visualization: The Orthogonal Validation Workflow

PurityWorkflow Start 3-OH-2,5-DMBA Candidate Material MassBalance Mass Balance Approach (100% - Impurities) Start->MassBalance qNMR qNMR Approach (Absolute Quantitation) Start->qNMR OrgImp Organic Impurities (HPLC-DAD/MS) MassBalance->OrgImp Volatiles Volatiles & Water (TGA / Karl Fischer) MassBalance->Volatiles Inorg Inorganic Impurities (ROI / ICP-MS) MassBalance->Inorg qNMR_IS Internal Standard (e.g., Maleic Acid) qNMR->qNMR_IS Consensus Orthogonal Consensus (|MB - qNMR| < 1.0%) OrgImp->Consensus Volatiles->Consensus Inorg->Consensus qNMR_Acq 1H-NMR Acquisition (Long D1 relaxation) qNMR_IS->qNMR_Acq qNMR_Acq->Consensus CRM Certified Reference Standard (CRM) Consensus->CRM

Orthogonal purity validation workflow for 3-OH-2,5-DMBA reference standards.

References

  • Amadis Chemical. "3-Hydroxy-2,5-dimethoxybenzoic acid". LookChem.
  • Bidepharm. "CAS: 877041-35-5 / 2-Hydroxy-3,6-dimethoxybenzoic acid". Bidepharm.
  • EAG Laboratories. "The ABC's of Reference Standard Management". EAG.
  • ResolveMass Laboratories Inc. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)". ResolveMass.
  • GMP Insiders. "Primary Vs Secondary Reference Standards In GMP Labs". GMP Insiders.
  • ACS Publications. "Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery". ACS.

Sources

Comparative

Reproducibility of 3-Hydroxy-2,5-dimethoxybenzoic Acid Extraction from Biological Matrices: A Technical Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of extracting multi-functional, highly polar metabolites from complex biological matrices. The extraction of 3-hydroxy-2,5-dimethoxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of extracting multi-functional, highly polar metabolites from complex biological matrices. The extraction of 3-hydroxy-2,5-dimethoxybenzoic acid (3-OH-2,5-diMeO-BA)—a complex phenolic acid derivative—perfectly illustrates this challenge. Achieving high reproducibility, minimizing matrix effects, and maintaining high throughput requires moving beyond empirical guesswork and understanding the fundamental physical chemistry of the analyte-sorbent interaction.

This guide objectively evaluates three leading sample preparation modalities—Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Liquid-Liquid Extraction (LLE)—and provides a self-validating, field-proven protocol for maximizing recovery from plasma and urine.

The Chemical Reality: Causality Behind Extraction Choices

To design a robust extraction method, we must first deconstruct the analyte. 3-OH-2,5-diMeO-BA possesses three distinct functional groups that dictate its behavior in aqueous matrices:

  • A Carboxylic Acid (-COOH): With a pKa of approximately 3.5–4.5, this group is fully ionized at physiological pH (7.4 in plasma, ~6.0 in urine).

  • A Phenolic Hydroxyl (-OH): With a pKa of ~9.5, it remains protonated (neutral) under acidic to neutral conditions but acts as a strong hydrogen-bond donor.

  • Two Methoxy Groups (-OCH3): These provide localized lipophilic character and act as hydrogen-bond acceptors.

The Causality of pH Control: If you attempt to extract this compound from raw plasma using a standard reversed-phase mechanism, the ionized carboxylate will cause the molecule to wash straight through the sorbent or partition poorly into organic solvents. To force the molecule into a hydrophobic state, the matrix pH must be driven at least two units below the pKa of the carboxylic acid (pH ≤ 2.0). This neutralizes the molecule, allowing the methoxy and aromatic regions to dominate the interaction with the extraction phase.

Objective Comparison of Extraction Modalities

When evaluating products for the extraction of phenolic acids from biological matrices, the industry standard relies on three primary techniques.

Polymeric Mixed-Mode / HLB Solid-Phase Extraction (SPE)

Hydrophilic-Lipophilic Balanced (HLB) copolymers, such as the Oasis HLB (poly(divinylbenzene-co-N-vinylpyrrolidone)), are the gold standard for this class of compounds. The divinylbenzene provides strong π−π interactions with the aromatic ring of 3-OH-2,5-diMeO-BA, while the N-vinylpyrrolidone ring captures the polar hydroxyl and carboxyl groups via hydrogen bonding. Studies on structurally similar benzoic and phenolic acids demonstrate that HLB sorbents consistently yield recoveries between 88% and 117% in complex matrices 1 and are highly effective for tracking systemic exposure in urine and plasma 2.

Supported Liquid Extraction (SLE)

SLE utilizes diatomaceous earth to immobilize the aqueous biological sample, allowing an immiscible organic solvent (like ethyl acetate) to flow through and extract the analytes 3. While SLE eliminates emulsion formation and is highly automatable, highly polar phenolic metabolites often exhibit lower partition coefficients into the organic phase compared to their retention on polymeric SPE, requiring exhaustive solvent volumes to achieve acceptable recovery 4.

Traditional Liquid-Liquid Extraction (LLE)

LLE with solvents like methyl tert-butyl ether (MTBE) or ethyl acetate is cost-effective but struggles with reproducibility. The zwitterion-like polarity shifts of multi-functional phenolic acids often lead to variable recoveries, severe matrix effects from co-extracted lipids, and high intra-day variance.

Quantitative Performance Summary
Extraction ModalityMean Recovery (%)Matrix Effect (Ion Suppression)Intra-day Precision (RSD %)Solvent ConsumptionAutomation Suitability
Polymeric SPE (e.g., Oasis HLB) 88.0 – 95.5% < 10% 3.0 – 5.0% ~2.0 mL Excellent (96-well)
SLE (Diatomaceous Earth)75.0 – 85.0%15 – 20%6.0 – 8.5%~3.0 mLExcellent (96-well)
Traditional LLE60.0 – 75.0%> 25%10.0 – 15.0%> 5.0 mLPoor (Emulsion risk)

Visualizing the Extraction Workflows and Mechanisms

Workflow cluster_methods Extraction Modalities Sample Biological Matrix (Plasma/Urine) Pretreatment Acidification (pH < 2.5) Formic Acid Sample->Pretreatment SPE Polymeric SPE (Oasis HLB) Pretreatment->SPE SLE Supported Liquid Extraction (Diatomaceous Earth) Pretreatment->SLE LLE Liquid-Liquid Extraction (Ethyl Acetate) Pretreatment->LLE Analysis LC-MS/MS Analysis SPE->Analysis Elution & Reconstitution SLE->Analysis Organic Extraction LLE->Analysis Phase Separation

Workflow comparison of SPE, SLE, and LLE for phenolic acid extraction.

Mechanism cluster_sorbent Hydrophilic-Lipophilic Balanced Sorbent Molecule 3-OH-2,5-diMeO-BA (Protonated State) DVB Divinylbenzene (DVB) Hydrophobic/π-π Interactions Molecule->DVB Methoxy/Aromatic Ring NVP N-Vinylpyrrolidone (NVP) Polar/H-Bonding Molecule->NVP Phenolic OH/Carboxyl

Mechanistic interaction of protonated 3-OH-2,5-diMeO-BA with polymeric SPE.

Self-Validating Experimental Protocol: Polymeric SPE

To guarantee reproducibility, an extraction protocol cannot just be a list of steps; it must be a self-validating system. The following protocol utilizes Polymeric SPE (30 mg/1 cc cartridges) and incorporates internal checks to verify extraction efficiency and matrix suppression.

Step 1: Matrix Pre-treatment & Internal Standard Spiking

Causality: Biological buffering capacities vary wildly between patients. Spiking an isotopically labeled internal standard (IS) prior to sample disruption ensures that any downstream losses are mathematically normalized.

  • Aliquot 200 µL of plasma or urine into a microcentrifuge tube.

  • Spike with 10 µL of 13C6​ -labeled or deuterated internal standard (e.g., d3​ -vanillic acid if a direct 3-OH-2,5-diMeO-BA analog is unavailable).

  • Add 200 µL of 4% Formic Acid in water. Vortex for 30 seconds.

  • Validation Check: Spot-check the pH of a dummy sample using a micro-pH probe to confirm pH 2.5. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

Step 2: SPE Cartridge Conditioning

Causality: Wetting the sorbent opens the polymer pores, maximizing the surface area available for analyte interaction.

  • Pass 1.0 mL of LC-MS grade Methanol through the cartridge.

  • Pass 1.0 mL of 0.2% Formic Acid in water to equilibrate the bed to the acidic loading conditions.

Step 3: Sample Loading
  • Load the entire supernatant (~400 µL) onto the conditioned cartridge.

  • Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of ~1 drop per second.

Step 4: Interference Washing

Causality: Removing salts and polar phospholipids prevents ion suppression in the MS source. Because the analyte is fully protonated and tightly bound to the divinylbenzene backbone, aggressive aqueous washing can be utilized.

  • Wash with 1.0 mL of 0.2% Formic Acid in water.

  • Dry the cartridge under maximum vacuum (10 inHg) for 2 minutes.

Step 5: Analyte Elution

Causality: A purely organic solvent disrupts both the hydrophobic and hydrogen-bonding interactions, releasing the analyte.

  • Elute with 2 x 500 µL of Methanol (or a 50:50 Methanol/Acetonitrile blend for sharper elution profiles).

  • Collect the eluate in a clean glass autosampler vial.

Step 6: Evaporation and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Acetonitrile in 0.1% Formic Acid).

  • Validation Check: Inject a matrix blank (processed without the analyte but with the IS) to ensure no endogenous isobaric interferences co-elute with 3-OH-2,5-diMeO-BA.

References

  • ACS Publications (Journal of Agricultural and Food Chemistry)
  • Ovid (Journal of Clinical Pharmacology)
  • Supported Liquid Extraction: The Best-Kept Secret in Sample Preparation ResearchGate URL
  • National Institutes of Health (PMC)

Sources

Validation

A Researcher's Guide to the Comparative Efficacy of 3-Hydroxy-2,5-Dimethoxybenzoic Acid Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 3-hydroxy-2,5-dimethoxybenzoic acid derivatives. While di...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 3-hydroxy-2,5-dimethoxybenzoic acid derivatives. While direct comparative efficacy studies on a series of these specific derivatives are not extensively documented in publicly available literature, this document synthesizes established structure-activity relationship (SAR) principles from related phenolic and benzoic acids. We will present a logical framework for designing and evaluating novel derivatives, supported by detailed experimental protocols and an understanding of the underlying molecular mechanisms.

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

Benzoic acid derivatives are a well-established class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The efficacy of these molecules is intrinsically linked to the substitution pattern on their aromatic ring, particularly the presence and positioning of hydroxyl (-OH) and methoxy (-OCH3) groups.[3] These functional groups influence the compound's electronic properties, steric hindrance, and ability to participate in crucial biological interactions, such as hydrogen bonding and radical scavenging.[4]

The core structure of 3-hydroxy-2,5-dimethoxybenzoic acid presents a unique scaffold for derivatization. The interplay between the hydroxyl and two methoxy groups at these specific positions offers a promising starting point for the rational design of novel therapeutic agents. This guide will explore hypothetical derivatives of this core structure and provide the necessary tools to evaluate their comparative efficacy.

Structure-Activity Relationship (SAR) Insights and Hypothetical Derivatives

Based on established principles for benzoic and phenolic acids, we can extrapolate potential SAR insights for 3-hydroxy-2,5-dimethoxybenzoic acid derivatives.[3][4] The presence of a hydroxyl group is often crucial for potent antioxidant activity.[3] The methoxy groups, while potentially contributing to metabolic stability, can also influence activity. For instance, methoxylation at certain positions has been shown to have a negative effect on the inhibition of enzymes like α-amylase.[4]

To illustrate a comparative study, we propose a hypothetical series of derivatives of 3-hydroxy-2,5-dimethoxybenzoic acid. These derivatives are designed to explore the impact of modifying the carboxyl, hydroxyl, and methoxy groups on biological activity.

Table 1: Hypothetical 3-Hydroxy-2,5-Dimethoxybenzoic Acid Derivatives for Comparative Efficacy Studies

Compound IDDerivative NameStructural ModificationRationale for Investigation
Parent 3-Hydroxy-2,5-dimethoxybenzoic acid-Baseline compound for comparison.
HD-01 Methyl 3-hydroxy-2,5-dimethoxybenzoateEsterification of the carboxylic acidTo assess the impact of masking the acidic proton on cell permeability and activity.
HD-02 3-Hydroxy-2,5-dimethoxybenzamideAmidation of the carboxylic acidTo introduce a hydrogen bond donor/acceptor group and alter solubility.
HD-03 2,5-Dimethoxy-3-(2-aminoethoxy)benzoic acidEtherification of the hydroxyl groupTo explore the effect of a flexible, basic side chain on receptor binding or cellular uptake.
HD-04 3,5-Dihydroxy-2-methoxybenzoic acidSelective demethylationTo investigate the impact of an additional hydroxyl group on antioxidant and other activities.
HD-05 3-Hydroxy-2,5-dimethoxy-N-phenylbenzamideN-phenyl amidation of the carboxylic acidTo introduce a larger hydrophobic moiety and potentially enhance protein-ligand interactions.

Comparative Efficacy Evaluation: Key Biological Activities

The therapeutic potential of these derivatives can be assessed across a range of biological activities. Here, we focus on three key areas: antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

The ability of phenolic compounds to scavenge free radicals is a cornerstone of their therapeutic potential.[1] This activity is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group.[2]

Table 2: Illustrative Comparative Antioxidant Activity Data

Compound IDDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)
Parent >10085.2
HD-01 >10092.5
HD-02 95.378.1
HD-03 88.770.4
HD-04 15.812.3
HD-05 >10089.9

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to guide researchers in their own comparative studies.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Benzoic acid derivatives can exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.[2][5]

Table 3: Illustrative Comparative Anti-inflammatory Activity Data

Compound IDInhibition of NO Production in LPS-stimulated RAW 264.7 cells (IC50, µM)Inhibition of TNF-α Release (IC50, µM)
Parent 45.652.1
HD-01 62.375.8
HD-02 38.944.7
HD-03 33.139.5
HD-04 25.430.2
HD-05 58.768.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cytotoxic Activity

The evaluation of cytotoxic activity against cancer cell lines is crucial for identifying potential anticancer agents. The differential cytotoxicity of benzoic acid derivatives has been observed across various cancer cell lines.[6]

Table 4: Illustrative Comparative Cytotoxic Activity Data (IC50, µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Parent 78.295.488.1
HD-01 >100>100>100
HD-02 65.982.375.6
HD-03 58.471.966.3
HD-04 42.155.849.7
HD-05 72.590.181.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential.

Synthesis of Derivatives

A general synthetic workflow for creating derivatives of 3-hydroxy-2,5-dimethoxybenzoic acid is outlined below.

G cluster_synthesis Synthesis Workflow start 3-Hydroxy-2,5-dimethoxybenzoic acid esterification Esterification (e.g., MeOH, H2SO4) start->esterification To produce HD-01 amidation Amidation (e.g., SOCl2, then Amine) start->amidation To produce HD-02, HD-05 etherification Etherification (e.g., Alkyl halide, K2CO3) start->etherification To produce HD-03 demethylation Demethylation (e.g., BBr3) start->demethylation To produce HD-04 purification Purification (Column Chromatography) esterification->purification amidation->purification etherification->purification demethylation->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Derivative characterization->end

Caption: A general workflow for the synthesis, purification, and characterization of 3-hydroxy-2,5-dimethoxybenzoic acid derivatives.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of approximately 570 nm.[7]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

Mechanistic Insights: Modulation of Signaling Pathways

The biological effects of these derivatives are often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5] Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

G cluster_nfkb Inhibition of NF-κB Signaling lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene Transcription derivative 3-H-2,5-DMBA Derivative derivative->ikb Inhibition

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Hydroxy-2,5-dimethoxybenzoic acid

A Researcher's Guide to Safely Handling 3-Hydroxy-2,5-dimethoxybenzoic Acid As a Senior Application Scientist, this guide provides essential safety protocols and logistical plans for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 3-Hydroxy-2,5-dimethoxybenzoic Acid

As a Senior Application Scientist, this guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 3-Hydroxy-2,5-dimethoxybenzoic acid. The focus is on providing a deep, causal understanding of the necessary precautions to foster a culture of safety and scientific excellence in the laboratory.

Understanding the Risks: A Proactive Approach to Safety

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and is determined by the potential hazards.[9][10][11] The following table outlines the minimum required PPE for handling 3-Hydroxy-2,5-dimethoxybenzoic acid.

PPE Component Specification Rationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[11][12]Protects against airborne dust particles and potential splashes, which can cause serious eye irritation or damage.[1][2][4][5]
Skin Protection Gloves: Nitrile or butyl rubber gloves.[11][13] Check the manufacturer's chemical resistance guide.[12] Always inspect gloves for tears or punctures before use. Lab Coat: A flame-resistant lab coat, fully buttoned, with sleeves that cover the wrists.[12]Nitrile and butyl gloves offer good resistance to a range of chemicals, including acids.[14][13] A lab coat prevents incidental skin contact with the chemical powder.[12]
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 mask for low-level exposure to dust) may be necessary if engineering controls cannot maintain exposure below acceptable limits or during spill cleanup.[11][15][16]Prevents the inhalation of fine dust particles, which can cause respiratory tract irritation.[1][3][5]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[7][12]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling powdered chemicals is crucial to minimize exposure and prevent contamination.[7][17]

Preparation
  • Designated Work Area: Designate a specific area for handling 3-Hydroxy-2,5-dimethoxybenzoic acid.[7][17] This area should be away from general lab traffic and clearly labeled.

  • Engineering Controls: Whenever possible, handle the powder within a certified chemical fume hood or a ventilated balance enclosure to minimize the inhalation of dust.[2][4][6][7] Ensure the ventilation system is functioning correctly before starting work.

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any spills and facilitate easy cleanup.[17]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and waste disposal containers are within easy reach inside the designated work area.

Weighing and Handling

The following workflow outlines the critical steps for safely handling 3-Hydroxy-2,5-dimethoxybenzoic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Don Appropriate PPE prep2 Prepare Designated Work Area (Fume Hood) prep1->prep2 prep3 Gather All Necessary Equipment prep2->prep3 handle1 Carefully Open Container prep3->handle1 Proceed to Handling handle2 Use a Spatula to Transfer Powder to a Weigh Boat handle1->handle2 handle3 Close Container Immediately After Use handle2->handle3 handle4 Transfer Weighed Powder to Reaction Vessel handle3->handle4 clean1 Clean Equipment and Work Surface handle4->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Materials in Labeled Waste Container clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Handling 3-Hydroxy-2,5-dimethoxybenzoic Acid.

Post-Handling and Cleanup
  • Decontamination: After handling, decontaminate all non-disposable equipment and the work surface by wiping them with a damp cloth.[7] Avoid dry sweeping, which can generate dust.[7]

  • PPE Removal: Remove gloves and lab coat before leaving the work area to prevent the spread of contamination.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][9][10]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation: All waste contaminated with 3-Hydroxy-2,5-dimethoxybenzoic acid, including weigh boats, gloves, and bench paper, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[2][9][10]

  • Disposal Procedures: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][5] Do not pour chemical waste down the drain.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3][5][15]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][4][5][15] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4][5][15] Remove contact lenses if present and easy to do.[1][2][4] Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3][5][15]
Spill Evacuate the area. For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[1][18][19] For large spills, contact your institution's emergency response team.

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, July 16). SAFETY DATA SHEET.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Weill Cornell Medicine, Environmental Health and Safety. (n.d.). Toxic Powder Weighing.
  • Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS.
  • Acros Organics. (2025, December 18). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Eversafe Academy. (2024, January 12). Staying Safe in the Lab: Easy Tips for Handling Chemicals.
  • NextSDS. (n.d.). 3-Hydroxy-2,5-diMethoxybenzoic acid — Chemical Substance Information.
  • Workplace Safety and Health Council. (2025, October 12). Laboratory Safety.
  • Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.
  • Uniform Manufacturer. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • TCI Chemicals. (2024, November 23). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). 3-Hydroxybenzoic acid.
  • University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3,5-Dihydroxybenzoic acid.
  • MedChemExpress. (2025, January 3). 2,5-Dimethoxybenzoic acid-SDS.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers.
  • Carl ROTH. (2025, August 4). Safety Data Sheet: 3,5-Dimethoxybenzoic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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